O-tert-Butylhydroxylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-tert-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXGNXNXXPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192776 | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-28-1 | |
| Record name | Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39684-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-tert-butylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride: Properties, Reactivity, and Applications
This guide provides an in-depth analysis of O-tert-Butylhydroxylamine hydrochloride, a versatile and highly valued reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its utility, its mechanistic pathways, and its practical application in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound, systematically known as 2-Aminooxy-2-methylpropane hydrochloride, is the hydrochloride salt of O-tert-butylhydroxylamine.[1][2] The presence of the bulky tert-butyl group attached to the oxygen atom of the hydroxylamine moiety is central to its unique chemical behavior, conferring stability and influencing its reactivity profile.[1][3]
Below is a visualization of its chemical structure.
Caption: Fig. 1: Structure of this compound
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 39684-28-1 | [1][3][4][5] |
| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1][3][5] |
| Molecular Weight | 125.60 g/mol | [1][4][5] |
| Appearance | White to off-white or light pink solid/crystalline solid | [1][3] |
| Melting Point | ~155-165 °C (with decomposition) | [1][4] |
| Solubility | Soluble in water (e.g., 0.5 g/10 mL) | [4][6] |
| Purity | Typically ≥98-99% | [1][2] |
| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride | [1][2][3] |
Core Reactivity: The Foundation of Its Synthetic Utility
The synthetic power of this compound stems from the nucleophilic character of its nitrogen atom. It is primarily employed for the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding O-tert-butyl oxime derivatives.[1][7]
Mechanism of Oxime Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The free base, O-tert-butylhydroxylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically facilitated by the addition of a mild base to neutralize the hydrochloride salt. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable oxime.
The tert-butyl group plays a crucial role here. Its steric bulk provides significant stability to the resulting oxime, preventing unwanted side reactions and facilitating easier handling and purification compared to oximes derived from less hindered hydroxylamines.[1]
Caption: Fig. 2: Mechanism of O-tert-Butyl Oxime Formation
Other Reactivity Profiles
Beyond oxime formation, this reagent is also instrumental in:
-
Preparation of Nitrones: Nitrones are crucial 1,3-dipoles used in cycloaddition reactions for synthesizing complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[1][7]
-
Radical Scavenging: In certain contexts, it can function as a radical scavenger or a stabilizer for reactive intermediates, preventing undesired side reactions and promoting the desired chemical pathway.[3]
Applications in Research and Drug Development
The stable and versatile nature of this compound makes it an indispensable tool, particularly in the pharmaceutical and fine chemical industries.[1] Its applications are extensive and validated across numerous research areas.
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The oxime linkage it forms is a common motif in drug candidates. Documented uses include the synthesis of:
-
Peptide Chemistry: It is used in the preparation of N-tert-butoxyamino acids, which are valuable substrates for the unambiguous synthesis of N-hydroxy peptides.[2][4][8]
-
Analytical Chemistry: The reagent is employed in analytical methods for the detection and quantification of aldehydes and ketones, leveraging the reliable formation of oxime derivatives to enhance the accuracy of chemical analyses.[1]
-
Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, improving the material properties of coatings and adhesives.[1]
Experimental Protocol: Synthesis of a Model O-tert-Butyl Oxime
To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for the synthesis of benzaldehyde O-tert-butyl oxime, a common application of the title reagent.
Objective: To convert benzaldehyde to its corresponding O-tert-butyl oxime with high efficiency.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyridine (2.0 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol Workflow:
Caption: Fig. 3: Experimental Workflow for Oxime Synthesis
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly add pyridine (1.58 g, 20 mmol) to the stirring solution. The base neutralizes the HCl, liberating the free hydroxylamine.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material (benzaldehyde) using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual pyridine and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure O-tert-butyl oxime.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.
Hazard Profile:
-
Flammability: It is a flammable solid (GHS Category 2, H228).[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Irritation: Causes skin irritation and serious eye irritation.[9] May also cause respiratory irritation.[9]
-
Toxicity: Ingestion may be harmful and cause gastrointestinal irritation.[9]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust.[9]
-
Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[4][9][10]
-
Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for high-exposure scenarios.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperature is often between 2-8°C.[1]
-
Keep the container tightly closed and store locked up.[9]
-
Store away from strong oxidizing agents.[11]
References
- This compound. Chem-Impex. [Link]
- This compound | C4H12ClNO | CID 2777906. PubChem. [Link]
- Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]
- N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of O-tert-Butylhydroxylamine Hydrochloride
Abstract
O-tert-Butylhydroxylamine hydrochloride is a versatile and sterically hindered hydroxylamine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural characteristics, particularly the bulky tert-butyl group attached to the oxygen atom of the hydroxylamine moiety, confer specific reactivity and stability, making it a valuable reagent in organic synthesis. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic techniques, and explores its practical applications with detailed, field-proven protocols. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Hindered Hydroxylamines in Modern Chemistry
Hydroxylamine and its derivatives are fundamental building blocks in synthetic chemistry, serving as precursors to a wide array of nitrogen-containing compounds.[1][2] The introduction of a bulky tert-butyl group, as seen in this compound, creates a sterically hindered environment around the reactive hydroxylamine functionality. This steric hindrance is not a limitation but rather a key feature that allows for enhanced selectivity in chemical transformations. It plays a crucial role in directing reaction pathways and stabilizing reactive intermediates, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide will delve into the molecular architecture of this reagent and demonstrate how its structure dictates its function in key synthetic applications.
Molecular Structure and Characterization
The definitive identification and characterization of this compound (C₄H₁₂ClNO) are paramount for its effective application.[3] A combination of spectroscopic methods provides a detailed picture of its molecular framework.
Core Structural Features
The fundamental structure comprises a central nitrogen atom bonded to two hydrogen atoms and an oxygen atom. This oxygen is, in turn, connected to a bulky tert-butyl group. In its hydrochloride salt form, the amine nitrogen is protonated, forming an ammonium cation, with the chloride ion serving as the counterion.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39684-28-1 | [3][5] |
| Molecular Formula | C₄H₁₂ClNO | [3][5] |
| Molecular Weight | 125.60 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 155-165 °C (decomposes) | [4] |
| Solubility | Soluble in water | [5] |
Spectroscopic Elucidation
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms within a molecule.
-
¹H NMR Analysis: In a typical ¹H NMR spectrum of this compound in a deuterated solvent like D₂O, two main signals are expected. A prominent singlet, integrating to nine protons, will be observed in the upfield region (typically around 1.3 ppm). This signal corresponds to the nine equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atom will likely exchange with the deuterium in D₂O, and thus may not be observed or may appear as a broad, low-intensity signal. The exact chemical shifts can vary slightly depending on the solvent and concentration.[6]
-
¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show two distinct signals. The quaternary carbon of the tert-butyl group will appear as a singlet, typically in the range of 80-85 ppm. The three equivalent methyl carbons of the tert-butyl group will also produce a single, more intense signal in the upfield region, generally around 25-30 ppm.[6]
FTIR spectroscopy provides valuable information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies.
-
Key Vibrational Modes: The FTIR spectrum of this compound will exhibit several characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). The C-H stretching vibrations of the methyl groups in the tert-butyl moiety will appear as sharp peaks around 2950-2850 cm⁻¹. The C-O stretching vibration is expected to be observed in the 1100-1000 cm⁻¹ region. Additionally, bending vibrations for the N-H and C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).[7][8][9]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
-
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [C₄H₁₁NO]⁺ at m/z 89 would be expected, although it may be weak due to the lability of the molecule. A prominent peak would likely be observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from the cleavage of the C-O bond. Another significant fragment could appear at m/z 74, representing the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern is a direct consequence of the molecular structure, with cleavage occurring at the weakest bonds to form the most stable fragments.[10][11][12]
Applications in Organic Synthesis
The unique structure of this compound makes it a valuable reagent in several key synthetic transformations, particularly in the pharmaceutical and agrochemical industries.[13]
Formation of Sterically Hindered Oximes
A primary application of this compound is in the synthesis of O-tert-butyl oximes from aldehydes and ketones. The tert-butyl group provides steric protection to the oxime functionality, preventing unwanted side reactions and influencing the stereochemical outcome of subsequent transformations.
This protocol describes a reliable method for the synthesis of an O-tert-butyl oxime from a generic carbonyl compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) in ethanol (5-10 mL per mmol of carbonyl compound).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by a suitable base, such as pyridine (1.5 eq) or sodium acetate (1.5 eq), to neutralize the HCl and liberate the free hydroxylamine.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality and Self-Validation: The use of a slight excess of the hydroxylamine reagent ensures complete consumption of the starting carbonyl compound. The choice of base is critical; pyridine is often used as it also acts as a solvent, while sodium acetate is a milder, non-nucleophilic base. TLC monitoring provides a real-time assessment of the reaction's progress, allowing for precise determination of the endpoint and preventing the formation of degradation products from prolonged heating. A thorough aqueous work-up is a self-validating step to remove water-soluble impurities and the neutralizing base, ensuring a cleaner crude product for final purification.
Caption: Workflow for the synthesis of O-tert-butyl oximes.
Synthesis of N-tert-Butoxyamino Acids for Peptide Chemistry
This compound is a key reagent in the preparation of N-tert-butoxyamino acids, which are valuable building blocks in solid-phase peptide synthesis (SPPS). The N-tert-butoxy group serves as a protecting group for the nitrogen atom of the amino acid, preventing unwanted side reactions during peptide coupling.
The synthesis typically involves the reaction of an α-keto acid with this compound to form an oxime, which is then reduced to the desired N-tert-butoxyamino acid.
Caption: General scheme for N-tert-butoxyamino acid synthesis.
The use of this compound in this context allows for the introduction of a sterically demanding protecting group that can influence the conformational properties of the resulting peptide.[14][15]
Safety and Handling
This compound is a flammable solid and should be handled with appropriate safety precautions.[3] It may cause skin, eye, and respiratory irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a reagent of considerable utility in modern organic synthesis. Its sterically hindered molecular structure, which has been thoroughly characterized by a suite of spectroscopic techniques, dictates its reactivity and makes it an ideal choice for the synthesis of protected oximes and N-tert-butoxyamino acids. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). Journal of Medicinal Chemistry.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
- This compound | C4H12ClNO | CID 2777906 - PubChem.
- O-tert-Butylhydroxylamine = 99.
- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - NIH.
- Hydroxylamine: A Key Building Block for Pharmaceutical and Agrochemical Innov
- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega - ACS Public
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Form
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Solid Phase Peptide Synthesis.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023).
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Hydroxylamine - Wikipedia.
- THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE AND ITS DERIV
- The crystal structure of hydroxylamine - Semantic Scholar.
- O-tert-Butylhydroxylamine = 99.
- US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google P
- Molecular structures of hydroxylamine, transition states, and products...
- The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis.
- MECHANISMS OF AMINO ACID FORMATION IN INTERSTELLAR ICE ANALOGS - ResearchG
- Basic 1H- and 13C-NMR Spectroscopy.
- US6512143B1 - Salts of N-tert-butylhydroxylamine - Google P
- tert-Butyl N-Hydroxycarbam
- This compound - Chem-Impex.
- The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson.
- CHAPTER 2 Fragmentation and Interpret
- Mass Spectrometry - Fragmentation P
- 39684-28-1 | O-tert-butylhydroxylamine - ChemScene.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons - NUANCE - Northwestern.
- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
- Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy - Scirp.org.
- FTIR spectra of O-H stretching vibrations in the region located between...
- Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed.
- The Raman spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
Sources
- 1. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
O-tert-Butylhydroxylamine hydrochloride CAS number 39684-28-1
An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride (CAS: 39684-28-1)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound. It moves beyond a simple recitation of facts to provide field-proven insights into why this reagent is selected and how to use it effectively, ensuring both scientific integrity and practical success.
Introduction: The Strategic Value of Steric Hindrance
This compound (C₄H₁₂ClNO) is a versatile and valuable reagent in modern organic synthesis.[1][2] While numerous hydroxylamine derivatives exist for reacting with carbonyls, the defining feature of this compound is its bulky tert-butyl group. This steric hindrance is not a limitation but a strategic tool. It modulates reactivity, enhances the stability of resulting products, and allows for selective transformations in complex molecular environments.[3] This guide will elucidate the fundamental properties, core applications, and detailed protocols associated with this unique building block, providing the causal insights necessary for its intelligent application in research and development.
Core Structural Information
Below is the chemical structure of this compound.
Caption: Structure of this compound.
Physicochemical and Safety Profile
Understanding the fundamental properties and handling requirements of a reagent is critical for successful and safe experimentation. This compound is a white to light-pink crystalline solid that is soluble in water.[1][2] Its key properties and safety classifications are summarized below.
Data Presentation: Properties Table
| Property | Value | Source(s) |
| CAS Number | 39684-28-1 | [1][2][4][5] |
| Molecular Formula | C₄H₁₂ClNO | [1][4][5] |
| Molecular Weight | 125.60 g/mol | [2][4][5] |
| Appearance | White to off-white/light pink crystalline solid | [1][2] |
| Melting Point | ~155-165 °C (decomposes) | [2][6][7] |
| Solubility | Soluble in water (0.5 g/10 mL) | [1][7] |
| Purity | ≥98-99% (Typical) | [2][5][8] |
| GHS Hazard | H228: Flammable solid | [4][7] |
| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride | [2][5][9] |
Safety and Handling
As a flammable solid, this compound must be handled with appropriate precautions.[4][10] It is also an irritant to the skin, eyes, and respiratory system.[1][10][11]
Core Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
-
Handling: Avoid breathing dust.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid contact with strong oxidizing agents.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8 °C.[2] The material is hygroscopic.[11][12]
Mechanism of Action and Key Applications
The primary utility of this compound stems from its nucleophilic aminooxy group, which readily reacts with electrophilic carbonyl carbons of aldehydes and ketones to form stable O-tert-butyl oximes.[2][14]
The Oxime Formation Reaction
This reaction is a cornerstone of bioconjugation and synthetic chemistry, often referred to as "oxime ligation."[3][15] The process is a two-step addition-elimination reaction. The rate of this reaction can be tuned by pH; mild acidic conditions typically accelerate the dehydration step.[15]
Caption: Generalized mechanism for O-tert-butyl oxime formation.
Causality: Why Choose the tert-Butyl Group?
-
Enhanced Stability: The bulky tert-butyl group provides significant steric protection to the C=N-O linkage of the resulting oxime, increasing its stability against hydrolysis compared to oximes derived from less hindered hydroxylamines like O-methylhydroxylamine. This is critical in drug development for creating stable conjugates.
-
Modulated Reactivity: While highly reactive hydroxylamines can be useful, the sterically hindered nature of O-tert-butylhydroxylamine leads to slower, more controlled reactions.[3] This can be advantageous when dealing with multifunctional molecules where selectivity is paramount.
-
Radical Scavenging: In some synthetic contexts, it can act as a radical scavenger, preventing unwanted side reactions and stabilizing reactive intermediates, thereby improving reaction yields and purity.[1]
Key Application Areas:
-
Pharmaceutical Development: It is a crucial reactant for synthesizing a wide array of biologically active molecules, including matrix metalloproteinase (MMP) inhibitors, imidazolidinedione-based antimalarial treatments, and P2Y6 receptor agonists.[1][6][16]
-
Peptide Synthesis: The reagent is used to prepare N-tert-butoxyamino acids, which are essential substrates for the unambiguous synthesis of N-hydroxy peptides, a class of molecules with therapeutic potential.[5][6][16]
-
Analytical Chemistry: Its ability to reliably form derivatives with aldehydes and ketones makes it useful in analytical methods for the detection and quantification of these carbonyl compounds.[2]
-
Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, enhancing the properties of materials used in coatings and adhesives.[2]
Experimental Protocol: Synthesis of an O-tert-Butyl Oxime
This section provides a detailed, self-validating protocol for a typical oxime formation reaction. The causality for each step is explained to empower the researcher to adapt the protocol as needed.
Objective: To convert a generic ketone (e.g., acetophenone) to its corresponding O-tert-butyl oxime.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound (CAS 39684-28-1)
-
Sodium Bicarbonate (NaHCO₃) or Pyridine
-
Ethanol (EtOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, TLC plates
Caption: A typical experimental workflow for oxime synthesis.
Step-by-Step Methodology
-
Reaction Setup (Self-Validation: Clear Solution):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).
-
Add this compound (1.1 eq). A slight excess ensures complete consumption of the starting ketone.
-
Add a mild base such as sodium bicarbonate (1.5 eq) or pyridine (2.0 eq). Causality: The hydrochloride salt must be neutralized to free the nucleophilic hydroxylamine. Pyridine can also act as a catalyst.
-
Add anhydrous ethanol (approx. 0.2 M concentration relative to the ketone). Causality: Ethanol is a common protic solvent that effectively dissolves both reactants.
-
The mixture should be a stirrable slurry. A clear solution indicates all salts have dissolved.
-
-
Reaction Execution (Self-Validation: Reflux Ring):
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle.
-
Maintain a gentle reflux for 2-12 hours. The exact time will depend on the reactivity of the ketone. A stable reflux ring visible in the condenser confirms the correct temperature.
-
-
Monitoring (Self-Validation: Spot Disappearance):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Spot the starting ketone and the reaction mixture side-by-side. The reaction is complete when the starting ketone spot has been completely consumed. The product oxime should appear as a new, typically higher-Rf spot.
-
-
Aqueous Work-up (Self-Validation: Clear Layers):
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Shake vigorously in a separatory funnel.
-
Allow the layers to separate. The organic layer contains the product. If emulsions form, add a small amount of brine. Clear separation of the organic and aqueous layers is the goal.
-
Wash the organic layer sequentially with water and then brine. Causality: This removes residual salts and water-soluble impurities.
-
-
Drying and Filtration (Self-Validation: Free-Flowing Solid):
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Stir for 10-15 minutes. The drying agent should be free-flowing, not clumped, indicating sufficient drying.
-
Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Characterize the final, pure oxime product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Conclusion
This compound is more than a standard reagent; it is a specialized tool for introducing a sterically shielded and stable aminooxy functionality. Its deliberate use in forming robust oxime linkages is critical in fields ranging from medicinal chemistry to materials science. By understanding the causal relationship between its structure—specifically the tert-butyl group—and its chemical behavior, researchers can harness its full potential to build complex molecules with precision and control.
References
- O-tert-Butylhydroxylamine HCl: Your Key to Efficient Organic Synthesis. (n.d.). Dakota Bioprocessing.
- This compound suppliers USA. (n.d.). American Custom Chemicals Corporation.
- This compound. (n.d.). PubChem.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. DOI: 10.1055/s-2006-926440.
- Cant, A. A., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(24), 6298–6301.
- El-Ghayoury, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(21), 3613-3628.
- O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™. (n.d.). Fisher Scientific.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. O-tert.-Butylhydroxylamin -hydrochlorid ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 8. 39684-28-1 Cas No. | O-(tert-Butyl)hydroxylamine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. O-tert-butylhydroxylamine | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buy this compound | 39684-28-1 [smolecule.com]
tert-Butoxyamine hydrochloride physical characteristics
An In-depth Technical Guide to the Physical Characteristics of tert-Butoxyamine Hydrochloride and its Isomer
Authored by a Senior Application Scientist
Introduction: Navigating the Isomeric Ambiguity of "tert-Butoxyamine Hydrochloride"
In the field of chemical synthesis and drug development, precise molecular identification is paramount. The common name "tert-Butoxyamine hydrochloride" presents a significant point of ambiguity, as it is often used to refer to two distinct isomers: O-tert-Butylhydroxylamine hydrochloride and N-tert-Butylhydroxylamine hydrochloride. These compounds, while sharing the same molecular formula and weight, possess different structural arrangements, leading to distinct physical and chemical properties. This guide provides a detailed examination of these characteristics to ensure researchers, scientists, and drug development professionals can make informed decisions in their experimental designs. Understanding the differences in properties such as melting point, solubility, and reactivity is critical for protocol accuracy, reaction yield, and safety.
This document serves as a comprehensive technical resource, clarifying the identity and physical profiles of these two important chemical reagents.
Part 1: Isomer Identification and Structure
The core difference between the two isomers lies in the point of attachment of the tert-butyl group to the hydroxylamine backbone.
This compound
In this isomer, the bulky tert-butyl group is bonded to the oxygen atom, forming an alkoxyamine. This structure is most accurately described by the name tert-butoxyamine.
-
Systematic IUPAC Name : O-tert-butylhydroxylamine;hydrochloride[1]
-
Common Synonyms : tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride[2]
-
Molecular Weight : 125.60 g/mol [1]
-
SMILES String : CC(C)(C)ON.Cl
N-tert-Butylhydroxylamine Hydrochloride
Conversely, in this isomer, the tert-butyl group is bonded directly to the nitrogen atom.
-
Systematic IUPAC Name : N-tert-butylhydroxylamine;hydrochloride[3]
-
Common Synonyms : N-(t-Butyl)-hydroxylamine hydrochloride, N-Hydroxy-2-methyl-2-propanamine hydrochloride[4]
-
SMILES String : CC(C)(C)NO.Cl[5]
The structural distinction is visualized in the diagram below.
Part 2: Comparative Physical and Chemical Properties
The differing placement of the tert-butyl group significantly influences the intermolecular forces and crystalline structure of each compound, resulting in varied physical properties. These are summarized for direct comparison.
| Property | This compound | N-tert-Butylhydroxylamine Hydrochloride |
| Appearance | Solid. Off-white to light pink solid[2]. | White crystalline solid[4][7]. |
| Melting Point | ~155 °C (decomposes). 155 - 165 °C[2]. | 183-185 °C[4][6]. 183-189 °C[7]. |
| Solubility | Soluble in water (0.5 g / 10 mL). | Soluble in water[6]. |
| Stability | Stable under recommended storage conditions (2-8 °C)[2]. | Stable, but sensitive to heat and light. Should be stored in a cool, dry place[7]. |
| Reactivity | Used in the synthesis of N-hydroxy peptides and as a reactant for making MMP inhibitors. It is a valuable reagent for the selective reduction of carbonyl compounds[2]. | A versatile building block in organic synthesis and a precursor for active pharmaceutical ingredients (APIs)[7]. Used in spin trapping of short-lived radicals. |
Part 3: Safety and Handling
Proper handling is crucial for laboratory safety. While both are irritants, their specific hazard profiles may differ slightly. Always consult the most current Safety Data Sheet (SDS) from your supplier.
This compound (CAS 39684-28-1)
-
Hazards : Causes skin irritation (H315) and serious eye irritation (H319)[8]. Some sources also list it as a flammable solid (H228)[1].
-
Precautions : Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Avoid breathing dust[8].
-
Storage : Store in a cool, shaded area at 2-8 °C. Keep the container tightly closed and protect from moisture. Handle under an inert gas[2][8].
N-tert-Butylhydroxylamine Hydrochloride (CAS 57497-39-9)
-
Hazards : Irritating to eyes, respiratory system, and skin[6]. GHS classifications indicate it causes skin and serious eye irritation[3].
-
Precautions : Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing, gloves, and eye/face protection[6].
-
Storage : Store in a cool, dry, and well-ventilated place away from heat and light[7]. Classified under combustible solids storage class[5].
Part 4: Experimental Protocol: Isothermal Solubility Determination
To quantify the solubility of a compound like tert-butoxyamine hydrochloride in a given solvent, a robust and self-validating protocol is essential. The isothermal equilibrium method is a standard approach. The causality behind this choice is that it ensures the system reaches a true thermodynamic equilibrium at a constant temperature, providing a reliable and reproducible solubility value.
Methodology: Isothermal Equilibrium Saturation
-
Preparation : Add an excess amount of the hydrochloride salt to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is critical to ensure saturation is achieved and maintained.
-
Equilibration : Agitate the mixture at a constant, defined temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours). This allows the dissolution process to reach equilibrium.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.
-
Sampling : Carefully extract a sample from the clear, supernatant liquid phase using a filtered syringe to prevent any solid particles from being transferred.
-
Analysis : Accurately weigh a known mass of the saturated solution. Determine the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization. A calibration curve with known standards must be prepared to ensure quantitative accuracy.
-
Calculation : The solubility is calculated from the determined concentration and expressed as g/100 g of solvent or mol/L.
The workflow for this protocol is illustrated below.
Sources
- 1. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. N-叔丁基羟胺盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
O-tert-Butylhydroxylamine HCl: A Comprehensive Technical Guide on Solubility and Stability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, a granular understanding of the physicochemical properties of all synthetic reagents is a cornerstone of success. O-tert-Butylhydroxylamine hydrochloride (CAS No: 39684-28-1), a versatile and widely used synthetic intermediate, is a prime example where such knowledge is critical.[1][2] This guide offers an in-depth exploration of its solubility and stability—two pivotal parameters that profoundly influence reaction design, process scalability, purification strategies, and the ultimate safety and quality of the final active pharmaceutical ingredient (API).
Foundational Physicochemical Properties
A precise understanding of a molecule's fundamental characteristics is the logical starting point for any technical assessment.
-
Chemical Identity: this compound is the hydrochloride salt of O-tert-butylhydroxylamine.[1][2]
-
Synonyms: It is also known as 2-Aminooxy-2-methylpropane hydrochloride and tert-Butoxyamine hydrochloride.[2][3]
-
Appearance: It is typically an off-white to light pink or white crystalline solid.[1][2]
-
Molecular Formula: C₄H₁₂ClNO[1]
-
Molecular Weight: 125.60 g/mol [3]
These basic identifiers are crucial for accurate sourcing, documentation, and safety assessments in a regulated drug development environment.
The Solubility Profile: A Key to Reaction and Process Design
Solubility dictates the choice of solvent, reaction concentration, and purification methods. As a hydrochloride salt, O-tert-Butylhydroxylamine HCl exhibits predictable solubility patterns, primarily driven by its ionic character.
The compound is known to be soluble in water.[1][4] Quantitative data from suppliers indicates a solubility of approximately 0.5 g in 10 mL of water, which translates to about 50 mg/mL.[3] This high aqueous solubility is expected for a low molecular weight salt and is a critical factor when designing aqueous-based reactions or extractions.
A qualitative understanding of solubility across a range of common organic solvents is essential for selecting appropriate reaction media. The following table summarizes expected solubility based on solvent polarity.
Table 1: Qualitative Solubility of O-tert-Butylhydroxylamine HCl
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The ionic nature of the HCl salt and the polar N-O bond allow for strong hydrogen bonding and dipole-dipole interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constants and strong dipole moments can effectively solvate the ions. |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble | Moderate polarity may be insufficient to fully overcome the lattice energy of the salt. |
| Low Polarity | Dichloromethane (DCM) | Insoluble to Very Slightly Soluble | Insufficient polarity to effectively solvate the ionic compound. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble | Lack of significant dipole moment prevents effective solvation of the salt. |
Note: This table provides a general guide. Experimental verification is essential for specific applications.
For process optimization, especially in crystallization development, precise quantitative data is required. An equilibrium solubility study followed by HPLC analysis is the industry-standard approach.
Experimental Protocol: Isothermal Equilibrium Solubility Measurement
-
System Preparation: Add an excess amount of O-tert-Butylhydroxylamine HCl to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reactor or a vial in an incubator shaker). The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium. This is typically 24-48 hours. Causality: This extended period ensures that the dissolution and crystallization rates become equal, reflecting the true thermodynamic solubility limit.
-
Phase Separation: Allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical. Causality: Failure to filter properly is a common source of artificially high and variable results.
-
Sample Preparation: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.
Caption: The influence of pH on the chemical form and stability of O-tert-Butylhydroxylamine.
Experimental Protocol: Photostability Evaluation (ICH Q1B)
-
Sample Preparation: Prepare solid samples and solutions in a relevant solvent (e.g., water). Place them in chemically inert, transparent containers.
-
Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After exposure, compare the purity and degradation profiles of the light-exposed samples to the dark controls using a stability-indicating HPLC method. Significant degradation in the exposed sample relative to the control indicates photosensitivity.
Handling, Storage, and Practical Recommendations
Synthesizing the solubility and stability data provides a clear guide for laboratory practice:
-
Storage: The material should be stored in a cool, dry place, under an inert atmosphere, and protected from light. [1]Recommended storage temperatures are often between 2-8°C. [2]The container should be tightly sealed to protect against moisture, as hydrochloride salts can be hygroscopic. [4][5]* Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. Handle as a flammable solid, avoiding sources of ignition and preventing dust formation. [6]* Solvent Selection: For reactions, use polar protic or polar aprotic solvents where solubility is high (e.g., water, methanol, DMSO). For workups involving extractions, be mindful of its high water solubility, which may complicate extraction into less polar organic solvents unless the pH is adjusted to generate the free base.
-
pH Control: In aqueous systems, maintain an acidic pH to ensure maximum stability. If the free base is required for a reaction, it should be generated in situ just prior to use and not stored for extended periods.
By adhering to these principles, grounded in the fundamental physicochemical properties of O-tert-Butylhydroxylamine HCl, researchers and drug development professionals can ensure its effective use, leading to more robust, reproducible, and scalable chemical processes.
References
- ChemBK. N-(tert-Butyl)hydroxylamine Hydrochloride.[Link]
- PubChem. This compound.[Link]
- International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.[Link]
- Google Patents. CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
Sources
An In-depth Technical Guide to the Mechanism of Action of O-tert-Butylhydroxylamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Role of O-tert-Butylhydroxylamine Hydrochloride
This compound (t-BuONH₂·HCl) is a versatile organic reagent whose "mechanism of action" is rooted in its distinct chemical reactivity rather than a classical pharmacological interaction with a biological target. For researchers in drug discovery and development, its value lies not in what it does to the body, but in what it enables chemists to build. This guide delineates the core chemical mechanisms of t-BuONH₂·HCl, providing a foundational understanding for its application in the synthesis of complex, biologically active molecules.[1][2][3]
The compound is a white crystalline solid, notable for the steric hindrance provided by the tert-butyl group attached to the hydroxylamine oxygen.[1] This structural feature modulates its reactivity, making it a stable, easy-to-handle, and selective reagent compared to unsubstituted hydroxylamine.[2] Its primary utility stems from its function as a potent nucleophile and a precursor for forming stable oxime derivatives with aldehydes and ketones.[2][3] This reactivity is central to its application in organic synthesis, pharmaceutical development, and analytical chemistry.[2]
Section 1: Core Chemical Mechanism — Nucleophilic Attack and Oxime Formation
The principal mechanism of action for O-tert-Butylhydroxylamine is its role as a powerful nitrogen nucleophile in reactions with carbonyl compounds (aldehydes and ketones) to form stable O-tert-butyl oximes.[2][3] This process is fundamental to its utility in both synthesis and analysis.
The Stepwise Mechanism of Oximation
The formation of an oxime is a well-established reaction that proceeds via a two-stage, acid-catalyzed addition-elimination mechanism.[4][5]
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of O-tert-butylhydroxylamine attacking the electrophilic carbonyl carbon.[4] The nitrogen is a superior nucleophile compared to the adjacent oxygen due to its lower electronegativity, which makes its lone pair more available for donation.[6] This step forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen from the original carbonyl group is protonated (often by the acidic catalyst or solvent), while the now positively charged nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.
-
Elimination of Water: The oxygen of the hydroxyl group on the intermediate is protonated by an acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule.
-
Deprotonation: A final deprotonation of the nitrogen atom yields the stable O-tert-butyl oxime product and regenerates the acid catalyst.
The presence of the bulky tert-butyl group offers steric protection, which can influence the stereoselectivity of oxime formation, though this effect is complex and substrate-dependent.[7]
Visualization of Oxime Formation
The following diagram illustrates the key steps in the acid-catalyzed formation of an O-tert-butyl oxime from a ketone.
Caption: Mechanism of O-tert-butyl oxime formation.
Section 2: Applications in Drug Discovery and Development
The chemical mechanisms of this compound directly translate into its broad utility in the pharmaceutical sciences. Its ability to reliably form stable derivatives makes it an indispensable tool.[2][8]
Synthesis of Biologically Active Molecules
The reagent is frequently used as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][9] Its applications are diverse and include the synthesis of:
-
Matrix Metalloproteinase (MMP) Inhibitors: Used in the creation of CGS 25966 derivatives, which are investigated for their potential in treating conditions like cancer and arthritis.[9][10]
-
Antimalarial Treatments: Employed in the synthesis of imidazolidinedione derivatives.[9][10]
-
P2Y6 Receptor Agonists: Used to create pyrimidine ribonucleotide analogs with potential therapeutic benefits.[9][10]
-
N-hydroxy Peptides: Serves as a reactant for preparing N-tert-butoxyamino acids, which are essential substrates for synthesizing N-hydroxy peptides.[10][11]
Bioconjugation and Chemical Biology
Oxime ligation, the reaction between a hydroxylamine and a carbonyl, is a cornerstone of bioconjugation chemistry. The stability and specific reactivity of O-tert-butylhydroxylamine make it suitable for linking molecules to proteins, peptides, or other biomolecules, often for diagnostic or therapeutic purposes.
Analytical and Diagnostic Applications
In analytical chemistry, the reagent is used for the derivatization of aldehydes and ketones.[2] By converting volatile or non-chromophoric carbonyl compounds into stable, easily detectable oxime derivatives, researchers can accurately quantify their presence in complex biological or environmental samples using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Section 3: Experimental Protocol — Oximation of a Ketone
This section provides a representative, self-validating protocol for the synthesis of an O-tert-butyl oxime from a generic ketone. The causality behind key steps is explained to provide field-proven insight.
Objective
To convert a ketone (e.g., acetophenone) into its corresponding O-tert-butyl oxime derivative and verify the product's formation.
Materials & Equipment
-
Reagents:
-
Acetophenone (or other ketone)
-
This compound
-
Sodium Bicarbonate (NaHCO₃) or Pyridine
-
Ethanol (or other suitable solvent)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
NMR or GC-MS instrument for analysis
-
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Causality: Using a slight excess of the hydroxylamine ensures the complete consumption of the limiting ketone reactant. Ethanol is a common solvent as it dissolves both the reactants and facilitates the reaction.
-
-
Base Addition: Add sodium bicarbonate (1.2 eq) or pyridine to the mixture.
-
Causality: The hydrochloride salt must be neutralized to free the nucleophilic amine. A weak base like NaHCO₃ or pyridine is used to scavenge the HCl without causing unwanted side reactions.
-
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.
-
Causality: Heating provides the activation energy needed to overcome the reaction barrier, particularly for less reactive ketones. The reaction progress should be monitored.
-
-
Monitoring (Self-Validation): Monitor the reaction using TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the ketone spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Add deionized water and ethyl acetate to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Causality: This step isolates the organic product from inorganic salts (like NaCl from the neutralization) and any water-soluble impurities.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude oxime product.
-
Analysis (Self-Validation): Analyze the product using ¹H NMR, ¹³C NMR, and/or Mass Spectrometry to confirm its structure and purity. The disappearance of the carbonyl peak in the ¹³C NMR and the appearance of a C=N peak are key indicators of success.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an O-tert-butyl oxime.
Conclusion
This compound is a powerful enabling reagent for drug discovery and development. Its mechanism of action is fundamentally chemical—acting as a selective and stable nucleophile to convert carbonyls into robust oxime derivatives. This core reactivity provides chemists with a reliable method for synthesizing complex APIs, creating bioconjugates, and performing critical analytical measurements. A thorough understanding of its oximation mechanism and the practical considerations for its use is essential for any researcher aiming to leverage its full potential in the laboratory.
References
- Autechaux, S. The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis. [Link]
- National Institutes of Health (NIH). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- PubChem. This compound. [Link]
- Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
- Master Organic Chemistry. Beckmann Rearrangement. [Link]
- ChemTube3D.
- Khan Academy.
- Chemdad Co., Ltd. This compound. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Buy this compound | 39684-28-1 [smolecule.com]
- 11. scbt.com [scbt.com]
An In-depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, controlling reactive species is paramount to ensuring drug stability, efficacy, and safety. Among the chemical tools available, O-tert-Butylhydroxylamine hydrochloride (t-BuONH₂·HCl) presents itself not as a conventional chain-breaking antioxidant, but as a strategic synthetic reagent for mitigating the downstream effects of radical and oxidative processes. This guide provides a detailed exploration of its chemical properties, mechanistic actions, and practical applications. We will dissect its primary role in organic synthesis—specifically in the formation of stable derivatives and biologically active molecules—which serves as an indirect yet powerful method of managing chemical instability. Furthermore, this document offers a critical distinction between O-tert-Butylhydroxylamine and its N-tert-butyl isomer, a frequent point of confusion, and provides robust, step-by-step protocols for its application in a laboratory setting. This guide is intended to equip researchers and drug development professionals with the expert-level insights required to effectively leverage this versatile compound in their work.
The Challenge of Radical Species in Pharmaceutical Sciences
Reactive oxygen species (ROS) and other free radicals are a persistent challenge in drug development. They are implicated in both the degradation of active pharmaceutical ingredients (APIs) and the pathophysiology of numerous diseases. The chemical breakdown of a drug via radical-mediated pathways, such as autoxidation, can lead to a significant loss of potency and the formation of potentially toxic impurities.[1][2] This necessitates strategies to either prevent the initiation of radical chain reactions or to intercept the reactive intermediates. While classical antioxidants like butylated hydroxytoluene (BHT) terminate radical chains directly[2], other chemical tools offer a more nuanced, preventative approach by modifying the susceptible functional groups within a drug molecule, thereby enhancing its intrinsic stability.[1]
This compound: A Profile
This compound is a stable, solid-form hydroxylamine derivative. Its utility in a research context is broad, though it is most prominently recognized for its applications in organic synthesis and analytical chemistry.[3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of t-BuONH₂·HCl is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 39684-28-1 | [3][4] |
| Molecular Formula | C₄H₁₁NO·HCl | [3] |
| Molecular Weight | 125.60 g/mol | [3] |
| Appearance | Off-white to light pink solid | [3] |
| Melting Point | ~155-165 °C (decomposes) | [3] |
| Solubility | Soluble in water (0.5 g/10 mL) | |
| Synonyms | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride | [3][5] |
A Critical Distinction: O- vs. N- Isomers
A frequent source of confusion in the literature is the misidentification between O-tert-Butylhydroxylamine and its isomer, N-tert-Butylhydroxylamine. The position of the tert-butyl group relative to the nitrogen and oxygen atoms dictates their chemical reactivity and biological activity.
-
O-tert-Butylhydroxylamine: The tert-butyl group is attached to the oxygen atom. This compound is primarily used as a reagent in organic synthesis.[3] Studies have shown that O-substituted hydroxylamines are not efficient at generating hydroxyl radicals from hydrogen peroxide, unlike their N-substituted counterparts.[6]
-
N-tert-Butylhydroxylamine: The tert-butyl group is attached to the nitrogen atom. This isomer and its derivatives are noted for their direct antioxidant properties, acting as spin traps for short-lived radicals and protecting against oxidative stress in biological systems.[7][8][9][10]
This distinction is critical; while the N-isomer acts as a direct radical scavenger, the O-isomer's contribution is primarily through strategic chemical synthesis.
Caption: Isomeric structures and primary roles of O- and N-tert-butylhydroxylamine.
Mechanism of Action: A Tool for Synthesis and Stability
The primary value of this compound in mitigating radical-associated issues lies in its function as a versatile synthetic building block, rather than as a classical radical scavenger.
Carbonyl Trapping via Oxime Formation
Carbonyl groups (aldehydes and ketones) can be susceptible to oxidative degradation. This compound serves as an effective reagent for converting these carbonyls into stable oxime derivatives.[3] This reaction effectively "protects" the carbonyl group, preventing it from participating in unwanted side reactions. This strategy is crucial in the synthesis of complex molecules where functional group tolerance is key.
Caption: Workflow for enhancing drug stability by converting a reactive carbonyl to a stable oxime.
Synthesis of Biologically Active Molecules
This compound is a key reactant in the synthesis of various biologically active molecules. Its applications include the preparation of:
-
Matrix metalloproteinase (MMP) inhibitors.[11]
-
N-hydroxy peptides.
-
Antimalarial imidazolidinedione derivatives.[11]
-
P2Y6 receptor agonists.[11]
By enabling the synthesis of novel and complex molecular architectures, it provides a pathway to develop drugs with improved therapeutic profiles, an essential goal for drug development professionals.[12]
Experimental Protocols and Methodologies
The following protocols provide practical, step-by-step guidance for utilizing this compound in a research setting.
Protocol 1: General Procedure for Oxime Formation
This protocol describes a standard method for protecting a carbonyl group as an O-tert-butyl oxime.
Causality: The reaction is typically performed under mild acidic or basic conditions to facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. The use of a base like pyridine acts as a catalyst and acid scavenger for the released HCl.
Methodology:
-
Dissolution: Dissolve the carbonyl-containing compound (1.0 eq) in a suitable solvent such as ethanol or pyridine at room temperature.
-
Reagent Addition: Add this compound (1.1 to 1.5 eq) to the solution. If the solvent is not pyridine, add an equivalent amount of a base (e.g., pyridine, sodium acetate) to neutralize the hydrochloride.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization as needed.
Self-Validation: The identity and purity of the resulting oxime should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to ensure the reaction's success.
Protocol 2: Conceptual Framework for Radical Trapping Experiments
While N-tert-butylhydroxylamine is more commonly cited as a spin trap[7][8][13], this conceptual workflow can be adapted to test the radical scavenging potential of any compound, including the O-isomer, in a chemical system.
Causality: This experiment is designed to determine if a compound can intercept radical intermediates. The principle relies on comparing a reaction with and without the scavenger. A change in the product profile or reaction rate indicates that the scavenger is interacting with a radical intermediate.[14][15]
Caption: A logical workflow for assessing the radical scavenging activity of a test compound.
Methodology:
-
System Setup: Design a reaction known to proceed via a radical mechanism (e.g., a reaction initiated by AIBN or UV light).
-
Control Reaction: Run the reaction under standard conditions without any scavenger. At completion, analyze the product mixture to establish a baseline.
-
Experimental Reaction: Run the identical reaction but include a stoichiometric excess of this compound at the start.
-
Analysis: Analyze the product mixture from the experimental reaction. Look for:
-
A decrease in the yield of the expected product.
-
The appearance of new products, potentially adducts of the radical intermediate and the scavenger.
-
-
Interpretation: A significant difference between the control and experimental outcomes suggests that the compound is trapping radical intermediates.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[16][17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]
-
Hazards: The compound is a flammable solid and can cause skin, eye, and respiratory irritation.[16] Accidental ingestion may be harmful.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C).[3][19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16][18]
Conclusion: A Strategic Tool for Mitigating Radical-Associated Challenges
This compound is a valuable and versatile tool for researchers and drug development professionals. Its primary strength lies not in direct, large-scale radical scavenging in final formulations, but in its strategic application during the synthesis and design of pharmaceutical compounds. By enabling the formation of stable oximes and facilitating the creation of complex, biologically active molecules, it provides a robust method for "designing out" potential instabilities and advancing the development of novel therapeutics. A clear understanding of its properties, its distinction from the N-tert-butyl isomer, and its proper handling are essential for leveraging its full potential in the laboratory.
References
- Borun Chemical. (n.d.). The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis.
- Lagercrantz, C. (1991). Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions. Free Radical Research Communications, 14(5-6), 395-407.
- MoreLife. (2006). Research Chemicals - N-tert-butyl Hydroxylamine.
- Atamna, H., et al. (2001). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. The FASEB Journal, 15(12), 2196-2204.
- Chemdad. This compound.
- Chemsrc. (1991). Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. N-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information.
- Fisher Scientific. O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™.
- A. T. M. Ka-Wai, and D. A. Widdowson. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Vasylieva, N., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society.
- H. G. Brittain. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. AAPS PharmSciTech.
- Wang, T., et al. (2015). Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine. Environmental Science & Technology.
- ResearchGate. Radical trapping experiments.
- ResearchGate. Mechanistic Investigation. A) Radical trapping experiment....
- University of York. (n.d.). Short-Lived Radical Characterisation: Novel Radical Trap Synthesis, Application and Methodology Development.
- Truong, T., et al. (2020). Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. Physical Chemistry Chemical Physics.
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International.
- Borduas, N., et al. (2016). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A.
- Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts.
- Zhang, T., et al. (2020). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry? Environmental Science & Technology.
- ChemWhat. N-(TERT-BUTYL)HYDROXYLAMINE HYDROCHLORIDE.
- Macmillan Group Meeting. (2021). Radical Chemistry of tert-Butoxide. Available from: [http://www.macmillan-group.mit.edu/presentations/ Radical Chemistry of tert-Butoxide.pdf]([Link] Radical Chemistry of tert-Butoxide.pdf)
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-叔丁基羟胺盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]
- 10. N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. nbinno.com [nbinno.com]
- 13. 标题:Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions.【化源网】 [chemsrc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Safe Handling of O-tert-Butylhydroxylamine Hydrochloride
Abstract
O-tert-Butylhydroxylamine hydrochloride (CAS RN: 39684-28-1) is a versatile and valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its utility in forming stable oxime derivatives and nitrones makes it a key component in the synthesis of complex, biologically active molecules.[1] However, its classification as a hazardous, flammable solid necessitates a robust understanding of its properties to ensure safe handling and mitigate risk in the laboratory environment.[3][4][5] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding all recommendations in established safety protocols and scientific principles.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of laboratory safety is not merely reacting to incidents, but proactively understanding the intrinsic hazards of a substance. This compound is a white to off-white, hygroscopic crystalline powder that presents several key hazards that must be managed.[3][6]
1.1. Intrinsic Chemical Hazards
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier, as classifications may vary slightly.
| Hazard Class | GHS Classification | Signal Word | Key Hazard Statements |
| Flammability | Flammable Solid, Category 2 | Danger | H228: Flammable solid[5] |
| Skin Irritation | Skin Irritation, Category 2 | Warning | H315: Causes skin irritation[7] |
| Eye Irritation | Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation[7] |
| Respiratory Irritation | STOT-SE, Category 3 | Warning | H335: May cause respiratory irritation[8][9] |
Causality Explained: The flammability of this compound is a significant concern. As a fine powder, it has the potential to form combustible dust concentrations in the air, where an ignition source (like static discharge, a spark from equipment, or heat) could lead to a fire or explosion.[3][4] The irritation hazards stem from its acidic nature (as a hydrochloride salt) and its chemical reactivity, which can disrupt cell membranes upon contact with skin, eyes, or the respiratory tract.
1.2. The Pre-Experiment Risk Assessment Workflow
Before the first gram of this reagent is handled, a thorough risk assessment is not just recommended; it is essential. This workflow ensures that all hazards are identified and control measures are in place before work begins.
Engineering Controls and Personal Protective Equipment (PPE)
Reliance on PPE alone is a flawed safety strategy. A multi-layered approach starting with robust engineering controls is the professional standard.
2.1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood.[7] This prevents inhalation of the irritating dust and contains any potential spills. The causality here is simple: physically removing the hazard from the user's breathing zone is the most effective way to prevent respiratory exposure.
-
Ignition Source Control: Given its flammability, all sources of ignition must be eliminated from the handling area.[4][6] This includes using intrinsically safe or explosion-proof electrical equipment, avoiding static electricity buildup by grounding and bonding containers during transfer, and prohibiting open flames.[4]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and tested regularly.[8][9]
2.2. Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls and safe work practices, but it is a critical final barrier.
-
Hand Protection: Wear nitrile rubber gloves.[8] It is crucial to check the breakthrough time of your specific gloves against the solvents you are using. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3]
-
Eye Protection: Chemical safety goggles are mandatory.[8] Standard safety glasses do not provide adequate protection from dust or splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Do not wear synthetic clothing (e.g., polyester) as it can melt and adhere to the skin in a fire.
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[4][10]
Safe Handling, Storage, and Disposal Protocols
Meticulous adherence to established protocols is non-negotiable for ensuring safety and experimental integrity.
3.1. Step-by-Step Handling Protocol: Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.
-
Grounding: If transferring significant quantities, ensure the receiving and dispensing containers are bonded and grounded to prevent static discharge.
-
Dispensing: Use a spark-proof scoop or spatula. Open the container slowly in the fume hood to avoid creating a "puff" of dust. Dispense the required amount onto a tared weigh boat on a balance located within the hood or in a designated weighing enclosure.
-
Cleaning: Promptly and carefully clean any minor spills on the balance or work surface using a damp cloth (water is acceptable for small cleanups, but see spill section below).
-
Sealing: Tightly close the main container immediately after dispensing.[6][7] This is critical as the compound is hygroscopic and its quality can be affected by atmospheric moisture.[6]
-
Transport: When moving the weighed portion to the reaction vessel, ensure it is in a covered container (e.g., a capped vial).
3.2. Storage Integrity
-
Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6] It should be stored in a dedicated flammable solids cabinet.
-
Incompatibilities: Critically, store this compound away from strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid).[3][4][6] Contact with these materials can result in a violent reaction, fire, or explosion.[3]
-
Container: Keep the container tightly closed and stored under an inert gas like argon or nitrogen to protect it from moisture.[6][7]
3.3. Waste Disposal
This compound and its containers must be treated as hazardous waste.[3]
-
Collection: All waste material, including contaminated weigh boats, gloves, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Regulations: Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[3][7] Do not pour down the drain.[6][7]
Emergency Procedures: A Validated Response Plan
Preparedness is key to managing unexpected events. All laboratory personnel must be trained on these procedures.
4.1. Exposure Response
-
Inhalation: If inhaled, immediately remove the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[4][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Persistent irritation requires immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4.2. Spill Response Decision Tree
A spill requires a calm and methodical response. The scale of the spill dictates the appropriate action.
4.3. Fire Response
In case of fire, use a dry chemical, CO2, or foam extinguisher.[3][4] Do not use a direct water jet, as it may scatter the flammable powder. If the fire is large or involves containers, evacuate the area and call emergency responders.[3] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) due to hazardous combustion products like nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3][4]
Conclusion
This compound is an indispensable tool in the modern synthetic chemist's arsenal. Its potential hazards, while significant, are readily managed through a disciplined, knowledge-based approach to safety. By integrating a thorough understanding of its chemical properties with robust engineering controls, correct PPE usage, and meticulous handling protocols, researchers can leverage the full synthetic potential of this reagent while maintaining the highest standards of laboratory safety.
References
- This compound Laboratory Chemical Safety Summary.
- This compound Product Page. Chemdad. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Storage of O-tert-Butylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of Proper Storage
O-tert-Butylhydroxylamine hydrochloride (t-BuONH2·HCl) is a versatile and valuable reagent in modern organic synthesis. Its applications range from the preparation of nitrones and stable oxime derivatives to its use as a radical scavenger and a key component in the synthesis of biologically active molecules, including potential anti-tumor agents and matrix metalloproteinase inhibitors.[1][2] The efficacy, safety, and shelf-life of this compound are intrinsically linked to its storage conditions. Improper handling and storage can lead to degradation, compromising experimental outcomes, introducing impurities, and potentially creating safety hazards.
This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this compound. Moving beyond simple directives, we will explore the underlying chemical principles that dictate these storage protocols, empowering researchers to maintain the integrity of this crucial reagent.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for designing an effective storage strategy. Key characteristics are summarized below.
| Property | Value | Significance for Storage |
| Appearance | White to off-white or light pink crystalline powder/solid[1][3] | Any significant change in color (e.g., yellowing, browning) may indicate degradation. |
| Molecular Formula | C₄H₁₁NO·HCl[1] | --- |
| Molecular Weight | 125.60 g/mol [1][4] | --- |
| Melting Point | ~155-165 °C (with decomposition)[1] | A lowered or broadened melting point range can be an indicator of impurity or degradation. |
| Hygroscopicity | Hygroscopic[3] | The compound readily absorbs moisture from the atmosphere, which can initiate degradation. This is a critical control parameter. |
| Solubility | Soluble in water[2] | While soluble, contact with water should be avoided during storage due to hydrolysis risks. |
| Flammability | Flammable Solid[3][4] | Must be stored away from ignition sources. Dusts can form explosive mixtures with air.[3] |
Stability and Reactivity Analysis: The "Why" Behind the Protocols
This compound is generally stable under recommended storage conditions.[3][5][6] However, its stability is compromised by several key environmental factors.
Moisture: The Primary Catalyst for Degradation
The most significant threat to the integrity of this compound is moisture. As a hygroscopic salt, it will actively absorb water from the air.[3][7] This can lead to:
-
Hydrolysis: The presence of water can facilitate the hydrolytic breakdown of the molecule.
-
Physical Changes: Absorption of moisture leads to clumping and caking of the powder, making it difficult to handle and weigh accurately.
Oxidizing Agents: A Hazardous Incompatibility
This compound is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[3][8] Contact can lead to vigorous, potentially explosive reactions. The hydroxylamine moiety is susceptible to oxidation, which would degrade the compound into various byproducts.[9]
Temperature and Light
While many suppliers recommend room temperature storage, some suggest refrigeration (2-8 °C) for optimal long-term stability.[1][5][10] Elevated temperatures can accelerate degradation.[6] Combustion can produce hazardous gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[3][11][6] Some sources also recommend protection from light, suggesting that photolytic degradation pathways may exist.[8]
The following diagram illustrates the primary factors that threaten the stability of the compound.
Caption: Key environmental factors leading to compound degradation and hazards.
Recommended Storage Protocols
To ensure maximum shelf-life and reagent integrity, a multi-faceted approach to storage is required.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[8][12][13][14] Options include room temperature or refrigerated (2-8 °C).[1] | Minimizes thermal degradation. Refrigeration is often preferred for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[12][14] | Prevents oxidation and displaces atmospheric moisture. |
| Container | Keep container tightly closed.[8][12][13][14][15] Use original packaging. Glass is a suitable material.[8] | Prevents ingress of moisture and air. |
| Environment | Store in a dry, well-ventilated area.[12][13][15] Use of a desiccator is highly recommended. | Protects the hygroscopic material from atmospheric moisture. |
| Light | Protect from light.[8] | Prevents potential photolytic degradation. |
| Location | Store in a flammables-compatible cabinet or area.[3] Away from incompatible materials.[13] | Mitigates fire risk due to the compound's flammability.[3] |
Experimental Protocol: Receiving and Storing a New Shipment
This step-by-step workflow ensures the compound is stored correctly from the moment it arrives in the laboratory.
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or compromise.
-
Prepare Storage Location: Pre-designate a storage location in a flammables-compatible cabinet. Place a desiccant (e.g., silica gel) inside a secondary containment vessel or desiccator cabinet.
-
Transfer to Inert Atmosphere (Optional but Recommended): If the container will be opened frequently, perform this step inside a glovebox or glovebag flushed with nitrogen or argon.
-
Seal Tightly: Ensure the container cap is tightly sealed.
-
Parafilm Sealing: For an extra barrier against moisture, wrap the cap and neck of the container with Parafilm.
-
Place in Desiccator: Place the sealed container into the prepared desiccator or secondary container with desiccant.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any specific handling precautions.
-
Log Entry: Record the compound's arrival, lot number, and storage location in the laboratory inventory system.
The following diagram outlines this essential workflow.
Caption: Step-by-step protocol for the proper intake and storage of the reagent.
Handling, PPE, and Spill Management
Safe handling is paramount. The compound is considered a hazardous substance that causes skin and serious eye irritation.[3][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][14][15]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools when handling larger quantities.
-
Spill Management: In case of a minor spill, remove all ignition sources.[3] Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[13] Avoid generating dust.[12][15]
Conclusion: Preserving Reagent Integrity Through Scientific Diligence
The stability and reliability of this compound are directly dependent on meticulous storage and handling practices. By understanding its inherent chemical vulnerabilities—primarily its hygroscopicity and incompatibility with oxidizing agents—researchers can implement robust protocols. Storing this flammable solid in a cool, dry, and preferably inert environment within a tightly sealed container is not merely a suggestion but a requirement for ensuring the validity of experimental results and maintaining a safe laboratory environment.
References
- This compound | C4H12ClNO | CID 2777906 - PubChem. (n.d.).
- O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Significance of Stability Studies on Degradation Product - RJPT. (October-December 2009).
- 39684-28-1 | this compound | Next Peptide. (n.d.).
- N-tert-butylhydroxylamine | C4H11NO | CID 98586 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.dk [fishersci.dk]
- 13. O-Ethylhydroxylamine hydrochloride(3332-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Foreword: The Serendipitous Path of a Transformative Functional Group
An In-Depth Technical Guide to the Discovery and History of Alkoxyamines in Synthesis
In the landscape of synthetic chemistry, few functional groups have undergone such a profound re-evaluation as the alkoxyamine. Initially cataloged as a chemical curiosity, its true potential remained dormant for nearly half a century. This guide, intended for researchers, scientists, and professionals in drug development, charts the remarkable journey of the alkoxyamine, from its obscure discovery to its current status as a cornerstone of controlled radical polymerization and a versatile tool in organic synthesis. As Senior Application Scientists, our goal is not merely to recount historical facts but to illuminate the scientific reasoning, the critical observations, and the inventive leaps that unlocked the power of the labile C–O–N bond. We will explore the causality behind key experimental choices, present validated protocols, and provide a mechanistic framework to understand how this once-overlooked molecule became a master of radical control.
Chapter 1: An Obscure Beginning and the Spark of Reactivity
The story of alkoxyamines begins not with a breakthrough, but with a quiet entry into the chemical literature. The first report of a trialkylhydroxylamine, what we now call an alkoxyamine, appeared in 1927, but it was the work of Kovtun and his team in 1974 that provided the first glimpse into the molecule's unique character.[1][2] They observed that alkoxyamines could undergo reversible thermal homolysis—the spontaneous cleavage of the C–ON bond to form a carbon-centered radical and a stable nitroxyl radical.[1][2]
This was a pivotal discovery. The C–ON bond was not inert; it possessed a latent reactivity that could be triggered by heat. Kovtun noted that the decomposition rate of these alkoxyamines was highly dependent on the experimental conditions, particularly the presence of radical scavengers like oxygen.[2] This suggested a dynamic equilibrium between the intact alkoxyamine and its constituent radicals. For a decade, this intriguing observation remained largely a niche interest, primarily discussed in the context of polymer degradation.[2] However, this concept of a reversible, thermally-labile bond would later become the central principle for one of the most significant advances in polymer science.
Figure 1: The fundamental principle of reversible C–ON bond homolysis in alkoxyamines.
Chapter 2: The CSIRO Breakthrough: From Radical Trapping to Polymer Control
In the late 1970s and early 1980s, a team at Australia's Commonwealth Scientific and Industrial Research Organisation (CSIRO), led by David Solomon and including Ezio Rizzardo, was tackling a fundamental challenge: quantitatively characterizing the initiation steps of radical polymerization.[3][4] Their strategy was to use "radical traps"—molecules that could react cleanly and efficiently with the highly reactive, transient radicals formed during initiation. Their trap of choice was the stable nitroxide 2,2,6,6-tetramethylpiperidin-1-oxyl, better known as TEMPO.[3][4]
The logic was sound: TEMPO would selectively scavenge carbon-centered radicals to form stable, isolable alkoxyamines, allowing the researchers to identify and quantify the initiating species.[3] During these studies, a critical observation was made: the alkoxyamines formed were not always perfectly stable.[3] Under certain conditions, they exhibited thermal lability, hinting at the reversible C–ON bond cleavage that Kovtun had described.
This is where scientific observation transitioned into revolutionary invention. The CSIRO team realized that if an alkoxyamine could be designed to dissociate at a controlled rate in the presence of monomer, the released alkyl radical could initiate polymerization. The persistent nitroxide radical (TEMPO) would not initiate polymerization itself but would instead act as a reversible capping agent for the growing polymer chain. Each time a growing polymer chain was capped, it would form a new, polymeric alkoxyamine, entering a dormant state. This dormant species could then cleave again, allowing the chain to grow further before being capped once more.
This elegant concept of activation and deactivation provided a mechanism to control the growth of polymer chains, dramatically reducing the irreversible termination reactions that plagued conventional radical polymerization. It was the birth of Nitroxide-Mediated Polymerization (NMP), a technique that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity.[4][5] This groundbreaking work was first detailed in a 1984 patent application, fundamentally rewriting the accepted rules of radical polymerization.[3][4]
Figure 2: The activation-deactivation cycle in Nitroxide-Mediated Polymerization (NMP).
Chapter 3: The "Persistent Radical Effect": A Unifying Mechanistic Principle
While the CSIRO team had demonstrated NMP empirically, a deeper theoretical understanding was needed to explain its remarkable efficiency. This explanation came from the work of Fischer and others, who articulated the "Persistent Radical Effect" (PRE).[2][5] The PRE is a kinetic phenomenon that governs radical reactions where two types of radicals are present: a "persistent" radical that does not self-terminate and a "transient" radical that does.[5][6]
In NMP, the nitroxide is the persistent radical, while the growing polymer chain is the transient radical. The PRE dictates that in such a system, the rate of cross-coupling (transient + persistent) is significantly favored over the rate of self-termination (transient + transient).[2]
Causality of the PRE:
-
Initiation: The process begins with the homolysis of the alkoxyamine, producing one transient radical (R•) and one persistent radical (•ONR₂).
-
Radical Accumulation: The transient R• radicals can self-terminate irreversibly (R• + R• → R-R). This process, while a minor pathway, slowly removes transient radicals from the system.
-
Concentration Imbalance: Because the persistent nitroxide radicals do not self-terminate, their concentration builds up relative to the transient radicals.
-
Kinetic Favorability: With a much higher concentration of persistent radicals, the probability of a transient radical encountering and coupling with a persistent radical (reversible deactivation) becomes overwhelmingly higher than the probability of it encountering another transient radical (irreversible termination).
This effect ensures that the vast majority of polymer chains remain "living" or dormant, ready to be re-activated, leading to excellent control over the polymerization process. The power of the PRE was strikingly demonstrated in experiments showing that an alkoxyamine that was only 2% decomposed after 10 hours in isolation would completely decompose in just 90 minutes in the presence of a scavenger that removed the transient alkyl radicals, preventing their recombination with the nitroxide.[2]
The stability and dissociation rate of an alkoxyamine are critically dependent on its structure. This is quantified by the Bond Dissociation Energy (BDE) of the C–ON bond. Steric hindrance around the bond and the stability of the released carbon radical both serve to lower the BDE, facilitating homolysis at lower temperatures.[7]
| Alkoxyamine Structure (R³ in TEMPO-OR³) | C–ON Bond Dissociation Energy (kcal/mol) | Causality for BDE Value |
| Methyl | 47.1 | Low stability of the primary methyl radical results in a strong, stable C–ON bond. |
| Benzyl | 34.7 | Resonance stabilization of the benzyl radical significantly weakens the C–ON bond. |
| 1-Phenylethyl | 30.8 | Secondary benzylic radical is more stable than primary, further lowering the BDE. |
| Cumyl | 26.2 | Tertiary benzylic radical offers the highest stability, leading to the weakest bond. |
| Table 1: Influence of the alkyl group (R³) on the C–ON bond dissociation energy of TEMPO-based alkoxyamines. Data sourced from Nesvadba, P.[7] |
Chapter 4: A Validated Toolkit for Alkoxyamine Synthesis
The widespread adoption of NMP and other alkoxyamine-mediated reactions necessitated the development of reliable and versatile synthetic methods. The core challenge is the controlled generation of a carbon-centered radical in the presence of a nitroxide trap. Among several approaches, Atom Transfer Radical Addition (ATRA) has emerged as a particularly robust and general method.[7][8]
Key Synthetic Method: Atom Transfer Radical Addition (ATRA)
ATRA is a powerful technique for forming C–C and C-heteroatom bonds. Its adaptation for alkoxyamine synthesis provides a self-validating system where the successful formation of the product confirms the generation of the target radical. The method relies on a copper(I) catalyst to abstract a halogen atom from an alkyl halide, generating the desired carbon radical and a copper(II) halide species.
Causality of Experimental Choices:
-
Alkyl Halide (R-X): This is the precursor to the transient carbon radical. The choice of halide is critical; bromides and iodides are typically used as the C-Br and C-I bonds are weaker and more readily cleaved by the catalyst than C-Cl bonds. The R-group must be able to form a relatively stable radical (e.g., benzylic, allylic, or α to a carbonyl) for the reaction to be efficient.[7]
-
Copper(I) Source (e.g., Cu(I)Br): This is the catalyst. Cu(I) is a one-electron reducing agent that facilitates the homolytic cleavage of the C-X bond through a halogen atom transfer mechanism.
-
Ligand (e.g., PMDETA, Me₆TREN): The ligand is essential for two reasons. First, it solubilizes the copper salts in organic solvents. Second, and more importantly, it modulates the redox potential of the copper center, tuning its reactivity to enable efficient halogen abstraction without unwanted side reactions.
-
Nitroxide (e.g., TEMPO, SG1): This is the persistent radical trap. It must be stable under the reaction conditions and rapidly trap the transient carbon radical to form the alkoxyamine product. The choice of nitroxide can influence the properties of the final alkoxyamine.[7]
Figure 3: Experimental workflow for alkoxyamine synthesis via Atom Transfer Radical Addition (ATRA).
Experimental Protocol: Synthesis of an SG1-Based Alkoxyamine via ATRA
This protocol describes the synthesis of MAMA-SG1, a common alkoxyamine initiator, adapted from standard ATRA procedures.[7][8]
Materials:
-
Ethyl 2-bromoisobutyrate (Alkyl Halide)
-
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
-
Copper(I) Bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (Ligand)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Step-by-Step Methodology:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere. This is crucial as oxygen can interfere with the radical process and the Cu(I) catalyst.
-
Reagent Charging: Under a positive pressure of inert gas, add SG1 (1.0 eq), CuBr (0.1 eq), and Me₆TREN (0.1 eq) to the flask. The use of catalytic amounts of copper and ligand makes the process more economical and simplifies purification.
-
Solvent and Reactant Addition: Add anhydrous toluene via syringe. Stir the mixture until the copper complex fully dissolves, which is indicated by the formation of a colored, homogeneous solution. Add ethyl 2-bromoisobutyrate (1.2 eq) to the reaction mixture dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting alkyl halide. The reaction is typically complete within 1-4 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and pass it through a short plug of neutral alumina or silica gel. This step effectively removes the copper catalyst. The solvent is then removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure alkoxyamine as a pale yellow oil.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The successful formation of the product validates the entire catalytic cycle.
| Synthesis Method | C-Radical Source | Key Reagents | Advantages | Disadvantages |
| ATRA | Alkyl Halide | R-X, Cu(I)/Ligand, Nitroxide | Highly versatile, mild conditions, functional group tolerance.[8] | Requires removal of metal catalyst. |
| Aldehyde Peroxides | Aldehyde | R-CHO, t-BuOOH, Cu(II), Nitroxide | Utilizes readily available aldehydes.[9] | Can have moderate yields, peroxide handling. |
| Alkylboranes | Alkene | Alkene, Catecholborane, Nitroxide | Accesses radicals from unactivated alkenes.[7] | Requires handling of borane reagents. |
| Initiator Decomposition | Azo compounds (e.g., AIBN) | AIBN, Nitrone/Nitroxide | Simple setup, uses common lab initiators.[7] | Less control over radical structure. |
| Table 2: Comparison of common synthetic routes to alkoxyamines. |
Chapter 5: The Modern Era: New Structures and Broadening Horizons
The initial success of NMP with TEMPO was limited to specific monomers like styrene and required high temperatures (~125 °C). This spurred the development of new, more efficient nitroxides. Researchers designed acyclic α-hydrogen-bearing nitroxides (e.g., TIPNO) and sterically hindered structures (e.g., SG1), which form alkoxyamines with lower C–ON bond dissociation energies.[10] This second generation of alkoxyamines enabled the controlled polymerization of a much wider range of monomers, including acrylates and acrylamides, at significantly lower temperatures.
Furthermore, the unique properties of the alkoxyamine C–ON bond have been exploited in fields far beyond polymer synthesis. It has become a key functional group for:
-
Tin-Free Organic Synthesis: Alkoxyamines serve as excellent thermal sources of carbon radicals, replacing toxic tin hydride reagents in radical cyclizations and addition reactions.[2][6]
-
Materials Science: The reversible nature of the bond is being used to create self-healing materials, dynamic covalent networks, and stimuli-responsive polymers.[11][12]
-
Bioconjugation and Theranostics: The ability to trigger radical release under specific conditions has opened doors for using alkoxyamines in biological applications, including potential use as diagnostic and therapeutic agents.[11][12]
Figure 4: A timeline of key milestones in the history of alkoxyamine chemistry.
Conclusion: From a Chemical Oddity to a Master of Control
The history of the alkoxyamine is a testament to the power of fundamental research and scientific curiosity. What began as a footnote in the chemical literature evolved, through careful observation and creative insight, into a transformative technology. The journey from Kovtun's initial observation of reversible homolysis to the development of NMP at CSIRO and the subsequent explosion of applications demonstrates a perfect synergy between mechanistic understanding and synthetic innovation. For the modern researcher, the alkoxyamine is no longer just an initiator for polymerization; it is a versatile module for generating radicals on demand, offering unprecedented control in fields ranging from materials science to medicine. Its story is a powerful reminder that the next great breakthrough may be waiting in the unexplored corners of established chemistry.
References
- Title: New Variants of Nitroxide Mediated Polymerization Source: National Institutes of Health (NIH) URL:[Link]
- Title: Chapter 1: The History of Nitroxide-mediated Polymerization Source: Royal Society of Chemistry URL:[Link]
- Title: Nitroxide-mediated radical polymeriz
- Title: Nitroxide-mediated living radical polymeris
- Title: One-step synthesis of alkoxyamines for nitroxide-mediated radical polymeriz
- Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL:[Link]
- Title: Labile alkoxyamines: past, present, and future Source: Royal Society of Chemistry URL:[Link]
- Title: Chapter 3: Synthesis of Nitroxides and Alkoxyamines Source: Royal Society of Chemistry URL:[Link]
- Title: Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization Source: ACS Public
- Title: Labile alkoxyamines: past, present, and future Source: Chemical Communic
- Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: ResearchG
- Title: Trityl-based alkoxyamines as NMP controllers and spin-labels Source: National Institutes of Health (NIH) URL:[Link]
- Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL:[Link]
- Title: Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes Source: ACS Public
- Title: Braslau Group: α-H Nitroxides in NMP Source: University of California, Santa Cruz URL:[Link]
- Title: Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymeriz
Sources
- 1. New Variants of Nitroxide Mediated Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Nitroxide-mediated living radical polymerisation – CSIROpedia [csiropedia.csiro.au]
- 5. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Braslau Group: α-H Nitroxides in NMP [braslau.chemistry.ucsc.edu]
- 11. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Trityl-based alkoxyamines as NMP controllers and spin-labels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride
Abstract
O-tert-Butylhydroxylamine hydrochloride is a versatile and stable hydroxylamine derivative widely employed in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-butyl group, confer high stability and selectivity in various chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, key applications, and detailed experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in creating complex molecules, including active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO·HCl or C₄H₁₂ClNO | [1][2][3] |
| Molecular Weight | 125.60 g/mol | [3][4] |
| CAS Number | 39684-28-1 | [1][2][3] |
| Appearance | Off-white to light pink solid | [2] |
| Melting Point | 155 - 165 °C (may decompose) | [2][5] |
| Solubility | Soluble in water (0.5 g/10 mL) | [5] |
| Synonyms | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride | [2][3] |
Synthesis and Mechanism of Action
The synthesis of substituted hydroxylamines is a critical area of research, as these moieties are pivotal in medicinal chemistry.[6] While multiple synthetic routes exist, a common conceptual pathway involves the reaction of a suitable tert-butyl precursor with a source of the hydroxylamine functionality, followed by conversion to the hydrochloride salt.
The utility of this compound stems from the nucleophilicity of the nitrogen atom. The bulky tert-butyl group provides steric hindrance, which can direct reactions to occur selectively. It is primarily used as a reagent for the formation of stable oxime derivatives from aldehydes and ketones.[2] This reaction is fundamental in both synthetic transformations and the creation of prodrugs or biologically active molecules.
Key Applications in Research and Drug Development
This reagent is a cornerstone in the synthesis of a wide array of biologically active molecules.[1] Its applications are diverse, ranging from creating intermediates to direct incorporation into final API structures.
-
Oxime and Nitrone Formation: It is extensively used to convert carbonyl compounds (aldehydes and ketones) into stable oxime ethers. These oximes are crucial intermediates for synthesizing amines, heterocycles, and nitrones.[2]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The compound serves as a key reactant in the synthesis of various drugs. Examples include its use in preparing matrix metalloproteinase (MMP) inhibitors, antimalarial imidazolidinedione derivatives, and GPR119 agonists.[1][7]
-
Peptide Chemistry: It is employed in the preparation of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides.[8]
-
Radical Scavenging: In certain contexts, hydroxylamine derivatives can act as radical scavengers, which is useful for controlling unwanted side reactions during synthesis.[1]
Below is a diagram illustrating the fundamental reaction of this compound with a generic ketone.
Caption: General reaction scheme for oxime ether formation.
Experimental Protocol: Synthesis of an Oxime Ether
This section provides a representative, self-validating protocol for the synthesis of an oxime ether from a generic ketone, based on common laboratory practices for this reaction type.
Objective: To synthesize a stable O-tert-butyl oxime ether from a ketone.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Acetate (or other mild base, 1.2 eq)
-
Ethanol (or other suitable solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Workflow:
Caption: Standard workflow for oxime ether synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (1.0 eq) and dissolve it in a minimal amount of ethanol.
-
Reagent Addition: Add this compound (1.1 eq) and sodium acetate (1.2 eq) to the flask. The base is crucial to neutralize the HCl salt, liberating the free hydroxylamine for the reaction.
-
Reaction Conditions: Heat the mixture to reflux (or a suitable temperature like 60-80°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add deionized water to the residue and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure oxime ether.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is classified as a flammable solid and requires careful handling.[4][5][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9] Prevent contact with skin and eyes.[9][10] Ground equipment to prevent static discharge, as dust may form combustible concentrations in the air.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at 2-8 °C.[2] Keep away from heat, sparks, and open flames.[9]
-
Fire: In case of fire, use carbon dioxide, dry chemical, or foam.[9] Combustion may produce hazardous gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[9][10]
-
Disposal: Dispose of the chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a reagent of significant value in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its stability and selective reactivity, make it an essential tool for the synthesis of complex nitrogen-containing molecules. The reliable formation of oxime ethers provides a robust pathway for functional group manipulation and the construction of diverse molecular architectures essential for drug discovery and development. Proper understanding of its handling, applications, and reaction protocols, as outlined in this guide, is key to its successful implementation in the laboratory.
References
- This compound. Chem-Impex. URL: https://www.chemimpex.com/product/00238
- This compound | CAS 39684-28-1. Santa Cruz Biotechnology, Inc. URL: https://www.scbt.com/p/o-tert-butylhydroxylamine-hydrochloride-39684-28-1
- This compound 39684-28-1 wiki. Guidechem. URL: https://www.guidechem.com/wiki/O-tert-Butylhydroxylamine-hydrochloride-39684-28-1.html
- This compound >=99.0% (AT). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/20023
- SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC391710050
- This compound >=99.0% (AT) - Application. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/specification-sheets/349/581/20023-BULK_______ALDRICH____.pdf
- This compound - Safety Information. Santa Cruz Biotechnology, Inc.
- 39684-28-1 | this compound. Next Peptide. URL: https://www.nextpeptide.com/cas-39684-28-1.html
- This compound >=99.0% (AT) - Properties. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/20023
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/sds/39684-28-1_cb.htm
- This compound | C4H12ClNO. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-tert-butylhydroxylamine-hydrochloride
- This compound Usage And Synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8277258.htm
- The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis. BLDpharm. URL: https://www.bldpharm.com/blogs/news/the-crucial-role-of-o-acetyl-n-tert-butylhydroxylamine-hcl-in-modern-synthesis
- N-tert-Butylhydroxylamine hydrochloride >=98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/139344
- N-tert-butylhydroxylamine hydrochloride | C4H12ClNO. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-butylhydroxylamine-hydrochloride
- This compound. ChemScene. URL: https://www.chemscene.com/products/O-tert-butylhydroxylamine-hydrochloride-CS-W004243.html
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10059384/
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
The Sentinel Salt: A Technical Guide to the Role of Hydrochloride in Reagent Stability
Introduction: The Imperative of Stability
In the landscape of chemical research and pharmaceutical development, the integrity of a reagent is paramount. An unstable compound is a source of irreproducible results, compromised therapeutic efficacy, and potential safety risks. Degradation can lead to a loss of potency and the emergence of unknown, potentially toxic byproducts.[1] Therefore, strategies to enhance and preserve the stability of active molecules are not merely procedural; they are foundational to scientific validity and patient safety. Among the most prevalent and effective of these strategies is the conversion of a basic active pharmaceutical ingredient (API) or reagent into its hydrochloride (HCl) salt.
This guide provides an in-depth exploration of the multifaceted role of hydrochloride salt formation in enhancing reagent stability. Moving beyond a superficial overview, we will dissect the core chemical principles, detail the profound impact on physicochemical properties, and provide actionable experimental protocols for assessing these stability enhancements. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of why this simple salt is a cornerstone of modern chemistry and pharmacology.
The Fundamental Chemistry: Why a Salt? Why Hydrochloride?
At its core, salt formation is an acid-base reaction. For a vast number of pharmaceutical compounds and complex organic reagents that contain a basic functional group, most commonly an amine, reaction with an acid converts the molecule into a salt.[2] The process involves the transfer of a proton (H⁺) from the acid to the basic nitrogen atom of the amine, forming a positively charged ammonium cation, which is then ionically bonded to the negatively charged counterion from the acid.
Caption: General mechanism of hydrochloride salt formation.
Hydrochloric acid is one of the most frequently used counterions for several compelling reasons:
-
Strong Acidity: As a strong acid (pKa ≈ -5.9), HCl ensures a complete and stable protonation of most basic functional groups, a prerequisite for stable salt formation.[3] The general rule of thumb for stable salt formation is a pKa difference of at least 2-3 units between the base (reagent) and the acid (counterion).[4][5]
-
Low Molecular Weight: The small size of the chloride ion (35.45 g/mol ) minimizes the increase in the overall molecular weight of the compound, an important consideration for calculating dosage and formulation.[5]
-
High Purity and Low Cost: HCl is readily available as a high-purity reagent at a low cost, making it economically viable for large-scale manufacturing.[3]
-
Biocompatibility: The chloride ion is the major extracellular anion in the human body, making it physiologically compatible and generally non-toxic at therapeutic concentrations.[6]
Mechanisms of Stability Enhancement
The conversion to a hydrochloride salt confers stability through several distinct, yet interconnected, mechanisms that enhance both the chemical and physical properties of the compound.
Chemical Stabilization: The Power of Protonation
Many degradation pathways, particularly oxidation, are initiated at electron-rich centers within a molecule. Basic amine groups are prime targets for such reactions.[6][7]
-
Blocking Oxidative Degradation: By protonating the amine to form an ammonium salt (R-NH₃⁺), the lone pair of electrons on the nitrogen is engaged in a covalent bond with the proton.[2][6] This withdrawal of electron density makes the nitrogen atom significantly less susceptible to attack by atmospheric oxygen or other oxidizing agents, effectively shielding a common degradation hotspot.[1][6] This is a critical factor in preventing the formation of N-oxide impurities and maintaining the long-term integrity of the reagent.[1]
-
Preventing Undesirable Reactions: The protonated amine is also less likely to participate in unwanted side reactions, such as acting as a nucleophile, which could otherwise lead to the formation of complex impurities during storage or formulation.
Physical Stabilization: From Amorphous Oils to Crystalline Solids
The physical form of a reagent is crucial for its handling, formulation, and overall stability. Free bases, particularly complex organic molecules, often exist as amorphous solids or viscous oils, which present significant challenges.[6]
-
Enhanced Crystallinity: Salt formation introduces strong ionic interactions, which facilitate the organization of molecules into a highly ordered and stable crystalline lattice.[1][6] Crystalline solids are generally preferred over amorphous forms because they possess greater thermodynamic stability, are easier to purify, and have more consistent physical properties.[6]
-
Reduced Hygroscopicity: The stable crystal lattice of a salt can reduce the tendency of the material to absorb atmospheric moisture.[1] While some highly soluble HCl salts can still be hygroscopic, they are often less so than their amorphous free base counterparts.[1] Controlling water uptake is critical, as moisture can act as a vehicle for hydrolytic degradation and can alter the physical properties of the powder.[1][4]
-
Improved Handling Properties: The conversion from an oil or low-melting-point solid to a high-melting-point crystalline salt vastly improves the material's handling characteristics, such as flowability and processability, which are essential for manufacturing solid dosage forms like tablets and capsules.[6][8]
Enhanced Aqueous Solubility and Bioavailability
For a reagent to be useful in biological assays or as a therapeutic agent, it must often be dissolved in an aqueous medium. The free base forms of many amine-containing compounds are poorly water-soluble.
-
Improved Dissolution: As an ionic compound, a hydrochloride salt is generally much more soluble in polar solvents like water than its neutral free base counterpart.[1][4][6][9][10] This enhanced solubility facilitates faster dissolution, which is often the rate-limiting step for absorption in the body and a prerequisite for achieving therapeutic efficacy.[6][9][10] This property is also vital for preparing stock solutions in a research setting.[8]
The following table summarizes the expected improvements in physicochemical properties when converting a hypothetical basic reagent from its free base to its hydrochloride salt form.
| Property | Typical Free Base | Typical Hydrochloride Salt | Rationale for Improvement |
| Physical Form | Amorphous solid or oil | Crystalline solid | Ionic interactions promote an ordered, stable crystal lattice.[1] |
| Aqueous Solubility | Low | High | The ionic nature of the salt allows for more favorable interactions with polar water molecules.[1][10] |
| Chemical Stability | Susceptible to oxidation | More resistant to oxidation | Protonation of the basic amine reduces its reactivity towards oxidizing agents.[1] |
| Melting Point | Low / Indistinct | High / Sharp | The energy required to break the strong ionic forces in the crystal lattice is greater.[1] |
| Hygroscopicity | Potentially high | Often lower | A more stable crystalline lattice can reduce the uptake of atmospheric water.[1] |
| Handling | Poor (oily, poor flow) | Good (free-flowing powder) | Crystalline solids are easier to process and handle in manufacturing.[6] |
Experimental Design: Assessing Stability with Confidence
To empirically validate the stabilizing role of the hydrochloride salt, a well-designed stability study is essential. Forced degradation (or stress testing) is a critical component of this process, providing rapid insights into a molecule's intrinsic stability and potential degradation pathways.[11][12] This work is guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[13][14][15][16]
Caption: Workflow for a comparative forced degradation study.
Protocol: Comparative Forced Degradation Study
Objective: To compare the chemical stability of a reagent's free base versus its hydrochloride salt under various stress conditions.
Materials:
-
Reagent Free Base
-
Reagent Hydrochloride Salt
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids/Bases: 1M HCl, 1M NaOH
-
Oxidizing Agent: 30% Hydrogen Peroxide (H₂O₂)
-
Controlled environment chambers (temperature, humidity, photostability)
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of both the free base and the HCl salt in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each compound (free base and salt), set up separate reaction vials for each stress condition. Aim for a target degradation of 5-20%.[11]
-
Acid Hydrolysis: Add an equal volume of 0.2M HCl to the stock solution to achieve a final acid concentration of 0.1M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2M NaOH to the stock solution to achieve a final base concentration of 0.1M. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Place accurately weighed solid samples of each compound in an oven at 80°C.
-
Photostability: Expose solid samples and solutions to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[11]
-
Control Samples: Keep unstressed solutions and solid samples protected from light at 4°C.
-
-
Time Point Sampling:
-
Withdraw aliquots from the stressed solutions at appropriate time points (e.g., 2, 4, 8, 24 hours). For solid thermal stress, dissolve a portion of the sample at each time point.
-
Quench the reactions as needed (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
-
-
Analytical Measurement:
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[17][18][19] A UV detector is standard, and a mass spectrometer (MS) can be used for identifying degradants.[20]
-
The method must be capable of separating the parent peak from all degradation products.[18][21]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the unstressed control.
-
Plot the degradation profiles and compare the rates of degradation for the free base versus the hydrochloride salt under each condition.
-
Analytical Techniques for Stability Monitoring
A robust stability program relies on a suite of orthogonal analytical techniques to monitor different attributes of the reagent.[20]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone of stability testing, HPLC is used to separate, identify, and quantify the parent compound and any degradation products.[17][19] This provides a direct measure of purity and potency over time.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is invaluable for the structural elucidation and identification of unknown degradation products.[20]
-
UV-Vis Spectroscopy: A rapid, non-destructive method that can be used for quantifying compounds and monitoring degradation reactions that involve a change in the chromophore.[17][19]
-
X-Ray Powder Diffraction (XRPD): The primary technique for characterizing the solid-state form of a material. It can distinguish between crystalline and amorphous forms and identify different polymorphs, which may have different stability profiles.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow associated with transitions in a material as a function of temperature. It is used to determine melting point and detect solid-state transformations.
Limitations and Considerations
While highly effective, the hydrochloride salt form is not a universal solution and presents certain considerations:
-
Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in media containing a high concentration of chloride ions, such as gastric fluid.[5][22] This can potentially reduce the dissolution rate and bioavailability.
-
Hygroscopicity: While often an improvement over the free base, some hydrochloride salts can still be highly hygroscopic, requiring controlled storage conditions.
-
Corrosiveness: At low pH, aqueous solutions of hydrochloride salts can be corrosive to manufacturing equipment, such as stainless steel reactors.[4]
-
Disproportionation: In some solid formulations, a weakly basic HCl salt can react with an alkaline excipient, causing it to convert back to the free base, a phenomenon known as disproportionation.[23]
Conclusion
The formation of a hydrochloride salt is a powerful, versatile, and widely implemented strategy for enhancing the stability of basic reagents and active pharmaceutical ingredients. By protonating susceptible functional groups, it provides a chemical shield against degradation pathways like oxidation. Simultaneously, by promoting the formation of a stable crystalline lattice, it confers superior physical properties, improving handling, reducing hygroscopicity, and increasing solubility. The principles and protocols outlined in this guide provide a framework for understanding, predicting, and empirically verifying the critical role that the sentinel hydrochloride salt plays in preserving the integrity and performance of valuable chemical compounds.
References
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]
- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Medium.[Link]
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.[Link]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.[Link]
- List of the most used counterions for the development of pharmaceutical salts.
- Q1A(R2) Guideline. ICH.[Link]
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.[Link]
- Analytical Techniques In Stability Testing.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]
- What is Hydrochloride Utilized for in Tablets?. Silicon.fr.[Link]
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
- Analytical Techniques for the Assessment of Drug Stability.
- Q1A (R2) A deep dive in Stability Studies. YouTube.[Link]
- Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.[Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
- Quality Control Methodologies for Pharmaceutical Counterions.
- The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Forced Degradation Testing Procedure.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
- Novel Techniques Improve Pharmaceutical Stability Testing. News-Medical.Net.[Link]
- Stability indicating study by using different analytical techniques. IJSDR.[Link]
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Chemical Properties of Amines.
- Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
- Hydrochloric acid. Wikipedia.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. onyxipca.com [onyxipca.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ijsdr.org [ijsdr.org]
- 22. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
using O-tert-Butylhydroxylamine hydrochloride in organic synthesis
An Application Guide to O-tert-Butylhydroxylamine Hydrochloride in Organic Synthesis
Introduction and Reagent Profile
This compound, with the chemical formula (CH₃)₃CONH₂·HCl, is a crystalline solid widely employed in organic synthesis as a stable and convenient source of the O-tert-butylhydroxylamine nucleophile.[1] Its primary utility lies in the introduction of a protected hydroxylamine moiety, which is a crucial step in the synthesis of various nitrogen-containing compounds, including key intermediates for pharmaceutical development.[2][3] The tert-butyl group serves as a robust, sterically bulky protecting group for the oxygen atom, which can be selectively removed under acidic conditions, revealing the free hydroxamic acid or oxime.[4][5] This combination of stability, reactivity, and deprotection orthogonality makes it an invaluable tool for synthetic chemists.
Core Application: Synthesis of O-tert-Butyl Protected Hydroxamic Acids
Hydroxamic acids (-C(=O)NHOH) are a critical class of compounds in medicinal chemistry, most notably for their ability to act as potent inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs).[6][7] The synthesis of these molecules often requires a protected hydroxylamine to prevent side reactions. This compound is an ideal reagent for this purpose.
Mechanistic Rationale: Carbodiimide-Mediated Coupling
The most common and efficient method for forming the O-tert-butyl hydroxamate linkage is through the coupling of a carboxylic acid with this compound. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[8]
The causality of this process involves several key steps:
-
Neutralization: A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is added to neutralize the hydrochloride salt, liberating the free O-tert-butylhydroxylamine nucleophile.
-
Carboxylic Acid Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile.[9]
-
Nucleophilic Attack: The liberated O-tert-butylhydroxylamine attacks the activated carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: This attack forms the desired O-tert-butyl hydroxamate and a urea byproduct (which is water-soluble in the case of EDC, simplifying purification).
To minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxybenzotriazole (HOBt) can be included.[8]
Caption: Carbodiimide (EDC) coupling workflow for hydroxamate synthesis.
Experimental Protocol: General Procedure for O-tert-Butyl Hydroxamate Synthesis
This protocol is a generalized procedure based on standard carbodiimide coupling techniques.[8][10]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the base (DIPEA or TEA, 2.5-3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the hydrochloride.
-
Add EDC·HCl (1.3 eq) to the mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure O-tert-butyl hydroxamate.
Deprotection to Yield the Final Hydroxamic Acid
The tert-butyl group is reliably cleaved under acidic conditions. The choice of acid can be tuned to the sensitivity of the rest of the molecule.
| Reagent | Typical Conditions | Advantages | Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 0 °C to RT, 1-4 h | Volatile, easy to remove | Harsh; may cleave other acid-labile groups (e.g., Boc) |
| Hydrogen Chloride (HCl) | 4 M HCl in Dioxane or Ethyl Acetate, RT, 2-6 h | Cost-effective, common reagent | Non-volatile acid requires careful workup |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM, RT, 12-24 h | Lewis acid, can offer chemoselectivity | Slower reaction times, metal contamination risk[11] |
Core Application: Synthesis of O-tert-Butyl Oximes
Oximes are versatile synthetic intermediates used in the synthesis of amines, amides (via Beckmann rearrangement), and various N-heterocycles.[12] They are also used as protecting groups for aldehydes and ketones.[13] O-tert-Butyl oximes are particularly stable and useful in multi-step synthesis.
Mechanistic Rationale: Carbonyl Condensation
The formation of an oxime is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydroxylamine derivative.[14]
-
Neutralization: As with hydroxamate synthesis, a base (e.g., pyridine, sodium acetate, or K₂CO₃) is used to generate the free O-tert-butylhydroxylamine from its hydrochloride salt.[14]
-
Nucleophilic Attack: The nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: This intermediate is unstable and undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the oxime.[15] The reaction is often driven to completion by removing water.
Sources
- 1. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Formation of O-tert-Butyl Oximes Using tert-Butoxyamine Hydrochloride
Abstract
O-alkoxyamines are pivotal reagents in chemical biology and drug development for their ability to react with aldehydes and ketones to form stable oxime ethers. This document provides a comprehensive technical guide for the synthesis of O-tert-butyl oximes using tert-butoxyamine hydrochloride. We delve into the underlying reaction mechanism, delineate critical experimental parameters, and offer a detailed, field-proven protocol. This guide is designed for researchers, scientists, and drug development professionals seeking to employ oxime ligation chemistry, offering insights into causality, troubleshooting, and product characterization to ensure reproducible and high-yielding results.
Introduction: The Utility of O-tert-Butyl Oxime Linkages
Oxime formation, the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydroxylamine derivative, is a cornerstone of modern bioconjugation and medicinal chemistry.[1][2] The resulting oxime bond is noted for its exceptional hydrolytic stability compared to other imine-based linkages like hydrazones, particularly under physiological conditions.[2][3]
Using tert-butoxyamine hydrochloride provides access to O-tert-butyl oximes. The bulky tert-butyl group often imparts increased metabolic stability and favorable pharmacokinetic properties to parent molecules. However, the reaction requires careful control of conditions, as the starting material is a hydrochloride salt, necessitating in-situ generation of the free alkoxyamine. This guide elucidates the principles and practices for successfully conducting this transformation.
Reaction Mechanism: An Acid-Catalyzed Condensation
The formation of an oxime is a reversible, acid-catalyzed reaction that proceeds in two main stages.[4] Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the free tert-butoxyamine on the electrophilic carbonyl carbon. This forms a tetrahedral zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral hemiaminal intermediate.[5]
-
Acid-Catalyzed Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. This converts the hydroxyl into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final O-tert-butyl oxime product.[4][6]
The reaction rate is highly pH-dependent. A mildly acidic environment (typically pH 4.5–6) is optimal.[4][7]
-
If the pH is too low (<4): The tert-butoxyamine becomes excessively protonated at its nitrogen atom, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[4]
-
If the pH is too high (>7): There is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate, which becomes the rate-limiting step.[8][9]
Caption: Mechanism of O-tert-butyl oxime formation.
Critical Experimental Parameters
Successful oxime formation hinges on the careful selection and control of several key parameters.
-
Carbonyl Substrate: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones may require longer reaction times, higher temperatures, or the use of a catalyst.[2][10]
-
Liberation of Free Alkoxyamine: Since the starting material is tert-butoxyamine hydrochloride, a base is required to neutralize the HCl and generate the free, nucleophilic amine.[6][11] Stoichiometrically, at least one equivalent of base is needed. Using a slight excess (e.g., 1.1-1.3 equivalents) is common practice to also buffer the solution.
-
Choice of Base: The base should be strong enough to deprotonate the alkoxyammonium salt but not so strong as to promote side reactions like aldehyde self-condensation.[11]
-
Pyridine: Often used as both a base and a solvent, it effectively neutralizes the HCl and can catalyze the reaction.[12]
-
Sodium Acetate (NaOAc): A mild base that forms an acetic acid/acetate buffer system in situ, helping to maintain the pH in the optimal acidic range.[11][13]
-
Sodium Carbonate (Na₂CO₃): A stronger inorganic base suitable for simpler aqueous work-ups.[14]
-
-
Solvent System: The solvent must solubilize all reactants.
-
Alcohols (Ethanol, Methanol): Excellent general-purpose solvents for this reaction.[13]
-
Aqueous Buffers: For biological applications, reactions are often performed in buffered aqueous solutions (e.g., phosphate or acetate buffer) at a controlled pH.[3]
-
Acetonitrile (CH₃CN): A polar aprotic solvent that can be effective, particularly when reflux conditions are needed.[10]
-
-
Temperature: Reactions are often conducted at room temperature for reactive aldehydes. For less reactive ketones, gentle heating (e.g., 50-80 °C) can significantly accelerate the reaction.[11][13]
-
Nucleophilic Catalysis: For challenging substrates or reactions at neutral pH, the rate can be dramatically increased by a nucleophilic catalyst like aniline or its derivatives.[3][9] The catalyst forms a more reactive protonated Schiff base intermediate with the carbonyl, which then rapidly undergoes transimination with the alkoxyamine.[7]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an O-tert-butyl oxime from a model ketone, cyclohexanone.
Materials and Reagents
-
Carbonyl: Cyclohexanone (1.0 eq)
-
Alkoxyamine: tert-Butoxyamine hydrochloride (1.1 eq)
-
Base: Sodium acetate (1.2 eq)
-
Solvent: Ethanol (approx. 0.2–0.5 M concentration)
-
Extraction Solvent: Diethyl ether or Ethyl acetate
-
Washing Solutions: Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butoxyamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Solvent Addition: Add ethanol to the flask to achieve a target concentration of approximately 0.5 M with respect to the limiting reagent. Stir the mixture for 10-15 minutes at room temperature to form a suspension.
-
Carbonyl Addition: Add cyclohexanone (1.0 eq) to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.[12]
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[11][13]
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude O-tert-butyl oxime product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if it is a solid or high-boiling oil.[14]
Data Summary Table
| Parameter | Recommended Value/Choice | Rationale / Notes |
| Alkoxyamine | tert-Butoxyamine HCl (1.05 - 1.2 eq) | A slight excess ensures complete conversion of the carbonyl. |
| Base | Pyridine, NaOAc, Na₂CO₃ (1.1 - 1.3 eq) | Neutralizes HCl and buffers the reaction pH.[11] |
| Solvent | Ethanol, Methanol, Pyridine, CH₃CN | Must solubilize reactants. Ethanol is a good starting point. |
| Temperature | 20 °C - 80 °C | Start at room temperature; heat if reaction is sluggish.[11] |
| Time | 1 - 24 hours | Highly substrate-dependent. Monitor by TLC. |
| Work-up | Aqueous extraction | Standard procedure to isolate the organic product. |
Experimental Workflow Diagram
Caption: General experimental workflow for O-tert-butyl oxime synthesis.
Characterization of the O-tert-Butyl Oxime Product
Confirming the structure of the final product is essential. The O-tert-butyl group provides highly characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The most telling signal is a sharp singlet integrating to nine protons, typically appearing in the range of δ 1.2–1.4 ppm. This signal corresponds to the chemically equivalent methyl protons of the tert-butyl group.[15]
-
¹³C NMR Spectroscopy: Look for two characteristic signals for the tert-butyl group: a quaternary carbon (C(CH₃)₃) around δ 75–80 ppm and a signal for the three equivalent methyl carbons (C(CH₃)₃) around δ 27–29 ppm. The imine carbon (C=N) will also be present in the δ 150–165 ppm region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the O-tert-butyl oxime product.
-
Infrared (IR) Spectroscopy: A characteristic stretching vibration for the C=N bond of the oxime will be observed in the range of 1640–1680 cm⁻¹.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect pH: The reaction medium is too acidic or too basic.[4] | Verify the amount of base used. Consider using a buffered system like sodium acetate. |
| 2. Impure Reactants: The aldehyde may have oxidized to a carboxylic acid. | Use freshly distilled or high-purity aldehydes. Check the purity of the alkoxyamine salt. | |
| 3. Insufficient Reaction Time/Temp: The reaction is sluggish, especially with ketones.[11] | Increase the reaction time and/or gently heat the mixture. Monitor progress carefully by TLC. | |
| 4. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | Try a different solvent system or increase the solvent volume. | |
| Formation of Side Products | 1. Aldehyde Self-Condensation: Occurs under strongly basic conditions.[11] | Avoid strong bases like NaOH or KOH. Use a milder base like NaOAc or pyridine. Add the aldehyde slowly to the reaction mixture. |
| 2. Beckmann Rearrangement: Can occur with some oximes under strong acid catalysis and heat, forming amides.[6] | Avoid strongly acidic conditions during work-up, especially if heating. Use saturated NaHCO₃ for neutralization. | |
| Difficult Purification | 1. Product is an Oil: The oxime does not crystallize easily. | Purify by column chromatography on silica gel or Kugelrohr distillation for volatile oils. |
| 2. Mixture of E/Z Isomers: The product exists as a mixture of geometric isomers, which may separate during chromatography.[5] | This is an inherent property of many oximes. Characterize the mixture or attempt to separate the isomers if necessary for the application. |
References
- Wikipedia. (n.d.). Oxime.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Arumugam, S., Popik, V. V., & McCarley, R. L. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(33), 5246-5257.
- Pathak, D. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal.
- St. Amant, A. H., & Raines, R. T. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Organic & Biomolecular Chemistry, 17(34), 7949-7953.
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
- Madsen, J. L., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5341-5346.
- Jadhav, S. D., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science & Engineering Technology, 12(4), 118-124.
- Talent, B. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Proceedings of Student Research and Creative Inquiry Day.
- Dirksen, A., & Dawson, P. E. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 114-117.
- Worrell, B. T., et al. (2018). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
- Khan Academy. (n.d.). Formation of oximes and hydrazones.
- Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
- Umemura, S., et al. (1974). Process for producing oximes. U.S. Patent No. 3,808,275.
- Science of Synthesis. (n.d.). Product Class 15: Oximes. Thieme.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Jamode, V. S., & Deshmukh, A. W. (1991). Reaction in oximes of 2'-hydroxy-4-methoxy-5'-methylchalcone, flavanone and flavone. Oriental Journal of Chemistry, 7(3), 158-163.
- Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2972–2975.
- Organic Syntheses. (n.d.). tert-BUTYLAMINE.
- ResearchGate. (n.d.). Possible reaction mechanism for oxime formation.
- ChemTube3D. (n.d.). Oxime formation.
- Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 10(1), 475-480.
- Organic Syntheses. (2018). 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime. Vol. 95, p. 192.
- Noti, C., et al. (2020). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 85(21), 13670–13679.
- Sharghi, H., & Hosseini, M. (2009). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 25(3), 545-548.
- Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Mutti, D. L., et al. (2019). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Magnetic Resonance in Chemistry, 57(11), 920-926.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Organic Syntheses. (2016). 1-Indanone oxime. Vol. 93, p. 1.
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. acdlabs.com [acdlabs.com]
Preparation of N-tert-Butoxycarbonyl (Boc) Amino Acids: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic application of protecting groups is a cornerstone of modern peptide synthesis and drug development. Among these, the tert-butoxycarbonyl (Boc) group holds a prominent position for the protection of the α-amino functionality of amino acids.[1][2] N-Boc-protected amino acids are critical building blocks in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bn (benzyl) strategy, and are widely used in the synthesis of complex organic molecules.[3][4]
The utility of the Boc group stems from its unique combination of stability and controlled lability. It is robust and stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for selective chemical manipulations at other sites within a molecule.[2][3][5] However, it can be readily and cleanly removed under moderately acidic conditions, typically with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for subsequent coupling reactions.[2][3][] This orthogonality makes it an invaluable tool in multistep synthetic campaigns.[2][5] Many Boc-protected amino acids are stable, crystalline solids with a long shelf life, making them convenient for laboratory use.[3][7]
This technical guide provides a comprehensive overview of the principles and practices for the preparation of N-Boc-amino acids, aimed at providing researchers with the expertise to confidently and efficiently perform these essential transformations.
Core Principles and Mechanism
The synthesis of N-Boc-amino acids is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group acts as a nucleophile, attacking an electrophilic carbonyl carbon of a Boc-donating reagent.
The Reagent of Choice: Di-tert-butyl Dicarbonate ((Boc)₂O)
The most common, efficient, and safe reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride.[1] It has largely replaced earlier, more hazardous reagents like tert-butyl azidoformate.[8]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The deprotonated amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, leading to the formation of the N-Boc protected amino acid (a carbamate). This step releases an unstable tert-butyl carbonate leaving group.
-
Byproduct Decomposition: The tert-butyl carbonate anion readily abstracts a proton and subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[9][10] This decomposition is thermodynamically favorable and helps drive the reaction to completion.
Caption: Reaction mechanism for Boc protection.
The Role of Base and Schotten-Baumann Conditions
For the reaction to proceed efficiently, the amino group must be in its nucleophilic, unprotonated state (H₂N-). Since amino acids are zwitterionic at neutral pH (H₃N⁺-CHR-COO⁻), a base is required to deprotonate the ammonium group. Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[1][11] The base also serves to neutralize the acidic proton that is formally released from the amine upon carbamate formation, further driving the equilibrium towards the product.[12]
The reaction is frequently performed under Schotten-Baumann conditions , which involve a two-phase solvent system, typically an organic solvent (like dioxane, tetrahydrofuran (THF), or dichloromethane) and water.[3][13][14] The amino acid is dissolved in the aqueous basic solution, while the Boc anhydride is dissolved in the organic solvent. Vigorous stirring promotes the reaction at the interface of the two phases. This setup is advantageous as it allows for easy separation of the water-soluble byproducts and unreacted amino acid from the desired product, which is typically extracted into the organic phase after acidification.[14]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection using (Boc)₂O
This protocol provides a robust and widely applicable method for the N-Boc protection of a generic α-amino acid.
Materials and Reagents:
-
Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
5% aqueous Citric Acid or 1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of NaOH (approx. 2.0-2.5 equiv) or 10% Na₂CO₃. Stir until a clear solution is obtained. Cool the flask in an ice bath to 0 °C. This step deprotonates the ammonium group of the zwitterionic amino acid to generate the nucleophilic free amine.
-
Reagent Addition: In a separate container, dissolve the di-tert-butyl dicarbonate (1.1 equiv) in dioxane or THF (a volume approximately equal to the aqueous solution). Add this organic solution dropwise to the cold, stirring amino acid solution over 15-30 minutes.
-
Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Continue to stir vigorously for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed. The reaction mixture may become homogeneous over time.[15]
-
Initial Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with a non-polar organic solvent like hexane or diethyl ether (2 x volume) to remove unreacted (Boc)₂O and the tert-butanol byproduct. Discard the organic layers.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH 2-3 by the slow addition of 5% citric acid or 1 M HCl. The formation of a white precipitate or an oily emulsion indicates the protonation of the carboxylate group of the Boc-amino acid, making it less water-soluble. This step is critical for enabling the extraction of the product into an organic solvent.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, followed by saturated brine to remove residual inorganic salts. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is often obtained as a white solid or a viscous oil.[15]
-
Purification: If necessary, the product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography.[15] For oily products, conversion to a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.[15]
Protocol 2: Alternative Method using Boc-ON
For certain sensitive substrates or when (Boc)₂O proves ineffective, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be a useful alternative.[3][15]
-
Procedure Outline: The reaction is typically carried out at room temperature by dissolving the amino acid in a 1:1 mixture of dioxane and water with an organic base like triethylamine (1.5 equiv). Boc-ON (1.1 equiv) is then added.[15] The work-up is similar, involving an extraction to remove the oxime byproduct, followed by acidification and extraction of the desired N-Boc-amino acid.[15]
Caption: General experimental workflow for Boc protection.
Data Presentation and Optimization
The efficiency of N-Boc protection can vary depending on the amino acid's structure and the specific reaction conditions employed. The following table provides representative conditions and expected yields for the protection of several amino acids using the general (Boc)₂O protocol.
| Amino Acid | Base | Solvent System | Time (h) | Typical Yield (%) | Notes |
| L-Alanine | NaOH | Dioxane/H₂O | 12-18 | 90-98 | Straightforward reaction, product is typically a solid.[16] |
| L-Phenylalanine | Na₂CO₃ | THF/H₂O | 16 | 78-87 | Product is a crystalline solid, easily purified by recrystallization.[8] |
| Glycine | NaOH | THF/H₂O | 12 | >95 | Highly efficient reaction. |
| L-Proline | NaHCO₃ | Acetone/H₂O | 24 | 85-95 | As a secondary amine, proline reacts readily. |
| L-Tryptophan | NaOH | Dioxane/H₂O | 12 | 88-95 | Use of excess base should be avoided to prevent side reactions on the indole ring. |
| L-Lysine | NaOH (3 equiv) | Dioxane/H₂O | 24 | ~80 (di-Boc) | Both α- and ε-amino groups will be protected. Selective α-protection requires different strategies. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material, extend the reaction time or add a small additional portion of (Boc)₂O. Ensure the pH of the aqueous layer remains basic (pH 9-10).
-
Low Yields: This can result from premature precipitation of the amino acid salt or insufficient stirring. Ensure the amino acid is fully dissolved before adding the Boc anhydride.
-
Dipeptide Formation: Under certain conditions, especially with chloroformate-based reagents, the carboxylate can be activated, leading to the formation of N-Boc dipeptides.[13] This is less common with (Boc)₂O but can be minimized by maintaining a sufficiently high pH (>9).[13]
-
Oily Products: Some Boc-amino acids are oils and can be difficult to crystallize.[15] Purification by column chromatography or conversion to a DCHA salt are effective strategies.[15]
-
Safety: (Boc)₂O is a low-melting solid (melts around 23 °C) and can be handled as a liquid by gentle warming.[3] It is moisture-sensitive.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Conclusion
The N-tert-butoxycarbonyl protection of amino acids is an indispensable transformation in modern organic synthesis. The protocol utilizing di-tert-butyl dicarbonate under aqueous basic conditions is reliable, high-yielding, and scalable. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure, as detailed in this guide, will enable researchers to consistently prepare high-purity N-Boc-amino acids, paving the way for the successful synthesis of peptides and other complex molecular targets.
References
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma.
- Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. (n.d.). Homework.Study.com.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Boc. (2017, March 7). Lokey Lab Protocols - Wikidot.
- An In-depth Technical Guide to Boc Protection in Peptide Chemistry. (n.d.). Benchchem.
- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. (n.d.). Organic Syntheses.
- Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). ResearchGate.
- N-(tert-Butoxycarbonyl)-L-alanine synthesis. (n.d.). ChemicalBook.
- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. (n.d.). Benchchem.
- Di-tert-butyl dicarbonate. (n.d.). Wikipedia.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- BOC-amino acids. (n.d.). BOC Sciences.
- Crystallization method of Boc-amino acid. (2021, April 16). Google Patents.
- A Better Understanding of Di Tert Butyl Dicarbonate. (2024, November 19). Echemi.
- Schotten–Baumann reaction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 17. echemi.com [echemi.com]
Application Notes & Protocols: The Utility of O-tert-Butylhydroxylamine Hydrochloride as a Potent Antioxidant in Research and Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O-tert-Butylhydroxylamine hydrochloride as an antioxidant. Moving beyond a simple reagent profile, this guide delves into the mechanistic underpinnings of its radical-scavenging activity, presents detailed protocols for its evaluation and implementation, and offers field-proven insights into its use for stabilizing pharmaceutical formulations and protecting cellular systems from oxidative damage.
Introduction: A Niche Molecule for Oxidative Stability
This compound (t-BuONH₂·HCl) is a stable and easy-to-handle hydroxylamine derivative.[1] While extensively utilized as a versatile reagent in organic synthesis for creating oximes and nitrones, its inherent chemical properties also position it as an effective antioxidant.[1][2] Its primary antioxidant function lies in its capacity as a potent radical scavenger, capable of neutralizing harmful free radicals that drive the degradation of active pharmaceutical ingredients (APIs) and induce cellular damage.[2]
Unlike larger, more complex antioxidants, the small molecular size and distinct reactivity of this compound offer unique advantages in specific applications where solubility, stability, and reaction kinetics are critical parameters. This guide will explore its mechanism, applications, and detailed protocols for its practical implementation.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is foundational to its effective use.
| Property | Value | Source(s) |
| Synonyms | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride | [1][3] |
| CAS Number | 39684-28-1 | [1][2] |
| Molecular Formula | C₄H₁₁NO·HCl | [1] |
| Molecular Weight | 125.60 g/mol | [1][4] |
| Appearance | Off-white to light pink crystalline solid | [1][2] |
| Melting Point | 155 - 165 °C | [1] |
| Solubility | Soluble in water | [2] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1][5] |
Safety Precautions: this compound is classified as a hazardous substance. It can cause skin, eye, and respiratory irritation.[5][6] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid creating dust.[5] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[5][6][7][8]
Mechanism of Antioxidant Action: Radical Scavenging
The primary antioxidant mechanism of this compound is its function as a hydrogen atom donor to neutralize reactive free radicals. The nitrogen-oxygen bond is relatively weak, allowing the hydrogen atom on the nitrogen to be readily abstracted by a radical species (R•). This process quenches the damaging radical and results in the formation of a stable, resonance-delocalized nitroxide radical from the O-tert-Butylhydroxylamine molecule. This new radical is significantly less reactive than the initial free radical, effectively terminating the radical chain reaction that leads to oxidative degradation.
Caption: Radical scavenging mechanism of O-tert-Butylhydroxylamine.
Applications in Research and Drug Development
Stabilization of Pharmaceutical Formulations
Oxidative degradation is a major pathway for the instability of APIs, leading to loss of potency and the formation of potentially toxic byproducts. As a radical scavenger, this compound can be employed as an excipient to protect oxidation-sensitive drugs in both liquid and solid dosage forms. Its utility is particularly pronounced in protecting molecules with susceptible functional groups like aldehydes, ethers, and phenols.
Protection of Cellular Systems from Oxidative Stress
While most direct biological studies have focused on the related isomer N-tert-butylhydroxylamine (NtBHA), the shared hydroxylamine functional group suggests potential applications for the O-tert-butyl isomer in cellular systems. NtBHA has been shown to protect mitochondria from oxidative damage, delay cellular senescence, and reverse age-related changes in cells and animal models.[9][10][11] It acts as a mitochondrial antioxidant, recycled by the electron transport chain to prevent radical-induced toxicity.[9][10] Researchers can leverage this compound to investigate similar protective effects against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS) generators in cell culture models.[11]
Use in Biochemical and Analytical Assays
In various biochemical assays, the presence of stray radicals can interfere with measurements and lead to artifacts. This compound can be added to assay buffers as a stabilizer to quench radical-mediated side reactions, thereby improving the accuracy and reproducibility of experimental results. It is particularly useful in studies involving enzymatic reactions that may inadvertently generate ROS.
Experimental Protocols
The following protocols provide a framework for evaluating and utilizing this compound.
Protocol 1: In Vitro Chemical Antioxidant Capacity (DPPH Assay)
This protocol assesses the radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Rationale: The purple DPPH radical becomes colorless upon accepting a hydrogen atom from an antioxidant. The rate of color change is proportional to the antioxidant capacity. This is a standard and rapid method for screening antioxidant potential.[12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Prepare Sample Stock Solution (10 mM): Dissolve 12.56 mg of this compound in 10 mL of methanol.
-
Prepare Serial Dilutions: Create a series of dilutions from the sample stock solution (e.g., 5, 2.5, 1.25, 0.625, 0.3125 mM). Prepare similar dilutions for the positive control (Ascorbic acid).
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of each sample dilution, control dilution, or methanol (as a blank) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Data Analysis: Plot the % Scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: Cellular Antioxidant Assay (CAA)
This protocol evaluates the ability of this compound to protect live cells from an induced oxidative burst.
Rationale: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization.[13] It uses the DCFH-DA probe, which fluoresces upon oxidation by intracellular ROS. An effective antioxidant will reduce the fluorescence signal.[13]
Caption: Workflow for the Cellular Antioxidant Assay (CAA).
Materials:
-
Human liver carcinoma (HepG2) cells or similar adherent cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (prepare stock in sterile water or PBS).
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an oxidant.
-
Quercetin or Trolox (positive control).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and wash cells with PBS. Treat cells with various concentrations of this compound and the positive control, along with 25 µM DCFH-DA, for 1 hour. Include wells with only DCFH-DA (no antioxidant) as the negative control.
-
Induce Oxidative Stress: Remove the treatment solution, wash cells with PBS, and add 600 µM AAPH (or an appropriate concentration of H₂O₂) to all wells except for the no-oxidant blank wells.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percent inhibition of ROS production: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
Determine the EC₅₀ value, the concentration that produces 50% of the maximal response.
-
Comparative Analysis
| Feature | O-tert-Butylhydroxylamine HCl | Ascorbic Acid (Vitamin C) | Butylated Hydroxytoluene (BHT) |
| Mechanism | Radical Scavenger (H-atom donor) | Reducing Agent, Radical Scavenger | Radical Scavenger (Phenolic H-donor) |
| Solubility | Water-soluble | Water-soluble | Lipid-soluble |
| Primary Application | Pharmaceutical/Chemical Stabilization, Research | Food preservation, Dietary supplements | Food preservation (fats/oils), Plastics |
| Advantages | Small size, high stability, well-defined mechanism | Natural, well-tolerated, dual-function | Highly effective in lipids, low cost |
| Limitations | Limited direct biological data, potential for irritation | Unstable to heat, light, and oxygen | Potential health concerns, poor water solubility |
Conclusion
This compound presents itself as a specialized yet highly effective antioxidant for applications demanding chemical stability and potent radical scavenging. Its utility in stabilizing pharmaceutical ingredients is clear, and emerging parallels with related molecules suggest a promising, albeit less explored, role in protecting cellular systems from oxidative stress. The protocols and data presented in this guide offer a robust starting point for researchers and developers to harness the protective capabilities of this versatile compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Atamna, H., et al. (2001). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. FASEB journal, 15(12), 2196-2204.
- A web page discussing O-Acetyl-N-tert-butylhydroxylamine HCl. (n.d.). The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis.
- MoreLife. (2006, May 9). Research Chemicals - N-tert-butyl Hydroxylamine.
- ResearchGate. (n.d.). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro.
- Rahim, N. A. A., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 27(12), 3866.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
- A web page discussing O-acetyl-N-tert-butylhydroxylamine Hydrochloride. (n.d.). Insane Value O-acetyl- N-tert-butylhydroxylamine Hydrochloride Summer Must-have.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
Application Note: Mastering Reactions with O-tert-Butylhydroxylamine
A Guide for Synthetic Chemists in Research and Drug Development
Introduction: The Synthetic Utility of a Versatile Reagent
O-tert-Butylhydroxylamine, commonly handled as its more stable hydrochloride salt, is a versatile and valuable reagent in modern organic synthesis.[1] Its unique structural motif, featuring a sterically hindered tert-butoxy group attached to an aminooxy functionality, imparts distinct reactivity that synthetic chemists can leverage for a variety of transformations.[2] This reagent is a cornerstone in the preparation of oxime ethers, N-alkoxyamines, and nitrones—critical intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1][3][4] Its applications range from the creation of matrix metalloproteinase (MMP) inhibitors to antimalarial agents.[3]
This guide provides an in-depth overview of the experimental considerations, safety protocols, and detailed methodologies for effectively employing O-tert-Butylhydroxylamine in key synthetic reactions. The protocols are designed to be robust and self-validating, with an emphasis on explaining the chemical principles behind each experimental step.
Reagent Profile: Properties and Critical Safety Protocols
O-tert-Butylhydroxylamine is typically supplied as its hydrochloride salt, a white to off-white crystalline solid.[1][5] This form enhances its stability and shelf-life. Before use, it is essential to understand its physical properties and adhere strictly to safety guidelines.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | O-tert-Butylhydroxylamine hydrochloride | [6] |
| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride | [7][8] |
| CAS Number | 39684-28-1 | [6][7][9] |
| Molecular Formula | C₄H₁₂ClNO | [6][7] |
| Molecular Weight | 125.60 g/mol | [6][7] |
| Appearance | White to light pink hygroscopic crystalline powder | [1][5] |
| Melting Point | ~155 °C (with decomposition) | [1][3] |
| Solubility | Soluble in water and alcohols | [3] |
Mandatory Safety and Handling Procedures
This compound is classified as a hazardous substance and a flammable solid (Hazard Class 4.1).[3][5][10] Adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11] A NIOSH-approved respirator is recommended if handling large quantities or if dust formation is likely.[10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Fire Safety: Keep the reagent away from heat, sparks, open flames, and other ignition sources.[3][10] Use Class D, CO₂, or dry chemical fire extinguishers. Do not use water, as it may exacerbate a fire involving this material.
-
Handling: Avoid all personal contact, including inhalation and skin contact.[5] Use spark-proof tools and explosion-proof equipment.[10] Ground and bond containers during transfer to prevent static discharge.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][11] The material is hygroscopic and should be protected from moisture.[5][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Disposal: Dispose of waste as hazardous material in accordance with all local, state, and federal regulations.[5]
Core Application: Synthesis of Oxime Ethers from Carbonyls
One of the most frequent applications of O-tert-Butylhydroxylamine is its condensation with aldehydes and ketones to form stable O-tert-butyl oxime ethers.[1][12] These products are valuable synthetic intermediates, often used to protect carbonyl groups or as precursors for other functional groups.[13]
Mechanistic Rationale
The reaction proceeds via nucleophilic addition of the free hydroxylamine to the electrophilic carbonyl carbon, forming a hemiaminal-like intermediate. This is followed by dehydration to yield the C=N double bond of the oxime ether. The reaction is typically acid-catalyzed, but since the reagent is a hydrochloride salt, the addition of a mild, non-nucleophilic base is required to liberate the free, more nucleophilic O-tert-butylhydroxylamine.
Visualizing the Experimental Workflow
Caption: General workflow for the synthesis of O-tert-butyl oxime ethers.
Detailed Step-by-Step Protocol
Objective: To synthesize 4-methoxybenzaldehyde O-tert-butyl oxime.
Materials:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
This compound
-
Pyridine (or Sodium Acetate)
-
Ethanol (Absolute)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the aldehyde in 30 mL of absolute ethanol.
-
Reagent Addition: Add this compound (1.38 g, 11.0 mmol, 1.1 eq.) to the solution. A fine suspension may form.
-
Base Addition: Slowly add pyridine (1.0 mL, 12.4 mmol, ~1.2 eq.) dropwise to the stirring mixture at room temperature.
-
Scientist's Note: Pyridine acts as a mild base to neutralize the HCl, liberating the free hydroxylamine. It also serves as an acid scavenger for the HCl produced during the condensation. Sodium acetate can be used as an alternative.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up (Solvent Removal): Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining pyridine hydrochloride.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexanes, to afford the pure oxime ether as a colorless oil.
Advanced Application: Synthesis of N-tert-Butoxyamines
N-tert-Butoxyamines are valuable building blocks, particularly in medicinal chemistry for creating N-hydroxy peptides and other complex nitrogen-containing scaffolds.[3][8] The synthesis often involves the N-alkylation of O-tert-butylhydroxylamine.
Visualizing the N-Alkylation Mechanism
Caption: Simplified SN2 mechanism for N-alkylation of O-tert-butylhydroxylamine.
Detailed Step-by-Step Protocol
Objective: To synthesize N-Benzyl-O-tert-butylhydroxylamine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen), combine this compound (1.26 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 eq.).
-
Scientist's Note: Anhydrous K₂CO₃ serves two purposes: it neutralizes the HCl salt and acts as the base to scavenge the HBr formed during the alkylation. A slight excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile via syringe. Stir the suspension vigorously.
-
Electrophile Addition: Add benzyl bromide (1.19 mL, 10.0 mmol, 1.0 eq.) dropwise to the suspension at room temperature.
-
Caution: Benzyl bromide is a lachrymator. Handle with care in a fume hood.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction by TLC or LC-MS for the disappearance of benzyl bromide.
-
Cooling and Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Work-up: Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography (eluting with a Hexanes:Ethyl Acetate gradient) to yield pure N-Benzyl-O-tert-butylhydroxylamine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction (Oxime Formation) | 1. Incomplete neutralization of HCl salt. 2. Reagent degradation due to moisture. 3. Sterically hindered carbonyl. | 1. Ensure at least one equivalent of base is added. Add slightly more if needed. 2. Use a fresh bottle of the reagent; handle under dry conditions. 3. Increase reaction temperature (e.g., to 50 °C) and/or extend reaction time. |
| Formation of Side Products | 1. (N-Alkylation) Over-alkylation to form a quaternary salt. 2. (Oxime) Competing side reactions of the carbonyl. | 1. Use a 1:1 stoichiometry of nucleophile to electrophile. Add the electrophile slowly. 2. Ensure reaction conditions are mild. Purify starting materials if necessary. |
| Difficult Product Purification | 1. Product is highly polar and streaks on silica gel. 2. Close Rf values of product and starting material. | 1. Add 0.5-1% triethylamine or pyridine to the eluent to suppress tailing. 2. Use a shallower solvent gradient during chromatography or try a different solvent system. |
References
- Santa Cruz Biotechnology.
- ChemicalBook.
- ChemScene. 39684-28-1 | O-tert-butylhydroxylamine.
- Fisher Scientific. SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride.
- Sigma-Aldrich. This compound.
- TCI Chemicals. SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine Hydrochloride.
- Hill, J. et al. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation.
- Smolecule. Buy this compound.
- Chem-Impex. This compound.
- National Institutes of Health (NIH).
- Hill, J. et al. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation.
- Guidechem. This compound 39684-28-1 wiki.
- Sigma-Aldrich. This compound 39684-28-1.
- Journal of Science. (2025). Synthesis of Some Benzyl Oxime Ethers.
- ResearchGate. Different approaches for oxime (ether) synthesis.
- PubChem. This compound.
- JOCPR.
- Santa Cruz Biotechnology. This compound | CAS 39684-28-1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 39684-28-1 [smolecule.com]
- 3. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis of Hydroxamate-Based Matrix Metalloproteinase (MMP) Inhibitors Using O-tert-Butylhydroxylamine Hydrochloride
Abstract and Introduction: Targeting the "Molecular Scissors" of Disease
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1][2][3] While essential for physiological processes like development and tissue repair, their overexpression is implicated in a host of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][4] This has made MMPs a significant target for therapeutic intervention.
A highly successful strategy in the design of MMP inhibitors (MMPIs) involves targeting the catalytic zinc ion in the enzyme's active site.[5][6] The hydroxamic acid functional group (-CONHOH) has emerged as a premier zinc-binding group (ZBG) due to its ability to form strong, bidentate chelation complexes with the zinc ion, effectively inhibiting enzymatic activity.[3][7] Consequently, many potent MMPIs, such as Batimastat and Marimastat, are hydroxamate-based compounds.[8][9][10]
This application note provides a detailed guide for researchers and drug development professionals on the use of O-tert-Butylhydroxylamine hydrochloride as a key reagent in the synthesis of these critical hydroxamate-based MMP inhibitors. We will explore the underlying chemical principles, provide a detailed step-by-step protocol for the synthesis of a model inhibitor, and offer expert insights into the experimental choices.
The Reagent in Focus: this compound
The direct synthesis of hydroxamic acids from carboxylic acids and hydroxylamine can be challenging due to the reactivity of hydroxylamine itself. A more controlled and widely adopted approach involves a two-step sequence: coupling the carboxylic acid with a protected hydroxylamine derivative, followed by a specific deprotection step.
This compound ((CH₃)₃CONH₂·HCl) is an ideal reagent for this purpose.[11] The tert-butyl group serves as a robust protecting group for the hydroxylamine's oxygen atom.
Key Advantages:
-
Stability: The bulky tert-butyl group is stable to the standard amide coupling conditions used in the first step of the synthesis, preventing unwanted side reactions.
-
Controlled Deprotection: It can be cleanly removed under specific, strongly acidic conditions (e.g., using trifluoroacetic acid), which typically do not affect other common functional groups in the molecule.[12] This orthogonality is crucial for complex molecule synthesis.
-
Commercial Availability: The hydrochloride salt is a stable, crystalline solid that is easy to handle and weigh, making it a convenient laboratory reagent.[11][13]
The overall strategy, therefore, is to first construct the main scaffold of the inhibitor, terminating in a carboxylic acid, and then use this compound to install the critical hydroxamate ZBG in a reliable and high-yielding manner.
General Synthetic Workflow
The conversion of a carboxylic acid precursor to a final hydroxamic acid inhibitor using this compound follows a logical and efficient two-stage workflow. This process is designed to maximize yield and purity by separating the bond-forming reaction from the final deprotection step.
Figure 1: General workflow for MMP inhibitor synthesis.
Experimental Protocol: Synthesis of a Model Sulfonamide-Based MMP Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of (R)-N-hydroxy-2-(4'-methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanamide , a representative hydroxamate-based MMP inhibitor. The synthesis starts from commercially available (R)-2-amino-3-methylbutanoic acid (D-Valine).
Step 1: Synthesis of the Carboxylic Acid Precursor
Reaction: (R)-2-amino-3-methylbutanoic acid is reacted with 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride to form the N-sulfonylated carboxylic acid intermediate.
Materials:
-
(R)-2-amino-3-methylbutanoic acid (D-Valine)
-
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-Valine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water (50 mL) and 1,4-dioxane (25 mL) in the round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride (1.05 eq) in 1,4-dioxane (25 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude carboxylic acid precursor, which can be used in the next step without further purification.
Scientist's Notes: The use of a biphasic dioxane/water system ensures that both the water-soluble amino acid and the organic-soluble sulfonyl chloride can react. Sodium carbonate acts as a base to deprotonate the amino group and neutralize the HCl generated during the reaction. The final acidic workup protonates the carboxylate, making the product soluble in ethyl acetate for extraction.
Step 2: Coupling with this compound
Reaction: The carboxylic acid precursor is coupled with O-tert-Butylhydroxylamine using EDC and HOBt as activating agents.
Materials:
-
Carboxylic acid precursor from Step 1
-
This compound (1.2 eq)[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
Procedure:
-
Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 15 minutes at room temperature.
-
In a separate flask, suspend this compound (1.2 eq) in DCM and add DIPEA (3.0 eq). Stir until the solid dissolves.
-
Add the O-tert-Butylhydroxylamine/DIPEA solution to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure O-tert-butyl protected hydroxamate.
Scientist's Notes: EDC/HOBt is a classic peptide coupling system that efficiently forms an active ester intermediate from the carboxylic acid, minimizing the risk of racemization at the chiral center.[12] DIPEA is a non-nucleophilic base used to free the O-tert-butylhydroxylamine from its hydrochloride salt and to neutralize the HCl produced by the EDC coupling.
Step 3: Deprotection to Yield the Final MMP Inhibitor
Reaction: The tert-butyl protecting group is removed using trifluoroacetic acid to yield the final hydroxamic acid.
Materials:
-
O-tert-butyl protected hydroxamate from Step 2
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the protected hydroxamate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add toluene to the residue and co-evaporate (repeat 3 times) to ensure all residual TFA is removed.
-
The resulting solid or oil is the final N-hydroxybutanamide MMP inhibitor. It can be purified further by recrystallization or preparative HPLC if necessary.
Scientist's Notes: TFA is a strong acid that effectively cleaves the tert-butyl ether bond, releasing the free hydroxamic acid. The reaction is typically clean and high-yielding. Co-evaporation with toluene is a standard technique to azeotropically remove traces of a high-boiling point acid like TFA.
Data Presentation and Characterization
The successful synthesis of the target inhibitor should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Step 1 Yield | 85-95% |
| Step 2 Yield | 70-85% (after chromatography) |
| Step 3 Yield | >90% |
| Overall Yield | 50-70% |
| Appearance | White to off-white solid |
| ¹H NMR | Confirm presence of all expected protons and absence of tert-butyl peak |
| LC-MS | A single major peak with the correct mass-to-charge ratio (M+H)⁺ |
| Purity (HPLC) | >95% for biological assays |
Mechanism of Inhibition: The Role of the Hydroxamate
The synthetic effort culminates in the formation of the hydroxamic acid, the key pharmacophore responsible for inhibiting MMP activity. The diagram below illustrates its mechanism of action.
Figure 2: Chelation of catalytic Zn²⁺ by the hydroxamate group.
References
- Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging.
- Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PubMed. [Link]
- Syntheses of the MMPIs and precursor 9: Reaction conditions.
- Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxid
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
- Synthesis of Marimastat and a Marimastat Conjugate for Affinity Chromatography and Surface Plasmon Resonance Studies.
- The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE. PubMed. [Link]
- Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]
- Batimast
- New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. [Link]
- Hydroxamic acid. Wikipedia. [Link]
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
- Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells.
- Methods for Hydroxamic Acid Synthesis. SciSpace. [Link]
- Hydroxamic acids as matrix metalloproteinase inhibitors. PubMed. [Link]
- Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors.
- Hydroxamic Acids as Matrix Metalloproteinase Inhibitors.
Sources
- 1. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 9. apexbt.com [apexbt.com]
- 10. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. alkalisci.com [alkalisci.com]
Application Note: Derivatization of Ketones with O-tert-Butylhydroxylamine Hydrochloride for Enhanced Analytical Detection
Abstract and Introduction
The quantitative analysis of ketones is a critical task in diverse fields, from clinical diagnostics monitoring ketosteroids to environmental analysis of carbonyl pollutants. Direct analysis of these compounds, particularly via gas chromatography (GC) and mass spectrometry (MS), is often hampered by their low volatility, thermal instability, and poor ionization efficiency.[1] Chemical derivatization addresses these challenges by converting the carbonyl functional group into a more analytically amenable moiety.
O-tert-Butylhydroxylamine hydrochloride has emerged as a highly effective reagent for this purpose. It reacts with the ketone's carbonyl group to form a stable O-tert-butyl oxime ether. This guide provides a comprehensive overview of the underlying chemistry, a detailed protocol for the derivatization of ketones, and expert insights into optimizing the reaction for applications in research and drug development. The bulky tert-butyl group not only increases the volatility and stability of the analyte but also promotes characteristic fragmentation patterns in mass spectrometry, significantly enhancing detection sensitivity and specificity.[2]
The Chemistry of Oxime Ether Formation
The derivatization process is a classic nucleophilic addition-elimination reaction. The reaction proceeds in two main stages, which are often catalyzed by mild acid or base.
-
Step 1: Nucleophilic Addition: The nitrogen atom of O-tert-butylhydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone.[3] This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.
-
Step 2: Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group makes it a good leaving group (H₂O), and subsequent deprotonation of the nitrogen atom reforms a double bond, yielding the final C=N oxime ether product.
The use of the hydrochloride salt of the reagent provides a mildly acidic environment that can facilitate the reaction, although pH adjustment may be necessary for optimal kinetics depending on the substrate.[4] The formation of both E and Z isomers of the resulting oxime is possible and often observed chromatographically, which can be used for identity confirmation.[2]
Key Advantages of O-tert-Butylhydroxylamine
The choice of O-tert-butylhydroxylamine is strategic for several reasons, particularly for mass spectrometry-based methods:
-
Enhanced Stability: The resulting oxime ethers are significantly more stable than the parent ketones.[4]
-
Increased Volatility: The conversion of the polar carbonyl group to the less polar oxime ether group, along with the addition of the hydrophobic tert-butyl group, increases the analyte's volatility, making it ideal for GC analysis.
-
Improved MS Detection: For techniques like LC-MS/MS, the derivatization greatly improves sensitivity. The tert-butyl group can undergo a neutral loss during fragmentation, creating a highly specific and abundant fragment ion that is excellent for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[2]
-
Specificity: The reagent is highly specific to carbonyl groups (aldehydes and ketones), improving the specificity of the assay by not reacting with potentially interfering isobaric compounds that lack a ketone group, such as certain steroid alcohols.[2]
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: It is classified as a flammable solid and causes skin and serious eye irritation.[5][6][7] Accidental ingestion may be harmful.[8] Combustion can produce toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[6]
-
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[5][6]
-
Avoid creating dust. Keep away from heat, sparks, and open flames.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]
Experimental Protocol: Derivatization of a Ketosteroid Sample
This protocol provides a general method for the derivatization of a ketosteroid in a biological matrix (e.g., serum) prior to LC-MS/MS analysis. It should be optimized for specific analytes and matrices.
5.1 Materials and Reagents
-
Ketone-containing sample (e.g., 100 µL serum)
-
This compound (CAS: 39684-28-1)[7]
-
Internal Standard (IS) solution (e.g., stable isotope-labeled version of the analyte)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Glass test tubes (13x100 mm)
-
Autosampler vials
5.2 Workflow Visualization
Caption: Workflow for ketone derivatization and analysis.
5.3 Step-by-Step Procedure
-
Sample Preparation & Extraction: a. Pipette 100 µL of the sample (standard, control, or unknown) into a glass test tube.[2] b. Add 10 µL of the internal standard working solution. c. Add 300 µL of purified water and vortex briefly. d. Add 2 mL of MTBE, cap the tube, and vortex vigorously for 1-2 minutes for extraction. e. Centrifuge at 2000 x g for 5 minutes to separate the layers. f. Carefully transfer the upper organic phase (MTBE) to a clean tube. g. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 37-40°C.[2]
-
Derivatization Reaction: a. Prepare the derivatization solution by dissolving this compound in a water/methanol mixture (e.g., 60:40 v/v) to a final concentration of 2% (w/v).[2] This solution should be prepared fresh. b. Add 200 µL of the derivatization solution to the dried extract from step 1g.[2] c. Cap the tube and vortex gently to ensure the residue is fully dissolved. d. Incubate the reaction mixture for 10 minutes at room temperature.[2] For sterically hindered ketones or less favorable conditions, a longer incubation time or gentle heating may be required (see Section 6.0).
-
Final Preparation for Analysis: a. After incubation, transfer the derivatized sample to an autosampler vial. b. The sample is now ready for injection into the LC-MS/MS system. Inject an appropriate volume (e.g., 50 µL) for analysis.[2]
Optimization and Key Parameters
The efficiency of oxime formation can be influenced by several factors. Understanding these parameters is key to developing a robust and reproducible method.
| Parameter | Typical Condition/Range | Rationale & Expert Insights |
| pH | 4 - 6 | The reaction is often acid-catalyzed. However, at very low pH, the hydroxylamine nitrogen becomes fully protonated, losing its nucleophilicity. At high pH, the carbonyl is less susceptible to attack. A weakly acidic environment (pH 4-5) is typically the sweet spot for balancing these effects.[4] |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature.[2] For sterically hindered ketones or to accelerate the reaction, gentle heating can be applied. Monitor for potential degradation of thermally labile analytes. |
| Reaction Time | 10 minutes - 24 hours | Simple ketones react quickly.[2] More complex or hindered substrates may require longer incubation times.[4] Reaction progress should be monitored during method development to determine the optimal time. |
| Solvent | Aqueous/Organic Mixtures | A solvent system that can dissolve both the polar reagent and the often non-polar ketone is required. Methanol/water or ethanol/water are common choices.[2] The presence of water is necessary for the elimination step. |
| Reagent Concentration | 1.2x to 20x molar excess | A molar excess of the derivatizing agent is used to drive the reaction to completion. For complex matrices, a larger excess may be needed to overcome competing reactions with interfering substances.[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | Incomplete reaction; Suboptimal pH; Insufficient reaction time or temperature; Reagent degradation. | Increase reagent concentration. Optimize pH using a buffer. Increase reaction time or temperature. Prepare fresh derivatization reagent daily. |
| Multiple Chromatographic Peaks | Formation of E/Z isomers. | This is an inherent property of oxime formation and is often unavoidable. If baseline separation is achieved, the peaks can be integrated together for quantification. The ratio of isomers should be consistent.[2] |
| Poor Reproducibility | Inconsistent evaporation; Matrix effects; Incomplete dissolution of dried extract. | Ensure samples are evaporated to complete dryness but not overheated. Ensure thorough vortexing after adding the derivatization solution. Evaluate the need for further sample cleanup (e.g., Solid Phase Extraction). |
| Signal Suppression in MS | High concentration of residual derivatizing agent or salts. | Optimize the amount of reagent used. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) step after the derivatization to remove excess reagent before analysis. |
References
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]
- This compound | C4H12ClNO. PubChem. [Link]
- Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
- Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. MDPI. [Link]
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
- Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. National Institutes of Health (NIH). [Link]
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
Sources
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 3. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Detection of Aldehydes Using O-tert-Butylhydroxylamine HCl
A Foreword on the Analytical Challenge of Aldehydes
For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes is a critical yet often challenging task. These carbonyl compounds are ubiquitous, acting as key intermediates in organic synthesis, but also appearing as metabolic byproducts, environmental pollutants, and degradants in pharmaceutical formulations. Their inherent reactivity, volatility, and often low concentrations in complex matrices necessitate robust analytical strategies. Direct analysis is frequently hampered by poor chromatographic performance and low sensitivity.
This guide provides a comprehensive overview and detailed protocols for the derivatization of aldehydes using O-tert-Butylhydroxylamine hydrochloride (t-BOA). This reagent offers a reliable method to enhance the analytical properties of aldehydes, making them amenable to sensitive and specific quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss method validation, empowering you to implement this technique with confidence in your laboratory.
The Principle of Oximation with O-tert-Butylhydroxylamine HCl
The core of this analytical approach lies in the chemical reaction between an aldehyde and O-tert-Butylhydroxylamine HCl, a process known as oximation. The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Following a series of proton transfers and the elimination of a water molecule, a stable oxime ether derivative is formed.
The key advantages of using t-BOA for derivatization include:
-
Increased Stability: The resulting oxime ethers are generally more stable than the parent aldehydes, reducing the risk of degradation during sample preparation and analysis.
-
Improved Chromatographic Properties: The derivatization increases the molecular weight and reduces the polarity of the aldehydes, leading to better peak shapes and resolution in gas chromatography.
-
Enhanced Mass Spectrometric Detection: The tert-butyl group provides a characteristic fragmentation pattern in mass spectrometry, aiding in identification and quantification. For LC-MS, the derivatization can improve ionization efficiency.[1]
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It is a flammable solid that can cause skin and serious eye irritation.[2][3][4] Always consult the Safety Data Sheet (SDS) before use.[2][3][5][6] Key safety considerations include:
-
Handling in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoiding inhalation of dust and contact with skin and eyes.[3][5]
-
Storing away from oxidizing agents and sources of ignition.[3][5]
Derivatization Workflow: A Visual Guide
The general workflow for the analysis of aldehydes using t-BOA derivatization is depicted below. This process can be adapted for various sample matrices and analytical platforms.
Caption: General workflow for aldehyde analysis using O-tert-Butylhydroxylamine HCl derivatization.
Detailed Protocols
The following protocols provide a starting point for the derivatization and analysis of aldehydes in different sample types. Optimization of these protocols for your specific application and instrumentation is highly recommended.
Protocol 1: General Derivatization of Aldehyde Standards
This protocol is suitable for the initial evaluation of the derivatization reaction with standard solutions of aldehydes.
Materials:
-
This compound (t-BOA)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, hexanal)
-
Solvent (e.g., Methanol, Acetonitrile, HPLC grade)
-
Pyridine (optional, as a catalyst)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined septa)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Prepare t-BOA Reagent: Dissolve O-tert-Butylhydroxylamine HCl in the chosen solvent to a final concentration of 10 mg/mL. This solution should be prepared fresh daily.
-
Prepare Aldehyde Standards: Prepare a series of aldehyde standard solutions in the same solvent, covering the desired concentration range for your calibration curve.
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the aldehyde standard solution.
-
Add 100 µL of the t-BOA reagent solution.
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Place the vial in a heating block or water bath at 60°C for 60 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS or LC-MS system.
Protocol 2: Analysis of Aldehydes in Aqueous Samples (e.g., Drinking Water) by GC-MS
This protocol is adapted for the analysis of volatile aldehydes in a water matrix.
Materials:
-
All materials from Protocol 1
-
Extraction solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge
Procedure:
-
Sample Collection: Collect the water sample in a clean glass container.
-
Derivatization:
-
In a 10 mL glass vial, add 5 mL of the water sample.
-
Add 500 µL of the 10 mg/mL t-BOA reagent (prepared in methanol).
-
Cap the vial and vortex.
-
Incubate at 60°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add approximately 1 g of NaCl to the vial to salt out the derivatives.
-
Add 1 mL of hexane to the vial.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system.
Table 1: Example GC-MS Parameters for Aldehyde Oxime Analysis
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Note: These parameters are a starting point and should be optimized for the specific aldehydes of interest and instrument.
Protocol 3: Analysis of Aldehydes in Biological Fluids (e.g., Plasma) by LC-MS/MS
This protocol is designed for the sensitive detection of aldehydes in a complex biological matrix.
Materials:
-
All materials from Protocol 1
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
Internal Standard (e.g., a stable isotope-labeled aldehyde)
-
Centrifuge with cooling capability
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization:
-
Add 50 µL of 10 mg/mL t-BOA reagent (prepared in acetonitrile/water 50:50 v/v).
-
Vortex and incubate at 60°C for 60 minutes.
-
Cool to room temperature.
-
-
Final Preparation:
-
Filter the derivatized sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis: Inject an aliquot into the LC-MS/MS system.
Table 2: Example LC-MS/MS Parameters for Aldehyde Oxime Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions must be optimized for each specific aldehyde-t-BOA derivative.
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical method is its validation.[7][8][9] This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters to assess include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is typically evaluated by analyzing blank matrix samples and spiked samples to check for interferences.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Caption: Key parameters for analytical method validation.
Concluding Remarks
The use of O-tert-Butylhydroxylamine HCl as a derivatizing agent provides a robust and reliable method for the analysis of aldehydes in a variety of matrices. The formation of stable oxime ethers enhances chromatographic performance and detection sensitivity, enabling accurate quantification at low levels. The protocols provided herein serve as a comprehensive starting point for researchers and scientists. However, it is imperative to emphasize that methodological adaptation and thorough validation are crucial for ensuring the integrity and reliability of the generated data.
References
- This compound | C4H12ClNO | CID 2777906 - PubChem. (URL: [Link])
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed. (URL: [Link])
- Analytical method validation parameters for formaldehyde and acetaldehyde in solution vapor phase.
- Analytical method development and validation for the quantification of metaldehyde in soil. (URL: [Link])
- Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed. (URL: [Link])
- Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing). (URL: [Link])
- MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. (URL: [Link])
- Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
- Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning - PubMed. (URL: [Link])
- US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google P
- LC-MS-based Methods for Characterizing Aldehydes.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF - ResearchG
- Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction | Request PDF - ResearchG
- O-tert-butylhydroxylamine | C4H11NO | CID 2777907 - PubChem - NIH. (URL: [Link])
- N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem. (URL: [Link])
Sources
- 1. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development and validation for the quantification of metaldehyde in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
O-tert-Butylhydroxylamine Hydrochloride: A Versatile Reagent for the Synthesis of N-Hydroxy Peptides
Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Hydroxy Peptides and the Role of O-tert-Butylhydroxylamine Hydrochloride
N-Hydroxy peptides, characterized by the presence of a hydroxyl group on the backbone amide nitrogen, represent a unique class of peptidomimetics with significant potential in drug discovery and chemical biology.[1][2] The introduction of this hydroxamate functionality can confer advantageous properties, including enhanced resistance to proteolytic degradation, improved metal-chelating capabilities, and novel conformational preferences that can influence biological activity.[1] These attributes make N-hydroxy peptides attractive candidates for the development of enzyme inhibitors, particularly matrix metalloproteinases (MMPs), and other therapeutic agents.
The synthesis of N-hydroxy peptides, however, requires a specialized approach to introduce the N-hydroxy functionality in a controlled manner. This compound has emerged as a key reagent in this field, primarily serving as a precursor for the generation of N-(tert-butoxy)amino acids.[3] These protected building blocks are then readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The tert-butyl protecting group offers the advantage of stability during peptide chain elongation and can be removed under acidic conditions during the final cleavage and deprotection step.[1][4]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a reagent for the synthesis of N-hydroxy peptides. We will delve into the underlying chemistry, provide step-by-step procedures for the synthesis of key intermediates, their incorporation into peptides, and the final characterization of the target N-hydroxy peptides.
Reagent Profile: this compound
| Property | Value |
| Chemical Formula | C₄H₁₂ClNO |
| Molecular Weight | 125.60 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 39684-28-1 |
| Solubility | Soluble in water |
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Part 1: Synthesis of N-(tert-Butoxy)amino Acid Building Blocks
The cornerstone of synthesizing N-hydroxy peptides using this methodology is the preparation of N-(tert-butoxy)amino acid monomers. These are typically synthesized from the corresponding α-halo esters via nucleophilic substitution with O-tert-butylhydroxylamine.
Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via an SN2 reaction where the nitrogen atom of O-tert-butylhydroxylamine acts as the nucleophile, displacing a halide (typically bromide) from the α-carbon of an esterified amino acid precursor. The tert-butoxy group remains attached to the nitrogen, serving as a protecting group for the hydroxyl functionality.
Diagram: Synthesis of N-(tert-Butoxy)amino Acid
Caption: General workflow for the synthesis of N-(tert-butoxy)amino acids.
Protocol 1: Synthesis of N-(tert-Butoxy)alanine Ethyl Ester
This protocol provides a representative procedure for the synthesis of an N-(tert-butoxy)amino acid ester.
Materials:
-
This compound
-
Ethyl 2-bromopropionate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension with stirring. Stir the mixture at 0 °C for 30 minutes to generate the free O-tert-butylhydroxylamine.
-
Nucleophilic Substitution: To the reaction mixture, add ethyl 2-bromopropionate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(tert-butoxy)alanine ethyl ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis to N-(tert-Butoxy)alanine
Materials:
-
N-(tert-Butoxy)alanine ethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified N-(tert-butoxy)alanine ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxy)alanine as a solid or oil.
Part 2: Solid-Phase Synthesis of N-Hydroxy Peptides
With the N-(tert-butoxy)amino acid in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Diagram: SPPS Cycle for N-Hydroxy Peptide Synthesis
Sources
Application Notes and Protocols for the Preparation of P2Y6 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The P2Y6 Receptor as a Therapeutic Target
The P2Y6 receptor (P2Y6R) is a G-protein coupled receptor (GPCR) that is gaining significant attention as a promising therapeutic target for a multitude of diseases. Belonging to the P2Y family of purinergic receptors, P2Y6R is preferentially activated by the endogenous pyrimidine nucleotide uridine diphosphate (UDP).[1][2][3][4] Upon activation, P2Y6R primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[5][4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 subsequently triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in diverse cellular responses.[2][4]
The P2Y6 receptor is widely distributed throughout the body, with notable expression in immune cells, the cardiovascular system, and the gastrointestinal tract.[4][6] Its involvement in critical physiological processes such as inflammation, immune responses, and cell proliferation has positioned it as a key player in various pathological conditions.[4] Consequently, the development of potent and selective P2Y6 receptor agonists holds significant therapeutic potential for conditions ranging from inflammatory diseases to neurodegenerative disorders and cancer.[5][2]
These application notes provide a comprehensive guide for researchers and drug development professionals on the preparation and characterization of P2Y6 receptor agonists. The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for the discovery and validation of novel P2Y6R-targeting compounds.
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor initiates a complex signaling cascade that can vary depending on the cell type and context. The primary pathway involves Gq/11 protein coupling, leading to downstream calcium mobilization and PKC activation.[5][2][4] Additionally, evidence suggests that P2Y6R can also couple to Gα12/13, influencing cellular processes like migration through the RHO-associated protein kinase (ROCK) pathway.[7] Understanding these signaling pathways is crucial for designing relevant and effective screening assays for P2Y6 receptor agonists.
Caption: Canonical P2Y6 Receptor Signaling Pathway.
Experimental Protocols for P2Y6 Receptor Agonist Characterization
The identification and characterization of novel P2Y6 receptor agonists require a multi-faceted approach employing a series of robust and validated assays. The following protocols provide detailed methodologies for the primary screening and functional characterization of P2Y6R agonists.
Protocol 1: Intracellular Calcium Mobilization Assay
This is a primary functional assay for screening compounds that modulate Gq-coupled GPCRs like P2Y6R.[8] The assay measures the transient increase in intracellular calcium concentration following receptor activation.[8][9]
Principle: Activation of P2Y6R leads to the release of calcium from the endoplasmic reticulum into the cytoplasm.[8] This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes, such as Fluo-4 AM.[8][9] The increase in fluorescence intensity is directly proportional to the level of receptor activation.
Materials:
-
Human embryonic kidney 293 (HEK293) cells or other suitable host cells (e.g., 1321N1 astrocytoma cells) stably or transiently expressing the human P2Y6 receptor.[9][10]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
UDP (endogenous P2Y6R agonist, as a positive control).[1]
-
Test compounds (potential P2Y6R agonists).
-
MRS2578 (selective P2Y6R antagonist, for validation).[1][11][12]
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[8][9]
Procedure:
-
Cell Plating: Seed the P2Y6R-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (UDP) in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the automated injector, add the test compounds or UDP to the wells and continue recording the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response induced by a saturating concentration of UDP.
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value for each active compound using a non-linear regression model (sigmoidal dose-response).
-
| Compound | EC50 (nM) | Emax (% of UDP) |
| UDP (Control) | 150 | 100 |
| Test Compound A | 85 | 98 |
| Test Compound B | 520 | 75 |
| Test Compound C | >10,000 | <10 |
Table 1: Example data from a calcium mobilization assay for P2Y6 receptor agonists.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This is a secondary, more robust functional assay that measures the accumulation of a downstream second messenger, providing a time-integrated measure of Gq-coupled receptor activation.[13][14]
Principle: The activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1).[13][14] In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, this metabolite accumulates in the cell.[15] The amount of accumulated IP1 can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[15][16][17]
Materials:
-
P2Y6R-expressing cells.
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
IP1-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).[16]
-
UDP (positive control).
-
Test compounds.
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the microplates and incubate overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add the test compounds or UDP diluted in stimulation buffer (containing LiCl) to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF ratios for the test compounds to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration to determine EC50 values.
-
Caption: Experimental workflows for P2Y6R agonist characterization.
Data Interpretation and Validation
Potency and Efficacy: The EC50 value is a measure of a compound's potency, with lower values indicating higher potency. The maximum response (Emax) relative to the endogenous agonist UDP indicates the compound's efficacy. A full agonist will have an Emax similar to UDP, while a partial agonist will have a lower Emax.
Selectivity: To ensure that the identified agonists are specific for the P2Y6 receptor, it is essential to perform counter-screening against other closely related P2Y receptors (e.g., P2Y2, P2Y4). This can be done using the same assay formats with cell lines expressing these other receptors.
Antagonist Confirmation: The activity of identified agonists should be confirmed by demonstrating that their effect can be blocked by a selective P2Y6 receptor antagonist, such as MRS2578.[1][11][12] Pre-incubating the cells with the antagonist before adding the agonist should result in a rightward shift of the agonist's dose-response curve.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the successful identification and characterization of novel P2Y6 receptor agonists. By employing a combination of calcium mobilization and IP1 accumulation assays, researchers can confidently screen compound libraries and validate potential therapeutic candidates. Careful data analysis and selectivity profiling are crucial steps in advancing promising hits towards further preclinical and clinical development. The continued exploration of P2Y6R modulators holds the promise of delivering new and effective treatments for a range of human diseases.
References
- Placet, M., et al. (2020). The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. Journal of Cellular Physiology, 235(11), 8736-8751.
- Creative Bioarray. (n.d.). IP3/IP1 Assay.
- Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist.
- Luo, H., et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Osteology & Muscular System: Current Research, 5(2).
- Stäubert, C., et al. (2021). P2Y6 receptor signaling in natural killer cells impairs insulin sensitivity in obesity. bioRxiv.
- Al-Gharaibeh, A., & Lincz, L. F. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. International Journal of Molecular Sciences, 21(13), 4739.
- BMG LABTECH. (2010). IP1 assay for GPCR activation measurements.
- González-Rodríguez, P., et al. (2021). P2Y6 Receptor as a Potential Keystone in Essential Hypertension. Function, 2(5), zqab042.
- Liu, K., et al. (2009).
- National Center for Biotechnology Information. (n.d.). P2RY6 pyrimidinergic receptor P2Y6 [ (human)].
- Wang, L., et al. (2022). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry, 65(1), 479–497.
- Costanzi, S., et al. (2008). Human P2Y6 Receptor: Molecular Modeling Leads to the Rational Design of a Novel Agonist Based on a Unique Conformational Preference. Journal of Medicinal Chemistry, 51(23), 7443–7455.
- Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89.
- Brüser, A., et al. (2017). Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6. Scientific Reports, 7(1), 2380.
- Costanzi, S., et al. (2008). Human P2Y6 Receptor: Molecular Modeling Leads to the Rational Design of a Novel Agonist Based on a Unique Conformational Preference. Journal of Medicinal Chemistry, 51(23), 7443–7455.
- ResearchGate. (n.d.). P2Y receptor ligands. (a) P2Y6 receptor agonists and antagonists. (b)....
- Patsnap Synapse. (2024). What are P2Y6 receptor agonists and how do they work?.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y6 receptor.
- Assay Guidance Manual. (2012). IP-3/IP-1 Assays.
- Chetty, A., et al. (2018). A purinergic P2Y6 receptor agonist prodrug modulates airway inflammation, remodeling, and hyperreactivity in a mouse model of asthma. Journal of Asthma and Allergy, 11, 159–171.
- ResearchGate. (n.d.). P2Y6 expression mediates release of calcium and pro-inflammatory....
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
- Blesa, J. R., et al. (2015). P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells. PLoS One, 10(12), e0144299.
- Sriram, K., & Insel, P. A. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (132), 56965.
- Ito, M., et al. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. Life Sciences, 180, 56–63.
- ResearchGate. (n.d.). Identification of novel selective P2Y 6 receptor antagonists by high-throughput screening assay | Request PDF.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. What are P2Y6 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
optimizing reaction conditions for O-tert-Butylhydroxylamine hydrochloride
Welcome to the technical support center for O-tert-Butylhydroxylamine Hydrochloride (CAS RN: 39684-28-1). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use in synthesis. As a versatile and stable reagent, it is widely employed in the formation of oxime ethers, the synthesis of N-hydroxy peptides, and as an intermediate for various biologically active molecules.[1][2] This document provides a comprehensive, question-and-answer-based resource to help you optimize your reaction conditions and achieve reliable, high-yield results.
Section 1: Reagent Properties and Handling FAQs
This section covers fundamental questions about the physical and chemical properties of this compound, along with essential safety and handling protocols.
Q1: What are the key physical and chemical properties of this compound?
This compound is an off-white to light pink crystalline solid.[1] It is the hydrochloride salt of the free base, O-tert-butylhydroxylamine, which makes it more stable and easier to handle.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 39684-28-1 | [1] |
| Molecular Formula | C₄H₁₁NO·HCl | [1] |
| Molecular Weight | 125.60 g/mol | |
| Melting Point | ~155-165 °C (decomposes) | [1] |
| Appearance | Off-white to light pink solid | [1] |
| Solubility | Soluble in water (0.5 g/10 mL) | |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1][3] |
Q2: Why is this reagent supplied as a hydrochloride salt? What is the implication for my reaction?
The reagent is supplied as a hydrochloride salt to enhance its stability and shelf-life.[1] The free hydroxylamine base is more reactive and potentially less stable. The crucial implication for your experiment is that the hydrochloride salt is not nucleophilic. You must add a base to your reaction mixture to neutralize the HCl salt and liberate the free O-tert-butylhydroxylamine, which is the active nucleophile required for the reaction with electrophiles like aldehydes and ketones.
Q3: What are the essential safety precautions for handling this reagent?
This compound is classified as a flammable solid and can cause skin and serious eye irritation.[3][4] Always handle this chemical in a well-ventilated area or fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.[3][5][6]
-
Handling: Avoid creating dust.[3][5] Keep away from ignition sources as fine dust dispersed in air may ignite.[5] Ground and bond containers when transferring.[5]
-
Spills: In case of a minor spill, remove all ignition sources and clean up using appropriate methods to avoid dust generation. For major spills, evacuate the area and alert emergency responders.[6]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4][5] For skin contact, wash off with soap and water.[4][5] If inhaled, move to fresh air.[4][6]
Section 2: Troubleshooting Guide for Oxime Ether Formation
The most common application of this compound is the reaction with aldehydes and ketones to form stable oxime ethers.[1] This section addresses specific problems you might face during this synthesis.
Core Reaction Workflow
The general workflow involves the reaction of a carbonyl compound with basified this compound. The diagram below illustrates the logical steps and considerations.
Caption: General experimental workflow for oxime ether synthesis.
Frequently Asked Questions & Troubleshooting
Q4: My reaction is very slow or incomplete. How can I increase the reaction rate and achieve full conversion?
This is a common issue often related to three factors: insufficient liberation of the free nucleophile, incorrect pH, or suboptimal reaction conditions.
-
Causality—The Role of the Base: The reaction requires the free O-tert-butylhydroxylamine base to act as a nucleophile.[7] The hydrochloride salt is inactive. You must add at least one equivalent of a base to neutralize the HCl. For sluggish reactions, using a slight excess (1.1-1.5 equivalents) of base can be beneficial.
-
Causality—The Importance of pH: The overall reaction rate for oxime formation is pH-dependent. The reaction involves nucleophilic attack on the carbonyl, which is favored by the free amine (higher pH), but also requires protonation of the carbonyl to make it more electrophilic, which is favored at lower pH.[8] For many systems, a slightly acidic to neutral pH (around 4-6) provides the optimal balance.[8] Using a buffered system or a weak base like sodium acetate can help maintain this optimal pH range.
Troubleshooting Steps:
-
Check Your Base: Ensure you have added at least 1 equivalent of base. For sterically hindered ketones, a stronger base or longer reaction times may be needed.
-
Increase Temperature: Many oxime formations proceed well at room temperature, but heating the reaction mixture (e.g., to 40-80 °C) can significantly accelerate the rate, especially for less reactive ketones.[8]
-
Solvent Choice: Ensure your carbonyl compound and the reagent are fully dissolved. Alcohols like ethanol are common choices as they dissolve both the polar salt and nonpolar substrates.[8] For water-sensitive substrates, THF or DCM can be used.
-
Increase Reagent Equivalents: Using a slight excess (e.g., 1.2 equivalents) of the this compound can help drive the reaction to completion.
Q5: I need to choose a base and solvent for my specific substrate. What are the general guidelines?
The choice depends on your substrate's reactivity and solubility. The following table provides a starting point for optimization.
| Base | Solvent(s) | Advantages | Disadvantages | Best For... |
| Pyridine | Ethanol, Methanol, THF | Acts as both base and catalyst; good solvent for many organics. | Can be difficult to remove during workup; unpleasant odor. | General purpose, especially when mild heating is required.[8] |
| Sodium Acetate (NaOAc) | Ethanol, Water/Ethanol | Mild, inexpensive, buffers the reaction in an optimal pH range. | Lower basicity, may require heat; can lead to heterogeneous mixtures. | Acid-sensitive substrates; reactions where precise pH control is beneficial.[9] |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | Stronger organic base, easy to remove under vacuum. | Can cause side reactions with very sensitive substrates. | Aprotic conditions; when a non-nucleophilic organic base is needed. |
| Sodium Bicarbonate (NaHCO₃) | Ethanol/Water | Very mild, easy to work up. | Low basicity, often requires heat and longer reaction times. | Highly sensitive substrates that cannot tolerate stronger bases. |
Q6: I am observing an unexpected side product. What could it be?
While oxime ether formation is generally a clean reaction, side products can arise, particularly with complex substrates.
-
Beckmann Rearrangement: If you are working with a ketoxime under strongly acidic conditions and high heat, you might observe the Beckmann rearrangement to form an amide. This is generally not an issue under standard oximation conditions but is a possibility if your workup involves a harsh acid treatment.
-
Hydrolysis: The reaction is reversible.[10] During an aqueous workup, particularly if the pH is acidic, the oxime ether can hydrolyze back to the starting carbonyl and hydroxylamine. It's best to perform the workup under neutral or slightly basic conditions and work quickly.
The troubleshooting flowchart below provides a logical path to diagnose and solve common reaction issues.
Caption: Troubleshooting decision tree for optimizing oxime ether synthesis.
Section 3: Experimental Protocol
This section provides a reliable, step-by-step starting protocol for the synthesis of an oxime ether from an aldehyde or ketone.
Protocol: General Synthesis of an O-tert-Butyl Oxime Ether
This protocol is a robust starting point that can be optimized based on the troubleshooting guide above.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (2.0 eq)[8]
-
Ethanol (to make a 0.2 M solution based on the carbonyl compound)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).
-
Dissolution: Add ethanol to dissolve the starting material completely.
-
Reagent Addition: Add this compound (1.2 eq) to the solution and stir for 2-3 minutes.
-
Basification: Slowly add pyridine (2.0 eq) to the mixture.[8] The reaction is typically stirred at room temperature. For less reactive substrates (like ketones), the mixture can be heated to reflux.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl spot has been consumed (typically 1-4 hours).[8]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with N-(Tert-butyl)hydroxylamine Hydrochloride.
- Google Patents. (n.d.). US6512143B1 - Salts of N-tert-butylhydroxylamine.
- Wang, Z., et al. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: O-tert-Butylhydroxylamine Hydrochloride
Welcome to the Technical Support Center for O-tert-Butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common and uncommon side reactions, troubleshoot experimental challenges, and provide in-depth explanations to ensure the success of your synthetic endeavors.
Section 1: Understanding the Reagent
This compound (t-BuONH₂·HCl) is a widely used reagent for the formation of O-tert-butyl oxime ethers from carbonyl compounds such as aldehydes and ketones.[1] These oxime ethers serve as stable intermediates in the synthesis of a variety of organic molecules, including amines and heterocycles.[1] The bulky tert-butyl group offers unique steric and electronic properties that influence reactivity and can be leveraged to achieve specific synthetic outcomes. However, this bulk can also lead to specific side reactions and challenges. This guide will help you anticipate and mitigate these issues.
Key Properties of this compound
A solid understanding of the reagent's properties is the first step in troubleshooting.
| Property | Value | Significance in Experiments |
| CAS Number | 39684-28-1 | For accurate identification and literature searching.[2] |
| Molecular Formula | C₄H₁₂ClNO | Essential for calculating molar quantities.[2] |
| Molecular Weight | 125.60 g/mol | Crucial for accurate reagent measurement.[2] |
| Appearance | White to off-white crystalline powder | Deviations may indicate impurity or degradation.[1] |
| Melting Point | ~155-165 °C (decomposes) | Decomposition at the melting point suggests thermal instability.[1] |
| Solubility | Soluble in water | Affects choice of reaction solvent and workup procedures.[3] |
| Stability | Hygroscopic; flammable solid | Requires careful handling and storage under inert atmosphere.[4] |
Section 2: Troubleshooting Common Side Reactions in Oxime Ether Formation
The most frequent application of t-BuONH₂·HCl is the conversion of carbonyls to oxime ethers. While seemingly straightforward, several issues can arise.
FAQ 1: My oxime ether formation is sluggish or incomplete, resulting in low yield. What are the likely causes?
Low yields are a common frustration. The root cause often lies in suboptimal reaction conditions that fail to account for the specific nature of your substrate or the reagent itself.
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction typically requires mildly acidic conditions to protonate the carbonyl group, making it more electrophilic for the attack by the hydroxylamine. However, if the medium is too acidic, the weakly nucleophilic O-tert-butylhydroxylamine will be fully protonated, rendering it unreactive. Conversely, in basic conditions, the necessary protonation of the carbonyl is absent.
-
Troubleshooting: When using the hydrochloride salt, a base (e.g., sodium acetate, pyridine, or a non-nucleophilic amine like triethylamine) is often added to liberate the free hydroxylamine and buffer the reaction. Monitor the pH of your reaction and aim for a range of 4-6.
-
-
Steric Hindrance: The bulky tert-butyl group of the reagent, combined with a sterically hindered ketone or aldehyde, can significantly slow down the reaction rate.
-
Troubleshooting: For sterically demanding substrates, consider increasing the reaction temperature to provide the necessary activation energy. Prolonged reaction times may also be necessary. In some cases, using a less hindered hydroxylamine derivative might be a more viable strategy if the tert-butyl group is not essential for subsequent steps.
-
-
Reagent Quality and Stability: this compound is hygroscopic and can degrade over time, especially if not stored properly.[4] Impurities in your carbonyl compound, such as carboxylic acids from aldehyde oxidation, can also interfere with the reaction.
-
Troubleshooting: Use a fresh bottle of the reagent or a recently opened one that has been stored under an inert atmosphere. Ensure your carbonyl compound is pure; distill liquid aldehydes or ketones if necessary.
-
Workflow for Optimizing Oxime Ether Synthesis
Caption: Troubleshooting logic for low oxime ether yields.
FAQ 2: I am observing the formation of a nitrile byproduct. Why is this happening and how can I prevent it?
The formation of a nitrile is indicative of a Beckmann rearrangement or fragmentation, a common side reaction for oximes, particularly those derived from ketones.
-
Mechanism of Nitrile Formation (Beckmann Fragmentation): Under acidic conditions, the hydroxyl group of the oxime can be protonated, turning it into a good leaving group (water). This can trigger a rearrangement where an alkyl or aryl group migrates to the nitrogen, displacing water. If the migrating group can form a stable carbocation, fragmentation can occur, leading to a nitrile and a carbocation-derived byproduct. While the O-tert-butyl group is not as readily eliminated as a protonated hydroxyl, strongly acidic conditions or high temperatures can still promote this pathway.
-
Preventing Nitrile Formation:
-
Control Acidity: Avoid using strong, non-buffered acids. The mild acidity generated by the hydrochloride salt itself, or the use of a buffer like sodium acetate, is often sufficient.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Choice of Catalyst: If a catalyst is needed, consider milder Lewis acids over strong Brønsted acids.
-
Diagram of Beckmann Fragmentation```dot
Caption: E1 mechanism for the cleavage of the tert-butyl group.
FAQ 4: Could the O-tert-Butylhydroxylamine be acting as a reducing agent in my reaction?
While its primary role is nucleophilic, hydroxylamines and their derivatives can exhibit reducing properties, especially in the presence of certain metals or oxidizing agents. O-tert-Butylhydroxylamine has been noted for its ability to act as a radical scavenger.
* Unwanted Reductions: If your reaction mixture contains easily reducible functional groups (e.g., nitro groups, some metal centers) and the conditions are forcing (high temperature, presence of catalytic metals), you might observe unexpected reduction products. This is less common but should be considered if all other possibilities have been exhausted.
Section 4: Protocol and Experimental Procedures
General Protocol for the Synthesis of O-tert-Butyl Oxime Ethers
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or pyridine).
-
Addition of Base: If starting with a non-basic solvent, add a base such as pyridine (can be used as solvent) or sodium acetate (1.1-1.5 eq).
-
Addition of t-BuONH₂·HCl: Add this compound (1.1-1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (monitoring by TLC). Reactions with unhindered aldehydes are often complete within a few hours at room temperature, while hindered ketones may require heating for 24 hours or more.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.
Section 5: Incompatible Reagents and Conditions
To avoid dangerous situations and failed reactions, be aware of the following incompatibilities:
| Incompatible Reagent/Condition | Potential Hazard/Side Reaction | Rationale |
| Strong Oxidizing Agents | Vigorous or explosive reaction; degradation of the reagent. | The nitrogen atom in the hydroxylamine moiety is susceptible to oxidation. |
| Strong Acids (e.g., conc. H₂SO₄, TFA) | Cleavage of the tert-butyl group; potential for Beckmann fragmentation. | Protonation of the ether oxygen leads to an E1 elimination pathway. |
| High Heat | Decomposition of the reagent and/or product. | The reagent decomposes near its melting point. C[1]ombustion can produce toxic gases like NOx and HCl. |
| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of the oxime ether to the corresponding amine or hydroxylamine. | The N-O bond in oximes can be cleaved by strong reducing agents. |
References
- Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Thermal Conditions for the Condensation of Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383.
- Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate.
- MDPI. (2023).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US6512143B1 - Salts of N-tert-butylhydroxylamine.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- ResearchGate. (2023). Three-component reaction of tert-butyl nitrite with indoles and halides: A facile and efficient synthesis of oxime ether derivatives.
- MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine).
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride.
- ONE Chongqing Chemdad Co. (n.d.). This compound.
Sources
Technical Support Center: Purification Strategies for Products from Tert-Butoxyamine Reactions
Welcome to the Technical Support Center for purification strategies related to tert-butoxycarbonyl (Boc) protected amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible purification workflow.
Introduction: The Challenge of Purity in Boc Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, prized for its stability and ease of installation.[1][2] The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][4] While the protection reaction itself is often straightforward, the subsequent purification of the desired N-Boc product can present significant challenges. Common impurities include unreacted starting materials, excess (Boc)₂O, and byproducts such as tert-butanol.[5]
This guide provides a structured approach to troubleshooting these purification hurdles, ensuring the high purity required for subsequent synthetic steps and final product specifications.
Diagram: General Boc Protection Workflow
Caption: General laboratory workflow for the synthesis and purification of N-Boc protected amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction?
A1: The main byproducts are tert-butanol and carbon dioxide.[5] Additionally, unreacted di-tert-butyl dicarbonate often remains and is a common impurity.[5]
Q2: How can I detect unreacted Boc-anhydride in my product?
A2: Unreacted (Boc)₂O can be identified by a characteristic singlet peak for the tert-butyl group in ¹H NMR spectroscopy.[5] While Thin Layer Chromatography (TLC) is useful for monitoring the reaction's progress, (Boc)₂O may not be visible with all stains, such as ninhydrin.[5][6] A distinct "Boc" smell can also indicate its presence.[5]
Q3: Is Boc-anhydride stable during aqueous workups?
A3: (Boc)₂O is generally insoluble in water and stable to neutral water washes.[3][5] However, it is sensitive to acidic or basic conditions. A vigorous wash with a saturated sodium bicarbonate solution can effectively hydrolyze and remove it.[5]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
A4: Yes, both unreacted (Boc)₂O and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[5] This is particularly effective for non-volatile products.[5]
Troubleshooting Guide: Common Purification Issues and Solutions
Issue 1: Presence of Unreacted Di-tert-butyl dicarbonate ((Boc)₂O)
Unreacted (Boc)₂O is a frequent contaminant that can interfere with subsequent reactions. Its removal is a critical first step in the purification process.
The electrophilic nature of (Boc)₂O allows for its removal by quenching with a suitable nucleophile.
-
Rationale: Adding a nucleophilic amine, such as imidazole, will react with the excess (Boc)₂O to form a water-soluble byproduct that can be easily removed during an aqueous workup. Trifluoroethanol can also be used as a mild and efficient reagent for this purpose.[7][8]
-
Protocol: Quenching with Imidazole [5]
-
Following the completion of the Boc protection reaction (monitored by TLC), add imidazole (1.5 equivalents relative to the excess (Boc)₂O) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the imidazole-Boc adduct and any remaining imidazole.[5]
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
For less sensitive products, a more aggressive aqueous workup can be employed.
-
Rationale: Vigorous washing with a basic aqueous solution, such as saturated sodium bicarbonate, promotes the hydrolysis of (Boc)₂O to tert-butanol and carbon dioxide.
-
Protocol: Basic Aqueous Wash [5]
-
Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer vigorously with a saturated sodium bicarbonate solution. Repeat this wash 2-3 times.
-
Follow with a water wash and then a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[1]
-
Issue 2: Separation from Unreacted Starting Amine
If the Boc protection reaction does not go to completion, the desired product will be contaminated with the starting amine.
This classic technique leverages the difference in basicity between the protected and unprotected amine.
-
Rationale: The N-Boc protected amine is significantly less basic than the free starting amine. Therefore, the starting amine can be protonated with a dilute acid and extracted into the aqueous phase, leaving the desired product in the organic layer.
-
Protocol: Dilute Acid Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute acid, such as 0.2 M to 0.5 M HCl.[9] The number of washes can be guided by TLC analysis of the organic layer to ensure complete removal of the starting amine.
-
Wash the organic layer with water and then brine to remove any residual acid.
-
Dry the organic phase, filter, and concentrate to yield the purified N-Boc product.
-
Diagram: Acid-Base Extraction Principle
Caption: Separation of N-Boc product from starting amine via acid-base extraction.
Issue 3: Product is an Oil and Difficult to Purify by Crystallization
Many N-Boc protected compounds are oils or low-melting solids, making purification by recrystallization challenging.[10][11]
Flash column chromatography is a powerful and widely used technique for purifying non-crystalline compounds.[]
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[] By carefully selecting the eluent system, the desired N-Boc product can be effectively separated from impurities.
-
Protocol: Flash Column Chromatography [5]
-
TLC Analysis: First, determine an appropriate solvent system using TLC.[6] A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. Common eluents for N-Boc compounds are mixtures of hexanes and ethyl acetate.[13]
-
Column Preparation: Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexanes).[5]
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure and adsorb it onto a small amount of silica gel.[5] Load the adsorbed product onto the column.
-
Elution: Elute the column with the predetermined solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-Boc product.
-
Table 1: Typical Solvent Systems for Flash Chromatography of N-Boc Amines
| Polarity of N-Boc Product | Starting Eluent System (Hexane:Ethyl Acetate) | Gradient Elution |
| Non-polar | 95:5 to 90:10 | Gradually increase the percentage of Ethyl Acetate |
| Moderately Polar | 80:20 to 70:30 | Gradually increase the percentage of Ethyl Acetate |
| Polar | 50:50 to 30:70 | May require the addition of a more polar solvent like methanol |
Even for oily products, crystallization can sometimes be induced.
-
Rationale: The presence of minor impurities can inhibit crystallization. Highly purifying the oil by flash chromatography first can sometimes lead to spontaneous crystallization. Seeding with a small crystal of the desired compound can also initiate crystallization.[14][15]
-
Protocol: Pulping/Trituration [14][15]
-
After removing the solvent under reduced pressure to obtain an oil, add a non-polar solvent in which the product is sparingly soluble (e.g., hexanes or diethyl ether).
-
Stir or sonicate the mixture. This can sometimes induce the oil to solidify.
-
If a solid forms, collect it by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
Issue 4: Formation of Di-Boc Protected Byproduct
Under certain conditions, particularly with primary amines, over-reaction can lead to the formation of a di-Boc protected byproduct.
-
Rationale: The di-Boc protected amine will have significantly different polarity compared to the mono-Boc product and can typically be separated by flash column chromatography. Careful control of reaction stoichiometry (using close to 1 equivalent of (Boc)₂O) can minimize its formation.
Advanced Purification Strategy: Ion-Exchange Resin Capture
For certain applications, particularly in parallel synthesis, a resin-based purification strategy can be highly effective.[16]
-
Rationale: A strongly acidic ion-exchange resin can be used to simultaneously deprotect the Boc group and capture the resulting free amine.[16][17] The impurities and excess reagents are then washed away, and the pure amine is subsequently eluted from the resin. This method is particularly useful when the final desired product is the deprotected amine.
Conclusion
The successful purification of N-Boc protected amines is crucial for the advancement of multi-step synthetic campaigns. By understanding the nature of the potential impurities and applying the appropriate purification strategies—from classical acid-base extractions and flash chromatography to more modern techniques like chemical quenching and resin capture—researchers can consistently obtain their desired products in high purity. This guide serves as a foundational resource for troubleshooting common issues and optimizing purification workflows.
References
- Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473.
- Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate. In Wikipedia.
- Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- YouTube. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. LabCoatz.
- Organic Syntheses. (n.d.). tert-BUTYLAMINE.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
- VanVeller Lab Resources - Department of Chemistry. (n.d.).
- ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
- Wikipedia. (n.d.). tert-Butylamine. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Fiveable. (n.d.). Tert-butylamine Definition. Organic Chemistry Key Term.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- PubChem. (n.d.). Tert-Butylamine.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.
- ResearchGate. (n.d.). Nucleophilic substitution of 3 with tert-butylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protected Compounds [pt.bzchemicals.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
stability issues of O-tert-Butylhydroxylamine hydrochloride in solution
Welcome to the technical support center for O-tert-Butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile reagent in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: Understanding the Inherent Reactivity
This compound is a valuable reagent in organic synthesis, particularly for the formation of oximes and nitrones.[1] While its solid form is relatively stable under proper storage conditions, its stability in solution can be a critical factor influencing the reproducibility and success of your experiments. Hydroxylamines, as a class of compounds, are susceptible to degradation, and understanding these potential pathways is the first step in mitigating stability issues.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For aqueous applications, high-purity, deoxygenated water is recommended. The hydrochloride salt is soluble in water. For organic reactions, anhydrous solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can be used. It is crucial to use dry solvents, as the presence of water can facilitate hydrolysis over time. Always consult the specific requirements of your reaction.
Q2: What is the optimal pH for aqueous solutions of this compound to maximize stability?
Q3: How should I store my this compound solutions?
A3: Solutions should be stored at 2-8°C in amber glass vials to protect from light.[1] To minimize oxidation, it is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. For long-term storage, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen.
Q4: I've noticed a yellowing of my this compound solution over time. What does this indicate?
A4: A color change, such as yellowing, is often an indicator of degradation. This could be due to oxidation or the formation of decomposition products. It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the integrity of your experiments.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the instability of this compound solutions.
Issue 1: Inconsistent or Low Reaction Yields
Symptom: You are experiencing a significant drop in your reaction yield compared to previous experiments using a freshly prepared solution of this compound.
Potential Cause: Degradation of the this compound in your stock solution, leading to a lower effective concentration of the active reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Unidentified Peaks in Analytical Chromatograms
Symptom: When analyzing your reaction mixture or the reagent solution itself (e.g., by HPLC or GC), you observe unexpected peaks that are not present with a freshly prepared standard.
Potential Cause: Formation of degradation products from this compound.
Plausible Degradation Pathways:
While a definitive degradation pathway has not been published, based on the chemical nature of hydroxylamines, the following are plausible routes of decomposition in solution:
-
Oxidation: The nitrogen atom is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or metal ions. This can lead to the formation of nitroso and nitro compounds.[2][5]
-
Hydrolysis: Although generally slow, the N-O bond can be susceptible to hydrolysis, particularly under non-ideal pH conditions, which would yield tert-butanol and hydroxylamine.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation, potentially through radical mechanisms.[6]
Caption: Plausible degradation pathways of O-tert-Butylhydroxylamine.
Part 3: Experimental Protocols for Stability Assessment
To ensure the reliability of your results, particularly in regulated environments, a stability-indicating analytical method is crucial.[7][8] The following outlines a general approach to developing such a method for this compound.
Protocol 1: Development of a Stability-Indicating HPLC Method (Conceptual)
Due to the lack of a strong chromophore in O-tert-Butylhydroxylamine, direct UV detection is challenging. A pre-column derivatization approach is often effective for hydroxylamines.[9][10]
Objective: To develop an HPLC method that can separate the intact this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or a similar UV-active tag)[10]
-
Buffer salts (e.g., sodium borate)
-
Acids and bases for forced degradation (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
Procedure:
-
Derivatization Optimization:
-
React a known concentration of this compound with the chosen derivatizing agent under various conditions (e.g., pH, temperature, reaction time) to find the optimal conditions for a complete and stable derivatization.
-
-
Chromatographic Method Development:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase of acetonitrile and water (with a suitable buffer) to separate the derivatized product from any excess derivatizing agent and other impurities.
-
Monitor the elution using a UV detector at the wavelength appropriate for the chosen derivatizing agent.
-
-
Forced Degradation Study:
-
Subject solutions of this compound to stress conditions:
-
Analyze the stressed samples using the developed derivatization and HPLC method.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[12]
-
Data Summary Table for Stability Assessment:
| Stress Condition | Recommended Parameters | Potential Degradation Products (Hypothetical) | Analytical Consideration |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | tert-Butanol, Hydroxylamine | Monitor for new peaks corresponding to the derivatized forms of potential degradants. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | tert-Butanol, Hydroxylamine | Base-catalyzed degradation may be faster; shorter time points may be needed. |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidized nitrogen species (e.g., nitroso, nitro compounds) | Ensure the derivatizing agent does not react with the oxidant. |
| Thermal Degradation | 80°C (in solution and solid state) | Various decomposition products | Compare solution stability to solid-state stability. |
| Photodegradation | UV (254 nm) and/or visible light | Radical-mediated degradation products | Conduct experiments in amber vials as a control. |
References
- He, J., & Rustum, A. (2018). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]
- He, J., & Rustum, A. (2018). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
- Wikipedia. (2023). Hydroxylamine. Wikipedia. [Link]
- Rajamanickam, V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4585-4591.
- Klochkov, V. V., et al. (2021). On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. Molecules, 26(11), 3183.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- ResearchGate. (n.d.). Development of Stability Indicating Methods.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
- ResearchGate. (2017). Concentration and Solvent Effects, Photochemical and Photophysical Properties of Methyl and Tert-Butyl Zinc(II) and Aluminum(III) Phthalocyanines.
- Google Patents. (1996). US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
- MedCrave. (2016).
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- National Institutes of Health. (2014). Methods for Hydroxamic Acid Synthesis.
- Royal Society of Chemistry. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- Google Patents. (2003). US6512143B1 - Salts of N-tert-butylhydroxylamine.
- International Journal of Pharmacy and Pharmaceutical Research. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy and Pharmaceutical Research. [Link]
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- National Institutes of Health. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
- Synthesis. (2006).
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- National Institutes of Health. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines.
- PubChem. (n.d.). O-tert-butylhydroxylamine. PubChem. [Link]
- Royal Society of Chemistry. (2004). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Royal Society of Chemistry. [Link]
- Chromatography Forum. (2005). Analysis of Hydroxylamine: HPLC or GC?.
- Google Patents. (2014). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
- National Institutes of Health. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution.
- Phenomenex. (n.d.).
- Wikipedia. (2023). tert-Butyl alcohol. Wikipedia. [Link]
- National Institutes of Health. (2013). Metabolically Stable tert-Butyl Replacement.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ijrpp.com [ijrpp.com]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
managing hygroscopic nature of O-tert-Butylhydroxylamine hydrochloride
Welcome to the technical support center for O-tert-Butylhydroxylamine hydrochloride (t-BuONH₂·HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the primary challenge associated with this versatile reagent: its hygroscopic nature. Adherence to the principles outlined here will ensure the integrity of your experiments and the reliability of your results.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in organic synthesis, prized for its role in forming stable oxime derivatives from carbonyl compounds and as a precursor to various nitrogen-containing molecules.[1][2] However, its efficacy is intrinsically linked to its anhydrous state. The compound's hygroscopicity—its tendency to readily absorb moisture from the atmosphere—can lead to diminished reactivity, inconsistent results, and the formation of unwanted byproducts.[3] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, which is a dry, crystalline powder, absorbing atmospheric moisture can lead to several problems.[3][4] The presence of water can hydrolyze the reagent, reducing its effective concentration and introducing impurities. In moisture-sensitive reactions, this absorbed water can compete with the intended reaction, leading to low yields or complete reaction failure.
Q2: How can I tell if my this compound has been compromised by moisture?
A2: Visual inspection is the first step. Anhydrous this compound should be a free-flowing, white to off-white crystalline powder.[2] If the material appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed a significant amount of moisture.[3] For more subtle contamination, you may not see a physical change, but you will observe issues in your reactions, such as lower-than-expected yields or the appearance of unexpected side products on your TLC or LC-MS.
Q3: What are the immediate "best practices" for storing this reagent upon receipt?
A3: Upon receiving a new bottle, it is crucial to establish a proper storage protocol. The container should be kept tightly sealed in a cool, dry place.[2] For long-term storage and to maintain a pristine anhydrous environment, we strongly recommend placing the manufacturer's sealed bottle inside a larger secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant.
Q4: Can I use this compound that has absorbed some moisture?
A4: While not ideal, it may be possible to dry the reagent if it has been only minimally exposed to moisture. However, for reactions that are highly sensitive to water, using a fresh, unopened container is always the best practice. If you must use a previously opened bottle, it is wise to perform a drying procedure as a precaution. See the detailed protocol in Part 3.
Part 2: Troubleshooting Experimental Failures
This section provides a structured approach to diagnosing and resolving common experimental issues that arise from the improper handling of hygroscopic this compound.
Issue 1: Low or No Product Yield in Oxime Formation
-
Symptom: Your reaction between a carbonyl compound and this compound results in a low yield of the desired oxime, with a significant amount of unreacted starting material.
-
Root Cause Analysis: The most probable cause is the deactivation of the hydroxylamine reagent by absorbed moisture. Water can compete with the carbonyl substrate, and the hydrochloride salt's affinity for water is high. This reduces the concentration of the active nucleophile available for the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Open a fresh bottle of this compound or use reagent that has been properly stored in a desiccator.
-
Ensure Anhydrous Reaction Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120 °C.[5] Solvents must be of anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas to prevent the introduction of atmospheric moisture.[5]
-
Issue 2: Inconsistent Reaction Rates or Stalled Reactions
-
Symptom: You observe variable reaction times for the same protocol, or the reaction appears to start but does not proceed to completion.
-
Root Cause Analysis: Inconsistent amounts of moisture introduced into the reaction vessel are a likely culprit. Even small, variable amounts of water can affect reaction kinetics, leading to unpredictable outcomes. This often happens when a stock bottle of the reagent is opened multiple times in an uncontrolled atmosphere.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Issue 3: Formation of Unidentified Byproducts
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows the formation of significant impurities that are not the starting material or the desired product.
-
Root Cause Analysis: The presence of water can lead to side reactions. For instance, the hydrolysis of the desired oxime product can be catalyzed by the acidic conditions (from the HCl salt) if excess water is present. This would regenerate the starting carbonyl compound, which might then undergo other degradation pathways.
-
Troubleshooting Steps:
-
pH Control: While the reaction is often run with a mild base (like sodium acetate) to free the hydroxylamine, excess water can affect the solution's pH and promote side reactions.[6] Ensure the base is also anhydrous.
-
Inert Atmosphere is Key: The most effective way to prevent moisture-related side reactions is to maintain a rigorously inert atmosphere throughout the entire process, from weighing the reagent to quenching the reaction.[7] Consider using a glove box for weighing and adding the reagent.[8]
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for handling and using this compound to ensure experimental success.
Protocol 1: Proper Storage and Aliquoting of a New Reagent Bottle
-
Objective: To prepare single-use aliquots of this compound to prevent contamination of the bulk supply.
-
Methodology:
-
Preparation: Move a new, sealed bottle of the reagent, along with several small (e.g., 2-4 mL) amber glass vials with PTFE-lined caps, and a powder funnel into an inert atmosphere glove box. If a glove box is not available, perform this procedure quickly in a fume hood with a positive flow of dry nitrogen.
-
Equilibration: Allow the items to sit in the inert atmosphere for at least 20 minutes to purge any surface moisture.
-
Aliquoting: Open the main bottle of this compound. Carefully weigh the desired amount (e.g., 500 mg) into each small vial.
-
Sealing: Tightly cap each vial immediately after filling.
-
Secondary Containment: Backfill the vials with inert gas before final sealing if possible. Wrap the cap-vial interface of each aliquot with Parafilm®.
-
Storage: Place the aliquoted vials and the main stock bottle into a desiccator cabinet for storage.
-
Protocol 2: Drying this compound Prior to Use
-
Objective: To remove absorbed atmospheric moisture from the reagent before its use in a sensitive reaction.
-
Causality: Heating a hygroscopic solid under vacuum is an effective method to remove adsorbed water without decomposing the compound, provided the temperature is kept below its decomposition point.
-
Methodology:
-
Setup: Place a small amount of the clumped or suspect this compound in a round-bottom flask.
-
Drying: Attach the flask to a high-vacuum line (Schlenk line). Gently heat the flask with a water bath or heating mantle to 40-50 °C. Caution: Do not exceed this temperature to avoid potential decomposition.
-
Duration: Maintain the vacuum and gentle heating for 1-2 hours. The solid should break up and become a free-flowing powder.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum. Once cool, backfill the flask with a dry inert gas (Nitrogen or Argon). Use the dried reagent immediately or store it in a sealed container inside a desiccator.
-
| Parameter | Recommended Value | Rationale |
| Drying Temperature | 40-50 °C | Sufficient to remove water without causing thermal decomposition of the reagent. |
| Drying Time | 1-2 hours | Adequate time for moisture removal from a small laboratory-scale quantity. |
| Atmosphere | High Vacuum | Reduces the boiling point of water, facilitating its removal at a lower temperature. |
Part 4: Visualizing the Workflow
Understanding the logical flow of reagent handling is critical. The following diagram illustrates the decision-making process for using this compound.
Caption: Decision tree for handling this compound.
References
- TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
- Organic Syntheses. tert-BUTYLAMINE. [Link]
- JoVE (Journal of Visualized Experiments). Preparing Anhydrous Reagents and Equipment. [Link]
- PubChem. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
- ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- HepatoChem. How do you handle hygroscopic salts?. [Link]
- Academic Research Publishing Group.
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. US3972128A - Process for drying hygroscopic materials - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
preventing unwanted side reactions in carbonyl derivatization
Technical Support Center: Carbonyl Derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Carbonyl Derivatization. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent unwanted side reactions during the derivatization of aldehydes and ketones. As professionals in research and drug development, achieving high-yield, clean reactions is paramount. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during carbonyl derivatization.
Q1: My derivatization reaction (e.g., oxime or hydrazone formation) is slow or incomplete. What are the first things to check? A1: The most critical parameter is pH. The reaction requires mild acid catalysis (typically pH 4-6).[1] At high pH, the carbonyl is not sufficiently activated. At very low pH, your nucleophile (e.g., hydroxylamine or hydrazine) becomes fully protonated and non-nucleophilic.[1] Also, ensure you are using a sufficient excess of the derivatizing agent and that reaction time is adequate, as some sterically hindered carbonyls react slowly.[2][3]
Q2: I'm seeing multiple product spots on my TLC or multiple peaks in my LC-MS that I can't identify. What could they be? A2: Unidentified products often stem from common side reactions. The most likely culprits are:
-
Acetal/Ketal Formation: If your solvent is an alcohol (e.g., methanol, ethanol) and you're using acid catalysis, you may be forming acetals or ketals.[4][5]
-
Aldol Condensation: If your carbonyl has alpha-hydrogens, base-catalyzed or even some acid-catalyzed conditions can lead to self-condensation products.[6][7]
-
Over-derivatization: If your molecule contains multiple carbonyl groups of similar reactivity, you may be getting a mixture of partially and fully derivatized products.
-
Isomers: For non-symmetrical ketones, oxime and hydrazone formation can result in syn and anti geometric isomers, which may appear as separate peaks.[3]
Q3: How do I remove water from my reaction to drive the equilibrium toward the product? A3: For imine, oxime, and hydrazone formations, which are reversible equilibrium reactions that produce water, removing it is key to achieving high yields.[8] Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark trap with a solvent like toluene or benzene to physically remove water as it forms.
-
Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to sequester water. This is a very common and effective lab-scale technique.[8]
Q4: Can I use a protecting group strategy to derivatize one carbonyl in the presence of another? A4: Yes. Protecting groups are an excellent strategy for selective derivatization. Aldehydes are generally more reactive than ketones.[9] You can selectively protect a ketone as a ketal, perform derivatization on the more reactive aldehyde, and then deprotect the ketone. Cyclic acetals formed from diols (like ethylene glycol) are excellent protecting groups because they are stable in neutral to strongly basic conditions and can be removed with aqueous acid.[8][10]
Section 2: Troubleshooting Specific Side Reactions
This section provides a deep dive into the most common side reactions, their mechanisms, and targeted strategies for prevention.
The Problem: Unwanted Acetal & Ketal Formation
This side reaction is particularly common when using an alcohol as a solvent or when the substrate itself contains a hydroxyl group, under acidic conditions intended for another derivatization.
Mechanism Insight: The reaction proceeds via a hemiacetal intermediate. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by a weak nucleophile like an alcohol.[5][8] A second alcohol molecule displaces water to form the stable acetal or ketal.
Prevention & Troubleshooting Strategies:
-
Solvent Choice: The most direct solution is to avoid alcohol-based solvents. Opt for aprotic solvents like THF, Dichloromethane (DCM), Toluene, or Acetonitrile.
-
Control of Acidity: While derivatizations like oxime formation need acid, excessive or very strong acids can aggressively promote acetal formation. Use the mildest acidic conditions necessary (e.g., pyridine hydrochloride, sodium acetate buffer).
-
Temperature Control: Acetal formation is often favored at higher temperatures. Running the primary derivatization at room temperature or below can suppress this side reaction.
-
Use of Diols for Protection: If a hydroxyl group is present in your starting material and is interfering, consider protecting it first (e.g., as a silyl ether) before proceeding with the carbonyl derivatization.
The Problem: Enolization and Aldol Condensation
For any aldehyde or ketone possessing an α-hydrogen, there is a risk of forming an enol or enolate, which can act as a nucleophile and attack another carbonyl molecule, leading to dimeric aldol addition or condensation products.[6][7]
Mechanism Insight: In the presence of a base, an α-hydrogen is abstracted to form a resonance-stabilized enolate anion.[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of a second molecule.[11] The resulting β-hydroxy carbonyl product can then dehydrate, especially with heat, to form a stable α,β-unsaturated carbonyl compound.[6][12]
Prevention & Troubleshooting Strategies:
-
Strict pH Control: Aldol reactions are most commonly base-catalyzed. Avoid basic conditions unless specifically required. If your primary derivatization requires a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and add it slowly at low temperatures.
-
Use of Pre-formed Derivatives: A more advanced strategy for controlling aldol reactions is to use pre-formed enolates or enol derivatives, such as lithium enolates, which can react cleanly with aldehyde substrates under controlled conditions.[6]
-
Temperature Management: Keep the reaction temperature low (e.g., 0 °C to -78 °C) to disfavor the kinetics of enolate formation and subsequent condensation. The dehydration step of an aldol reaction is particularly sensitive to heat.[7]
-
Order of Addition: Add the carbonyl compound slowly to a solution of the derivatizing agent. This maintains a low concentration of the free carbonyl, minimizing its chance to self-condense.
Table 1: Key Parameter Control for Side Reaction Prevention
| Parameter | To Prevent Acetal/Ketal Formation | To Prevent Aldol Condensation | Rationale |
| pH | Use mild acid (pH 4-6); avoid strong acids. | Strictly avoid basic conditions (pH > 7). Use buffers if needed. | Strong acid drives acetal formation; base catalyzes enolization. |
| Solvent | Aprotic (THF, DCM, Toluene). Avoid alcohols. | Aprotic, dry solvents. | Alcohols are reagents for acetal formation. |
| Temperature | Room temp or below. | Low temperature (0 °C to -78 °C). | Reduces reaction rates of unwanted pathways. |
| Reagents | Use specific derivatizing agents, not excess alcohol. | Use non-nucleophilic bases if base is required. | Minimizes availability of reactants for side reactions. |
Section 3: Experimental Protocols
Here are step-by-step methodologies incorporating best practices to minimize side reactions.
Protocol 1: General Procedure for Oxime Formation under Optimized Conditions
This protocol is designed for a typical ketone to minimize both acetal formation and aldol condensation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 eq) and anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (1.5 eq) or sodium acetate (1.5 eq) to act as a mild base and buffer the pH.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This is a common method for the quantification of carbonyl compounds.[13][14] Strict pH control is crucial.
-
Sample Preparation: A measured volume of the sample (e.g., in water) is buffered to pH 3.[15]
-
Derivatization: Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (often acetonitrile with a catalytic amount of acid). Ensure the DNPH is in excess.[14]
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., one hour) to ensure complete derivatization.[15]
-
Extraction: The resulting hydrazone derivatives can be extracted using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Analysis: Elute the derivatives from the SPE cartridge with acetonitrile. The resulting solution is then ready for analysis by HPLC-UV, typically detecting the hydrazones at 360 nm.[15]
Caution: Do not rinse glassware with acetone or methanol, as these solvents will react with DNPH and create interferences.[15][16]
References
- Hans J. Reich.
- Syngene International Ltd.
- Sun, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]
- Liu, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
- Study.com.
- Various Authors. (2015). What is the influence of the pH on imine formation in a water solution?.
- Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
- Chemistry Steps.
- Chemistry LibreTexts. 14.
- Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
- Various Authors. (2021). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
- University of Illinois Springfield. Chapter 23.
- University of Calgary. Chapter 17: Carbonyl Based Nucleophiles. [Link]
- Master Organic Chemistry.
- Shemmassian Academic Consulting.
- U.S. Environmental Protection Agency.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. study.com [study.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. unitedchem.com [unitedchem.com]
- 16. epa.gov [epa.gov]
Technical Support Center: pH Optimization for Bioconjugation with Hydroxylamines
Welcome to the technical support center for bioconjugation reactions involving hydroxylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successful oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming an oxime bond between a hydroxylamine and an aldehyde or ketone?
The optimal pH for oxime ligation is a balance between two competing factors: the nucleophilicity of the hydroxylamine and the acid-catalyzed dehydration of the tetrahedral intermediate.[1]
-
Acidic pH (4-5): Generally, the reaction is fastest in a slightly acidic environment, typically around pH 4.5.[1][2] This is because the dehydration of the hemiaminal intermediate is the rate-determining step and is acid-catalyzed.[1][3]
-
Neutral pH (6.5-7.5): Many biomolecules, such as proteins and antibodies, are not stable under acidic conditions.[2][4] While the uncatalyzed reaction is significantly slower at neutral pH, it is often necessary for biological applications.[1][5] Fortunately, the use of catalysts can dramatically increase the reaction rate at physiological pH.[6][7]
-
Alkaline pH (>8): At high pH, the rate of oxime formation decreases. While the hydroxylamine is deprotonated and highly nucleophilic, the lack of protons slows down the crucial dehydration step.[8]
Q2: Why is my oxime ligation reaction so slow at neutral pH?
The slow reaction rate of oxime ligation at neutral pH is a common challenge.[1] The primary reason is the inefficient acid-catalyzed dehydration of the tetrahedral intermediate at this pH.[1][3] Without sufficient protonation of the hydroxyl group in the intermediate, its elimination as a water molecule is slow, hindering the formation of the final oxime bond.[9]
To overcome this, the use of a nucleophilic catalyst is highly recommended for reactions at or near neutral pH.[4][10]
Q3: How do aniline catalysts work, and what is the optimal pH for their use?
Aniline and its derivatives act as nucleophilic catalysts in oxime bond formation.[4] The mechanism involves the aniline first reacting with the carbonyl compound to form a more reactive protonated Schiff base (iminium ion) intermediate.[11] This intermediate is more susceptible to attack by the hydroxylamine, leading to the formation of the oxime and regeneration of the aniline catalyst.[4][12]
While aniline catalysis can provide a significant rate enhancement (up to 40-fold at neutral pH), its efficiency is also pH-dependent.[1] Aniline and its derivatives are particularly effective at neutral pH (around 7), making them well-suited for bioconjugation under physiological conditions.[4][6]
Q4: Are there more effective catalysts than aniline?
Yes, several aniline derivatives have been shown to be more potent catalysts for oxime ligation than aniline itself.[2][10]
-
p-Phenylenediamine (pPDA): This catalyst has been reported to be up to 19-fold faster than aniline at pH 7.[1][10] It is effective across a pH range of 4-7.[2][4]
-
m-Phenylenediamine (mPDA): Also a highly efficient catalyst, especially when used at higher concentrations.[4]
The use of these more efficient catalysts can lead to significantly faster reaction times, which is particularly beneficial when working with low concentrations of reactants.[2][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Suboptimal pH: The reaction buffer pH is outside the optimal range for the specific reaction (with or without catalyst). | Verify the pH of your reaction buffer. For uncatalyzed reactions, consider adjusting the pH to the 4.5-5.5 range if your biomolecule is stable. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.5 and 7.5.[5] |
| Inefficient or Absent Catalyst: For reactions at neutral pH, the absence of a catalyst or the use of a less effective one can lead to very slow kinetics. | Add an appropriate catalyst like aniline or, for better performance, p-phenylenediamine.[1][10] | |
| Hydrolysis of Reactants: The hydroxylamine or carbonyl-containing molecule may be unstable and degrading in the reaction buffer. | Check the stability of your starting materials at the reaction pH and temperature. Consider running the reaction at a lower temperature if stability is an issue. | |
| Low Reactant Concentration: The concentrations of the hydroxylamine and carbonyl partner are too low for an efficient reaction. | Increase the concentration of one or both reactants if possible.[13] | |
| Incomplete Reaction | Equilibrium Reached: The oxime ligation reaction is reversible, and the reaction may have reached equilibrium before all starting material is consumed. | Increase the concentration of one of the reactants to push the equilibrium towards product formation. |
| Ketone Substrate: Ketones are generally less reactive than aldehydes.[6] | Increase the reaction time and/or temperature. Consider using a more potent catalyst like p-phenylenediamine.[6] | |
| Side Product Formation | Reaction with Buffer Components: Some buffers, like those containing primary amines (e.g., Tris), can react with NHS esters if they are used to introduce the carbonyl group.[14] | Use a non-nucleophilic buffer such as phosphate or HEPES.[14] |
| Instability of the Oxime Bond: The newly formed oxime bond may be hydrolyzing back to the starting materials. | Oxime bonds are generally stable, but their stability is pH-dependent, with increased stability at neutral pH.[3][15] Ensure the final storage buffer is at a neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol provides a starting point for the conjugation of an aminooxy-functionalized molecule to a biomolecule containing an aldehyde or ketone.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Aniline Catalyst Stock: 1 M aniline in DMSO or a saturated aqueous solution
-
Purification tools (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the aldehyde or ketone-containing biomolecule in the reaction buffer.
-
Prepare a stock solution of the aminooxy-functionalized compound in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the biomolecule solution and the aminooxy compound solution to the desired final concentrations (e.g., 10 µM and 50 µM, respectively). A molar excess of the smaller molecule is often used.
-
-
Catalyst Addition:
-
Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[7]
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess reagents and the catalyst.
-
Protocol 2: pH Scouting to Optimize Reaction Conditions
To determine the optimal pH for your specific reactants, a pH scouting experiment is recommended.
Materials:
-
Your aldehyde/ketone and hydroxylamine reactants
-
A series of buffers with different pH values (e.g., 100 mM sodium acetate pH 4.5, 5.5; 100 mM sodium phosphate pH 6.5, 7.5)
-
Catalyst (if applicable)
-
Analytical method to quantify product formation
Procedure:
-
Set up parallel reactions in each of the different pH buffers.
-
Ensure all other reaction parameters (reactant concentrations, temperature, catalyst concentration) are kept constant across all reactions.
-
Take time points from each reaction and quench them if necessary.
-
Analyze the samples to determine the extent of product formation at each pH.
-
Plot the product yield versus pH to identify the optimal condition for your bioconjugation.
Data Presentation
Table 1: pH Influence on Oxime Ligation
| pH Range | General Reaction Rate (Uncatalyzed) | Catalyst Recommendation | Considerations |
| 4.0 - 5.5 | Fastest | Optional, but can still accelerate | Ideal for acid-stable molecules.[1][8] |
| 6.0 - 7.5 | Slow | Highly Recommended (e.g., aniline, pPDA) | Necessary for most biological applications to maintain protein integrity.[4][5] |
| > 8.0 | Very Slow | Not effective | Generally avoided due to slow dehydration step. |
Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Efficiency (vs. Aniline) | Recommended Concentration |
| Aniline | 1x | 10 - 100 mM[7] |
| p-Phenylenediamine (pPDA) | ~19x | 2 - 10 mM[1][2] |
| m-Phenylenediamine (mPDA) | More efficient than aniline | Can be used at higher concentrations than aniline[4] |
Visualizations
Caption: Workflow for a typical catalyzed oxime ligation experiment.
Caption: Relationship between pH and reaction rate for catalyzed vs. uncatalyzed oxime ligation.
References
- Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. (2015).
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Prepp. The optimum pH for carrying out the reaction of al. [Link]
- Baca, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical communications (Cambridge, England), 58(65), 9100–9103. [Link]
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. (2024). Journal of the American Chemical Society. [Link]
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Scapin, G., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose, 30(10), 6299-6311. [Link]
- ResearchGate.
- Why aldehyde reacts with NH2OH in acidic medium. (2022). YouTube. [Link]
- brainly.com. (2023). Explain the formation of oximes from an aldehyde and hydroxylamine. [Link]
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry. [Link]
- Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]
- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube. [Link]
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepp.in [prepp.in]
- 9. brainly.com [brainly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Navigating the Bulky Barrier: A Technical Support Guide to Steric Hindrance from the tert-Butyl Group
Abstract: The tert-butyl group is a cornerstone in medicinal chemistry and organic synthesis, prized for the significant steric bulk it imparts. This steric hindrance can be a powerful tool for controlling reaction selectivity, enhancing metabolic stability, and dictating molecular conformation. However, it frequently presents challenges in experimental design and execution. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and navigate the common issues arising from the steric hindrance of the tert-butyl group. Through a series of frequently asked questions and detailed troubleshooting guides, this document offers practical solutions and explains the causal relationships behind experimental choices, ensuring scientifically sound and efficient problem-solving in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise answers to frequently encountered problems related to the steric hindrance of the tert-butyl group.
Q1: Why is my Sₙ2 reaction with a tert-butyl-containing substrate failing or proceeding at an impractically slow rate?
A1: The Sₙ2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon. The bulky tert-butyl group sterically shields this backside, making it difficult or impossible for the nucleophile to approach.[1][2][3][4] This steric hindrance dramatically decreases the reaction rate. For tertiary alkyl halides, like tert-butyl bromide, the Sₙ2 pathway is effectively blocked.[4][5]
Q2: I am observing a mixture of substitution and elimination products. How can I favor one over the other when a tert-butyl group is present?
A2: The presence of a tert-butyl group often leads to a competition between substitution (Sₙ1) and elimination (E1 or E2) reactions. To favor elimination, use a strong, sterically hindered base like potassium tert-butoxide (KOtBu) and consider increasing the reaction temperature.[6] To favor Sₙ1, use a polar protic solvent and a non-basic, weakly nucleophilic reagent. However, be aware that elimination is often a significant side reaction in Sₙ1 conditions with tertiary substrates.[6]
Q3: My Friedel-Crafts acylation is giving low yields when the aromatic ring is substituted with a tert-butyl group. What is the issue?
A3: The tert-butyl group is an ortho, para-director; however, its significant steric bulk hinders substitution at the ortho positions.[7] This forces acylation to occur primarily at the para position. If the para position is blocked, or if the reaction conditions are not optimized, yields can be low. Using a more active catalyst or higher temperatures may improve the yield, but can also lead to side reactions.
Q4: I am struggling with a Grignard reaction involving a ketone bearing a tert-butyl group adjacent to the carbonyl. What are the likely problems and solutions?
A4: The steric hindrance from the tert-butyl group can impede the approach of the Grignard reagent to the carbonyl carbon.[8] This can lead to slow reaction rates or favor side reactions like enolization (if the Grignard reagent acts as a base) or reduction.[8] To overcome this, you can try using a more reactive Grignard reagent (e.g., an organolithium reagent), increasing the reaction temperature, or using a Lewis acid to enhance the electrophilicity of the carbonyl carbon.[9]
Q5: Can I use a linker to overcome steric hindrance from a tert-butyl group in my synthesis?
A5: Yes, employing a linker is a common and effective strategy. A flexible linker, such as a polyethylene glycol (PEG) or alkyl chain, can create sufficient spatial separation between the sterically demanding tert-butyl group and the reactive site, allowing the reaction to proceed.[10][11][12][13] The optimal length and composition of the linker often need to be determined empirically.[14]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental scenarios, complete with step-by-step protocols and explanations of the underlying chemical principles.
Troubleshooting Guide 1: Overcoming Failed Sₙ2 Reactions at a tert-Butyl-Substituted Center
Problem: Extremely low or no yield in a nucleophilic substitution reaction where the leaving group is on a carbon adjacent to a tert-butyl group (a neopentyl-type system).
Underlying Cause: The tert-butyl group creates severe steric hindrance, preventing the backside attack required for an Sₙ2 reaction.[1]
Decision-Making Workflow:
Caption: Decision workflow for troubleshooting failed Sₙ2 reactions.
Solutions & Experimental Protocols:
-
Option A: Switch to Sₙ1 Conditions (if applicable)
-
Rationale: If the substrate can form a relatively stable carbocation, switching to Sₙ1 conditions may be viable. However, be aware of the potential for carbocation rearrangements.
-
Protocol:
-
Dissolve the substrate in a polar protic solvent (e.g., ethanol, water, or a mixture).
-
Add a weakly basic nucleophile (e.g., the solvent itself in a solvolysis reaction).
-
Gently heat the reaction mixture if necessary, monitoring for product formation by TLC or GC-MS.
-
Be prepared to isolate and characterize potential rearrangement products.
-
-
-
Option B: Substrate Modification with a Linker
-
Rationale: Introducing a flexible linker between the tert-butyl group and the reaction center can alleviate steric hindrance.[10][11][12][13]
-
Protocol (Example: Williamson Ether Synthesis):
-
Synthesize a modified substrate: Start with a precursor that allows for the introduction of a linker (e.g., a diol where one alcohol can be protected with a tert-butyl group and the other can be converted to a leaving group).
-
Reaction:
-
Deprotonate the alcohol with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF).
-
Add the modified substrate with the linker and leaving group.
-
Heat the reaction mixture under reflux and monitor for completion.
-
-
-
Troubleshooting Guide 2: Managing the Sₙ1/E1 and E2/Sₙ2 Competition
Problem: Formation of a mixture of substitution and elimination products from a substrate containing a tert-butyl group.
Underlying Cause: Tertiary and sterically hindered secondary substrates can undergo both substitution and elimination reactions, with the outcome depending on the reaction conditions.[6][15][16]
Strategies for Directing the Reaction Pathway:
| Parameter | To Favor Elimination (E2) | To Favor Substitution (Sₙ1/Sₙ2) |
| Base/Nucleophile | Strong, sterically hindered base (e.g., KOtBu, DBU) | Weakly basic, good nucleophile (for Sₙ2) or weak nucleophile (for Sₙ1) |
| Solvent | Aprotic solvent (e.g., THF, DMSO) | Polar protic solvent (for Sₙ1) or polar aprotic solvent (for Sₙ2) |
| Temperature | Higher temperatures generally favor elimination | Lower temperatures generally favor substitution |
| Substrate | Tertiary > Secondary > Primary | Sₙ1: Tertiary > Secondary; Sₙ2: Primary > Secondary |
Experimental Protocol: Favoring E2 Elimination
-
Objective: Synthesize 2-methylpropene from tert-butyl bromide.
-
Protocol:
-
In a round-bottom flask, dissolve potassium tert-butoxide in tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add tert-butyl bromide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC-MS to confirm the formation of the alkene product.[15]
-
Troubleshooting Guide 3: Optimizing Friedel-Crafts Reactions with tert-Butyl-Substituted Aromatics
Problem: Low yield or no reaction in the Friedel-Crafts acylation or alkylation of a tert-butyl-substituted aromatic compound.
Underlying Cause: The steric bulk of the tert-butyl group can hinder the approach of the electrophile, particularly at the ortho positions.[7] The choice and activity of the Lewis acid catalyst are critical.[17][18][19]
Optimization Workflow:
Caption: Optimization strategies for Friedel-Crafts reactions.
Experimental Protocol: Para-Acylation of tert-Butylbenzene
-
Objective: Synthesize 4-tert-butylacetophenone.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0 °C, add acetyl chloride dropwise.[18]
-
After stirring for 15 minutes, add tert-butylbenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or recrystallization.
-
Part 3: Advanced Strategies and Considerations
-
Catalyst Design: In some cases, the steric properties of the catalyst itself can be modified to better accommodate a bulky substrate.[20][21][22][23] This can involve using catalysts with larger binding pockets or those that operate through a mechanism less sensitive to steric hindrance.
-
Frustrated Lewis Pairs (FLPs): For certain transformations, such as the activation of small molecules, sterically hindered Lewis acids and bases that cannot form a classical adduct can act in concert.[24][25][26] This "frustrated" reactivity can be harnessed to perform reactions in sterically congested environments.
-
Computational Chemistry: In silico modeling can be a powerful tool to predict the steric clashes between a tert-butyl group and incoming reagents.[25][27][28][29][30] This can help in the rational design of substrates and reaction conditions to minimize steric hindrance.
References
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2020). Frustrated Lewis pair chemistry uses Lewis acid and base sites within a molecule that are sterically restricted from forming an adduct with each other. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Lumen Learning. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]
- Pearson.
- RSC Publishing. (2024). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. [Link]
- YouTube. (2021). Asymmetric Organocatalysis: 2021 Nobel Prize in Chemistry. [Link]
- National Institutes of Health. (2010).
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- ResearchGate. (2024). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- ResearchGate. (2019). (PDF)
- PubMed Central. (2023). An easy-to-perform evaluation of steric properties of Lewis acids. [Link]
- RSC Publishing. (2024). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. [Link]
- ACS Publications. (2024).
- Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
- ResearchGate. (2014).
- ACS Publications. (2022).
- RSC Publishing. (2018).
- Organic Chemistry Portal. Grignard Reaction. [Link]
- ResearchGate. (2019). On‐the‐fly Catalyst Modification: Strategy to Improve Catalytic Processes Selectivity and Understanding. [Link]
- ACS Publications. (2009).
- BITS Pilani.
- Wikipedia.
- MDPI. (2021). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. [Link]
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. [Link]
- Hebei Boze Chemical Co., Ltd. Can tert-butoxide do sn2?. [Link]
- PubMed Central. (2022). Current strategies for the design of PROTAC linkers: a critical review. [Link]
- National Institutes of Health. (2018).
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Chemistry Stack Exchange. (2017). Tert-butoxide in SN2 reactions. [Link]
- Chemistry LibreTexts. (2023). Reactions of Grignard Reagents. [Link]
- PubMed Central. (2023). The isocyanide SN2 reaction. [Link]
- ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
- plutusias.com.
- RSC Publishing. (2017). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. [Link]
- PubMed Central. (2022).
- ResearchGate. (2023). The tert-butyl group in chemistry and biology. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Can tert-butoxide do sn2? [bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03461A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Kinetics of O-tert-Butylhydroxylamine with Hindered Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reaction kinetics of O-tert-butylhydroxylamine with sterically hindered ketones. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the challenges of this important transformation.
Introduction: The Challenge of Steric Hindrance in Oxime Formation
The formation of oximes from ketones and hydroxylamines is a cornerstone of organic synthesis, finding applications from the creation of chemical intermediates to bioconjugation.[1][2] The reaction of O-tert-butylhydroxylamine with ketones proceeds through a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the oxime. While this reaction is generally robust, the presence of significant steric bulk around the carbonyl group in hindered ketones dramatically decreases the reaction rate, often leading to incomplete conversions and challenging product purifications. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My oximation reaction with a hindered ketone is extremely slow. What are the primary factors I should consider to increase the reaction rate?
When dealing with sterically hindered ketones, several factors can be manipulated to accelerate the reaction.
-
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, be aware that excessively high temperatures (e.g., 140-170°C) can promote the undesirable Beckmann rearrangement of the oxime product.[1]
-
pH Optimization: Oxime formation is highly pH-dependent. The reaction is generally fastest in a slightly acidic medium (pH ~3.5-4.5).[2][3] This is a delicate balance: the acid protonates the carbonyl oxygen, making the carbon more electrophilic, but in highly acidic conditions, the nucleophilic O-tert-butylhydroxylamine can be protonated, reducing its reactivity.[2][3] For sensitive substrates, buffering at a neutral pH is common, especially in bioconjugation, though this will result in slower kinetics.[2]
-
Catalysis: The use of a nucleophilic catalyst is highly recommended for hindered systems. Aniline and its derivatives are effective at neutral pH. They function by forming a more reactive protonated Schiff base intermediate with the ketone, which is then more readily attacked by the hydroxylamine.[4]
Q2: I'm using aniline as a catalyst, but the reaction is still not proceeding to completion. Are there more effective catalysts?
Yes, several aniline derivatives have been shown to be more potent catalysts for oxime formation, particularly at neutral pH.[4][5][6][7][8]
-
Electron-Donating Substituents: Anilines with electron-donating groups are generally more effective.
-
p-Phenylenediamine (PPD) and m-Phenylenediamine (mPDA): These have demonstrated significantly higher catalytic efficiency than aniline.[4] Their increased solubility in aqueous media also allows for the use of higher catalyst concentrations.[4]
-
Other Novel Catalysts: Research has identified 2-aminophenols and 2-(aminomethyl)benzimidazoles as highly active catalysts that can outperform aniline, especially with challenging ketone substrates.[5][6]
Q3: What is the impact of my choice of solvent on the reaction kinetics?
The solvent plays a critical role in the reaction by solvating the reactants and the transition state.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These are commonly used for oxime synthesis. They can stabilize charged intermediates through hydrogen bonding. Ethanol is often a good choice as it can effectively dissolve both the ketone and the hydroxylamine salt.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also be effective, particularly in solubilizing reactants.
-
Solvent Polarity and Transition State: The effect of solvent polarity depends on the specific mechanism. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction.[11] For oxime formation, where a polar tetrahedral intermediate is formed, polar solvents are generally favorable.
Q4: Are there alternative O-substituted hydroxylamines that are more reactive than O-tert-butylhydroxylamine for very hindered ketones?
The reactivity of O-alkylhydroxylamines is inversely related to the steric bulk of the alkyl group.[1]
-
O-Methylhydroxylamine: This is significantly more reactive than O-tert-butylhydroxylamine due to the smaller methyl group.[1] It offers a good balance of reactivity and product stability.[1][12]
-
Unsubstituted Hydroxylamine: While the most reactive, it and its salts can be less stable and more challenging to handle.[1]
-
O-(2,4-dinitrophenyl)hydroxylamine: This reagent is used for specific applications like metal-free amination and is a potent aminating agent.[2][13][14][15][16] Its reactivity towards hindered ketones for simple oxime formation would need to be evaluated for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive ketone (high steric hindrance). 2. Incorrect pH. 3. Decomposed O-tert-butylhydroxylamine hydrochloride. | 1. Increase reaction temperature (monitor for side reactions). 2. Prolong reaction time. 3. Add a more effective catalyst (e.g., p-phenylenediamine). 4. Adjust pH to be slightly acidic if the substrate allows. 5. Use fresh, properly stored this compound.[1] |
| Formation of Side Products | 1. Beckmann rearrangement at high temperatures. 2. Competing enolization if a strong base is present. | 1. Lower the reaction temperature. 2. Avoid the use of strong bases. The reaction is typically acid-catalyzed or proceeds with a mild base like pyridine or sodium acetate to neutralize the HCl from the hydroxylamine salt.[17] |
| Difficulty in Product Purification | 1. Product is an oil or does not crystallize easily. 2. Co-crystallization with starting material. | 1. Attempt purification via column chromatography. 2. For recrystallization, carefully select the solvent system. A mixture of solvents may be necessary. Allow for slow cooling to promote crystal growth.[3] 3. If "oiling out" occurs during recrystallization, reheat the solution, add more solvent, and cool more slowly.[3] |
Experimental Protocols
Protocol 1: General Procedure for Oximation of a Hindered Ketone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hindered ketone (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add this compound (1.2-1.5 eq.) and a base such as pyridine or sodium acetate (1.2-1.5 eq.) to the solution.
-
Catalysis: If a catalyst is used, add aniline or a more potent derivative (e.g., p-phenylenediamine, 10-20 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[3][18]
Protocol 2: Monitoring Reaction Kinetics by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the hindered ketone and an internal standard in a deuterated solvent.
-
Initiation of Reaction: Add a known concentration of this compound and catalyst (if used).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the disappearance of a characteristic ketone signal and the appearance of a characteristic oxime product signal. Integrate these signals relative to the internal standard to determine the concentrations of the reactant and product over time. This data can then be used to calculate the reaction rate constant.
Data Presentation
The following table provides a qualitative comparison of the reactivity of different O-substituted hydroxylamines with a generic hindered ketone.
| Reagent | Structure | Relative Reactivity | Comments |
| Hydroxylamine | NH₂OH | Very High | Most reactive but potentially less stable. |
| O-Methylhydroxylamine | CH₃ONH₂ | High | Good balance of reactivity and stability.[1][12] |
| O-Ethylhydroxylamine | C₂H₅ONH₂ | Moderate | Slightly more hindered than the methyl derivative.[1] |
| O-tert-Butylhydroxylamine | (CH₃)₃CONH₂ | Low | The bulky tert-butyl group significantly reduces reactivity due to steric hindrance.[1] |
Visualizations
Caption: General mechanism of oxime formation from a hindered ketone.
Caption: Troubleshooting workflow for slow oximation reactions.
Safety and Handling of this compound
This compound is a stable compound but requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][13][14][15][19]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9][13][14][15][19] Handle in a well-ventilated area or a fume hood.[14][15][19]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[13][14] The compound can be hygroscopic.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14][19]
References
- The Chemistry of O-(2,4-Dinitrophenyl)hydroxylamine: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the synthesis of substituted N-benzoyliminopyridinium ylides. (2003). Journal of Organic Chemistry.
- Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. (2001). Applied Catalysis A: General.
- Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. (2003). The Journal of Organic Chemistry.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
- US Patent 3,429,920 - Preparation of oxime. (1969). Google Patents.
- An Efficient Procedure for Synthesis of Oximes by Grinding. (2005). E-Journal of Chemistry.
- How can I remove nitrile impurities from the oxime? (2015). ResearchGate.
- New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. (2015). Organic Letters.
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). Chemistry – A European Journal.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules.
- New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. (2015). Organic Letters.
- First-principles study of solvent polarity effects in the Menshutkin reaction. (2021). Results in Chemistry.
- What is the most popular procedure to synthesize oximes? (2015). ResearchGate.
- Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). (2021). ResearchGate.
- Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). Bioconjugate Chemistry.
- Why formation of oximes and hydrazones from aldehydes and ketones require slightly acidic media (pH=3.5) for maximum rate while basic or highly acid conditions lower the rate? (2024). Filo.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). Chemical Reviews.
- Enhanced catalysis of oxime-based bioconjugations by substituted anilines. (2014). Bioconjugate Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the synthesis of substituted N-benzoyliminopyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Technical Support Center: Temperature Control in O-tert-Butylhydroxylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of O-tert-Butylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this synthesis. Precise temperature management is paramount for achieving high yield, purity, and, most importantly, ensuring the safety of the procedure. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected, and I suspect a temperature-related issue. What are the likely causes?
Answer:
Low yield in the synthesis of this compound is frequently linked to improper temperature control at several key stages. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Inadequate Cooling During Exothermic Steps: The reduction of 2-methyl-2-nitropropane is an example of a potentially exothermic reaction that requires careful temperature management.[1] If the reaction temperature is not maintained below 15°C, side reactions can occur, leading to a decrease in the desired product.
-
Troubleshooting:
-
Ensure your reaction vessel is adequately immersed in an ice bath or a cryocool system.
-
Add reagents dropwise to control the rate of reaction and heat generation.
-
Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
-
-
-
Decomposition of Reactants or Intermediates: Hydroxylamine and its salts are thermally sensitive. If the temperature rises uncontrollably, these precursors can decompose, reducing the amount available for the desired reaction.
-
Suboptimal Reaction Temperature for the Main Reaction: The rate of the desired O-alkylation reaction is temperature-dependent.
-
Too Low: If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion and consequently, a low yield.
-
Too High: Conversely, excessively high temperatures can promote side reactions, such as N-alkylation or decomposition of the desired product. For certain substrates, especially sterically hindered ones, a moderate increase in temperature may be necessary to drive the reaction to completion.[4]
-
Troubleshooting: Carefully follow the temperature parameters of your chosen synthesis route. If you are adapting a procedure, consider performing small-scale experiments at slightly different temperatures to find the optimal conditions for your specific substrate.
-
Question 2: I am observing significant impurity peaks in my crude product analysis (e.g., by GC-MS or LC-MS). Could this be related to the reaction temperature?
Answer:
Yes, the formation of impurities is a common consequence of poor temperature control. Here are some of the most common temperature-related impurities and how to avoid them:
| Impurity Type | Likely Cause (Temperature Related) | Mitigation Strategy |
| N-tert-Butylhydroxylamine | In some synthesis routes, this can be a side product. Its formation can be favored at non-optimal temperatures. | Adhere strictly to the recommended temperature profile for your specific synthesis method. |
| Over-alkylation Products | If the reaction temperature is too high, the newly formed O-tert-Butylhydroxylamine can potentially undergo further reaction. | Maintain a controlled, lower temperature and monitor the reaction progress closely by TLC or other analytical methods to stop the reaction once the desired product is formed. |
| Decomposition Products | The final product, this compound, decomposes at approximately 155°C.[5][6] Localized heating during workup or purification can lead to degradation. | Avoid excessive heating during solvent removal (e.g., on a rotary evaporator). Use a water bath with controlled temperature. |
| Side products from Reagent Decomposition | For instance, in a Mitsunobu reaction, the DEAD or DIAD reagents can decompose if the temperature is not properly controlled during their addition.[7] | Add these reagents slowly to a cooled solution (typically 0°C) to manage any exotherm. |
Question 3: My reaction seems to have stalled and is not proceeding to completion. Should I increase the temperature?
Answer:
While a stalled reaction can sometimes be prompted by a gentle increase in temperature, this should be done with caution. Before increasing the temperature, consider the following:
-
Confirm Reagent Activity: Ensure that all your reagents are fresh and active. For example, the phosphine reagent in a Mitsunobu reaction can oxidize over time.
-
Check Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants were used.
-
Solvent and pH: Verify that the solvent is appropriate and anhydrous if required, and that the pH of the reaction is within the optimal range for your specific protocol.
If you have ruled out these other factors, a gradual and controlled increase in temperature can be attempted.
-
Recommended Approach:
-
Increase the temperature in small increments (e.g., 5-10°C).
-
Hold the reaction at the new temperature for a set period (e.g., 30-60 minutes).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC) after each temperature increase.
-
Be vigilant for the appearance of new, unidentified spots on your TLC plate, which could indicate the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature range is highly dependent on the specific synthetic route employed. Here are some general guidelines from the literature:
-
Reduction of 2-Methyl-2-nitropropane: This reaction is often performed at low temperatures, typically between 10°C and 15°C, to control the exothermic nature of the reaction.[8]
-
Mitsunobu Reaction: The initial addition of reagents like DEAD or DIAD is usually carried out at 0°C to manage the exotherm. The reaction is then often allowed to warm to room temperature and stirred for several hours.[2][3][9]
-
Alkylation with tert-butyl N-hydroxycarbamate: This reaction is typically performed at room temperature (around 25°C). However, for more sterically hindered substrates, higher temperatures may be required.[4]
-
Hydrolysis of Intermediates: Acidic hydrolysis steps are often conducted at elevated temperatures, for example, around 50°C, to ensure complete conversion.
Q2: What are the best methods for cooling my reaction?
The choice of cooling method depends on the target temperature and the scale of your reaction.
-
For temperatures between 0°C and room temperature: An ice-water bath is a simple and effective option.
-
For sub-zero temperatures:
-
Ice-salt baths: Can achieve temperatures down to -20°C.
-
Dry ice/acetone or dry ice/isopropanol baths: Can reach temperatures as low as -78°C.
-
Cryocoolers: These are automated systems that can maintain a specific low temperature for extended periods.
-
Q3: How can I accurately monitor the temperature of my reaction?
-
Internal Thermometer: Always use a thermometer or thermocouple that is immersed in the reaction mixture to get an accurate reading of the internal temperature. The external bath temperature can be significantly different, especially during exothermic events.
-
Calibrated Equipment: Ensure your temperature monitoring equipment is properly calibrated.
-
Constant Observation: For highly exothermic reactions, it is crucial to monitor the temperature continuously, especially during the addition of reagents.
Q4: What are the safety risks associated with poor temperature control in this synthesis?
Poor temperature control can lead to several safety hazards:
-
Runaway Reactions: Exothermic reactions that are not adequately cooled can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. This can cause the reaction vessel to rupture or explode.
-
Decomposition of Hazardous Reagents: As mentioned, hydroxylamine and its derivatives can be unstable at elevated temperatures, potentially leading to the release of toxic gases or an explosion.
-
Formation of Unstable Byproducts: At elevated temperatures, unforeseen and potentially unstable side products may be formed.
Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Experimental Protocols and Diagrams
Protocol 1: Synthesis of N-tert-Butylhydroxylamine (A Precursor) via Reduction
This protocol is adapted from a patented procedure and highlights critical temperature control points.[8]
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Add 350 mL of 95% ethanol to the flask and cool the solution to 10°C using an ice bath.
-
Add 2-Methyl-2-nitropropane (0.060 mol) and zinc dust (0.090 mol) to the cooled ethanol.
-
Add glacial acetic acid (0.180 mol) to the addition funnel and add it dropwise to the reaction mixture while stirring vigorously. Crucially, maintain the internal temperature below 15°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Proceed with the workup as described in the literature.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields based on temperature control.
References
- Wikipedia. Mitsunobu reaction. [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Google Patents. Salts of N-tert-butylhydroxylamine.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Organic Chemistry Portal.
- Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
Sources
- 1. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 5. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-tert-butylhydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to Hydroxylamine Reagents: Spotlight on O-tert-Butylhydroxylamine
Introduction: The Indispensable Role of the Hydroxylamine Moiety
In the landscape of modern organic synthesis, hydroxylamine and its derivatives are foundational reagents. Their unique bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, makes them essential for constructing a wide array of nitrogen-containing molecules. The most prominent of these transformations is the formation of oximes from aldehydes and ketones, a reaction that is a cornerstone in both industrial and academic chemistry. Oximes are not merely stable derivatives for characterization; they are versatile intermediates for synthesizing amines, nitriles, amides (via the Beckmann rearrangement), and complex heterocyclic systems.
While the parent hydroxylamine, typically supplied as a hydrochloride[1] or sulfate salt, is a workhorse reagent, its O-substituted counterparts offer distinct advantages in terms of stability, solubility, and the specific properties they impart to the final product. This guide provides a detailed, evidence-based comparison of O-tert-Butylhydroxylamine with other common hydroxylamine reagents. We will delve into the physicochemical properties, reactivity, and practical applications, offering researchers, scientists, and drug development professionals a clear rationale for reagent selection in their synthetic endeavors.
Comparative Analysis of Key Hydroxylamine Reagents
The choice of a hydroxylamine reagent is dictated by the desired outcome of the synthesis, the nature of the substrate, and practical considerations like stability and handling. Here, we compare O-tert-Butylhydroxylamine hydrochloride against its most common alternatives: Hydroxylamine Hydrochloride (NH₂OH·HCl) and O-Methylhydroxylamine Hydrochloride (CH₃ONH₂·HCl).
Physicochemical Properties and Handling
The physical properties of a reagent directly influence its storage, handling, and reaction setup. The bulky tert-butyl group on O-tert-Butylhydroxylamine confers properties that distinguish it significantly from simpler analogues.
| Property | O-tert-Butylhydroxylamine HCl | Hydroxylamine HCl | O-Methylhydroxylamine HCl |
| Formula | C₄H₁₁NO·HCl[2] | NH₂OH·HCl | CH₃ONH₂·HCl |
| MW | 125.60 g/mol [3][4] | 69.49 g/mol | 83.52 g/mol |
| Form | Off-white to light pink solid[2] | White crystalline solid | White crystalline solid |
| Melting Point | 155-165 °C (dec.)[2][3] | ~155-157 °C (dec.) | 149-151 °C |
| Solubility | Soluble in water (50 mg/mL)[3] and many organic solvents | Soluble in water, ethanol, glycerol | Soluble in water and polar organic solvents |
| Stability | High stability, ease of handling[2] | Can be unstable; hygroscopic | More stable than NH₂OH·HCl but less than the tert-butyl analogue |
Field Insights: The enhanced stability of this compound is a significant practical advantage.[2] Unlike hydroxylamine hydrochloride, which can be sensitive, the O-tert-butyl derivative is a robust, free-flowing solid that is easier to handle and has a longer shelf life, ensuring consistency in experimental outcomes. Its improved solubility in organic solvents also allows for a wider range of reaction conditions compared to the inorganic salts, which often require polar, protic solvents.
Reactivity and Mechanistic Considerations
The reactivity of hydroxylamines is a balance of steric and electronic effects. The formation of an oxime proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
General mechanism of oxime formation from a carbonyl compound.
-
Electronic Effect: The oxygen atom adjacent to the nitrogen center enhances the nucleophilicity of the nitrogen due to the α-effect, a phenomenon where a lone pair on an adjacent atom increases reactivity.[5] This makes hydroxylamines potent nucleophiles for carbonyl condensation.
-
Steric Hindrance: The bulky tert-butyl group in O-tert-Butylhydroxylamine can slightly decrease the reaction rate compared to hydroxylamine itself due to steric hindrance. However, this is often a minor factor and is outweighed by the benefits.
-
Product Stability: The primary difference lies in the product. Reaction with hydroxylamine (R=H) yields a traditional oxime with a free N-OH group. This group is acidic and can participate in further reactions. In contrast, O-tert-Butylhydroxylamine (R=t-Bu) produces an O-alkyl oxime ether. The tert-butyl group acts as a stable, bulky protecting group, preventing unwanted side reactions and increasing the lipophilicity and stability of the resulting molecule. This is particularly crucial in multi-step syntheses common in pharmaceutical development.[2]
Performance in Key Applications
Formation of Stable Oxime Intermediates
This is the most common application. The choice of reagent is critical and depends on the downstream synthetic plan.
-
O-tert-Butylhydroxylamine: It is the reagent of choice when the goal is to form a stable, protected oxime intermediate for further functionalization.[2][6] Its derivatives are widely used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[3][7][8] The stability of the O-tert-butyl oxime ether bond makes it robust enough to withstand various subsequent reaction conditions.
-
Hydroxylamine Hydrochloride: This is used to prepare simple oximes where the N-OH group is desired for its intrinsic reactivity (e.g., for a subsequent Beckmann rearrangement). Traditional methods involve reacting a carbonyl compound with hydroxylamine hydrochloride and a base like pyridine or sodium acetate.
Comparative Data Summary (Illustrative) While direct head-to-head comparative studies are sparse, the literature provides extensive examples of typical reaction outcomes.
| Application | Reagent | Substrate | Conditions | Yield | Reference Insight |
| Oxime Formation | O-tert-Butylhydroxylamine HCl | Aromatic Ketone | Pyridine, Ethanol, reflux | >90% | Forms stable O-tert-butyl oxime ether.[6] |
| Oxime Formation | Hydroxylamine HCl | Aliphatic Aldehyde | NaHCO₃, Ethanol/H₂O, rt | 85-95% | Forms standard aldoxime.[9] |
| N-Alkoxyamide Synthesis | O-tert-Butylhydroxylamine HCl | Activated Carboxylic Acid | Coupling Agents | 70-85% | Used as a Weinreb amide equivalent.[3] |
Synthesis of N-Alkoxyamides and Nitrones
Beyond simple oximes, O-tert-Butylhydroxylamine is a valuable reagent for more complex structures.
-
Weinreb Amide Equivalents: It is a reactant for the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which serve as stable equivalents to Weinreb amides, allowing for the controlled addition of organometallic reagents to form ketones.[3]
-
Nitrones: this compound is also employed in the preparation of nitrones, which are key 1,3-dipoles used in cycloaddition reactions to build complex nitrogen-containing heterocycles.[2][6]
Experimental Protocol: Synthesis of an O-tert-Butyl Oxime Ether
This protocol provides a reliable, self-validating method for the synthesis of an O-tert-butyl oxime ether from a generic ketone.
Objective: To convert acetophenone to acetophenone O-tert-butyl oxime.
Materials:
-
Acetophenone (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (2.0 eq)
-
Ethanol (approx. 0.2 M concentration of ketone)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental workflow for O-tert-butyl oxime ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (e.g., 1.20 g, 10 mmol), ethanol (50 mL), and pyridine (1.58 g, 1.62 mL, 20 mmol).
-
Reagent Addition: Add this compound (1.51 g, 12 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[10]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude oxime ether can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Trustworthiness through Self-Validation: The success of this protocol is validated by clear checkpoints. TLC analysis provides a real-time assessment of the conversion of the starting material. The aqueous work-up is designed to systematically remove the base (pyridine) and any unreacted starting materials. Final characterization by NMR and Mass Spectrometry confirms the structure and purity of the O-tert-butyl oxime ether product.
Summary: Advantages and Disadvantages
| Feature | O-tert-Butylhydroxylamine HCl | Hydroxylamine HCl / Sulfate |
| Stability & Handling | Advantage: Excellent solid-state stability, non-hygroscopic, easy to handle.[2] | Disadvantage: Less stable, often hygroscopic, requires more careful handling. |
| Product | Advantage: Forms stable, protected O-alkyl oxime ethers, preventing side reactions. | Use-Dependent: Forms traditional oximes with a reactive N-OH group. |
| Solubility | Advantage: Good solubility in a range of organic solvents. | Disadvantage: Primarily soluble in polar, protic solvents, limiting reaction conditions. |
| Versatility | Advantage: Used in oxime, nitrone, and hydroxamate synthesis for complex molecules.[2][3][6] | Disadvantage: Primarily used for standard oxime formation. |
| Cost & Atom Economy | Disadvantage: Higher molecular weight and generally higher cost. | Advantage: Lower molecular weight and significantly lower cost. |
Conclusion
O-tert-Butylhydroxylamine is a superior reagent for applications demanding high stability, ease of handling, and the formation of protected, robust oxime ether intermediates. Its properties make it particularly valuable in the multi-step, complex syntheses inherent to pharmaceutical and agrochemical research and development.[2][11] While hydroxylamine hydrochloride remains a cost-effective choice for the synthesis of simple, unprotected oximes, the operational advantages and enhanced stability offered by the O-tert-butyl derivative often justify its selection. For the modern synthetic chemist, O-tert-Butylhydroxylamine is not just an alternative, but a strategic tool for achieving cleaner reactions, higher yields, and more stable intermediates, ultimately accelerating the path to the target molecule.
References
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
- Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
- O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central (PMC), NIH. [Link]
- A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction.
- O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- tert-Butyl N-Hydroxycarbam
- Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones.
- O-Protected NH-Free Hydroxylamines: An Emerging Electrophilic Aminating Reagent in Organic Synthesis.
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central (PMC), NIH. [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Synfacts. [Link]
- Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime.
- This compound | C4H12ClNO | CID 2777906. PubChem, NIH. [Link]
- Green Approach for Synthesis of Oximes by Using Natural Acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 39684-28-1 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
The Synthetic Chemist's Guide to O-tert-Butylhydroxylamine Hydrochloride: A Comparative Analysis for Enhanced Stability and Versatility
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. In the realm of carbonyl derivatization, O-tert-Butylhydroxylamine hydrochloride emerges as a superior choice for creating highly stable oxime ethers. This guide provides an in-depth technical comparison of this compound with other hydroxylamine derivatives, supported by established chemical principles and experimental insights, to inform your selection of the optimal reagent for your synthetic needs.
The Critical Advantage: Unparalleled Stability of O-tert-Butyl Oxime Ethers
The primary advantage of employing this compound lies in the exceptional stability of the resulting O-tert-butyl oxime ethers. This heightened stability is predominantly attributed to the steric hindrance imparted by the bulky tert-butyl group.[1] This steric shield protects the C=N-O linkage from nucleophilic attack and hydrolysis, particularly under acidic conditions where oximes are most labile.[2]
The stability of an oxime bond is crucial in multi-step syntheses and in the development of bioconjugates intended for in vivo applications, where long-term stability is a prerequisite.[3] While oxime bonds are generally more stable than hydrazone linkages, the choice of the O-substituent on the hydroxylamine plays a significant role in fine-tuning this stability.[3]
Table 1: Qualitative Stability Comparison of Oxime and Hydrazone Linkages
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| O-tert-Butyl Oxime | Very High | Exceptionally stable across a broad pH range due to significant steric protection of the C=N-O bond. Ideal for applications requiring long-term stability. |
| O-Methyl Oxime | High | A commonly used stable oxime linkage, but less sterically protected than the O-tert-butyl ether.[3] |
| Unsubstituted Oxime | Moderate to High | More susceptible to hydrolysis than O-alkyl oximes, especially at acidic pH. |
| Hydrazone | Low to Moderate | Prone to hydrolysis, particularly in acidic environments. This lability can be exploited for controlled release applications.[3] |
| Acylhydrazone | Moderate | More stable than simple hydrazones due to electronic effects.[3] |
This table is a qualitative summary based on established principles of chemical stability.
The enhanced stability of O-tert-butyl oxime ethers makes this compound the reagent of choice when the integrity of the oxime linkage is critical throughout subsequent reaction steps or within a final product formulation.
Comparative Performance in Synthesis
While providing superior stability, the steric bulk of the tert-butyl group can influence the kinetics of oxime formation. It is generally observed that less sterically hindered hydroxylamines, such as hydroxylamine itself, exhibit faster reaction rates.[4] However, this potential decrease in reaction rate for this compound is often a worthwhile trade-off for the significant gain in product stability.
dot
Caption: Relationship between steric hindrance, reaction rate, and product stability.
For many applications, the reaction conditions for oxime formation can be optimized to achieve excellent yields even with the more sterically demanding this compound.
Experimental Protocol: Synthesis of an O-tert-Butyl Oxime Ether
This protocol provides a general procedure for the synthesis of an O-tert-butyl oxime ether from a carbonyl compound. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Pyridine (2.0 mmol) or Sodium Acetate (1.5 mmol)
-
Ethanol or Methanol (10 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture to act as a base and catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tert-butyl oxime ether.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
dot
Caption: Experimental workflow for the synthesis of O-tert-butyl oxime ethers.
Comparison with Alternative Reagents
The selection of a hydroxylamine reagent should be guided by the specific requirements of the synthesis.
Table 2: Comparison of Hydroxylamine Reagents for Oxime Formation
| Reagent | Advantages | Disadvantages | Best Suited For |
| O-tert-Butylhydroxylamine HCl | Forms highly stable oxime ethers. [1] Easy to handle solid. | Slower reaction rates compared to less hindered hydroxylamines. [4] Higher cost. | Applications requiring robust, long-lived linkages, such as in drug development and stable bioconjugates. |
| Hydroxylamine HCl | High reactivity.[4] Low cost. | Forms less stable oximes compared to O-alkyl derivatives. Can be prone to side reactions.[6] | Rapid and simple derivatization where extreme stability is not the primary concern. |
| O-Methylhydroxylamine HCl | Forms stable oxime ethers.[3] Good balance of reactivity and stability. | Less stable than O-tert-butyl oximes. | General purpose oxime formation in bioconjugation and organic synthesis. |
| O-Benzylhydroxylamine HCl | Can be cleaved under hydrogenolysis conditions to regenerate the carbonyl group. | Lower reactivity due to steric hindrance.[4] | Applications where the oxime is used as a protecting group that needs to be removed later in the synthetic sequence. |
Applications in Drug Development and Bioconjugation
The unique properties of this compound make it a valuable tool in pharmaceutical and biotechnological research.
-
Lead Optimization: The introduction of an O-tert-butyl oxime ether moiety can improve the metabolic stability and pharmacokinetic profile of a drug candidate by blocking a potential site of metabolism.[7]
-
Peptide and Protein Modification: The formation of stable oxime linkages is a widely used strategy for the site-specific modification of peptides and proteins.[8] The robustness of the O-tert-butyl oxime bond ensures the integrity of the bioconjugate under physiological conditions.
-
N-tert-Butoxyamino Acid Synthesis: this compound is a key reagent in the preparation of N-tert-butoxyamino acids, which are important building blocks in peptide synthesis.[]
Conclusion
This compound offers a distinct advantage in organic synthesis where the formation of a highly stable C=N-O bond is required. The steric bulk of the tert-butyl group provides exceptional protection against hydrolysis, making it the reagent of choice for applications in drug development, bioconjugation, and multi-step synthesis where product stability is paramount. While reaction kinetics may be slower compared to less hindered hydroxylamines, this is often a justifiable trade-off for the significant enhancement in the robustness of the final product.
References
- Wei, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]
- Oriental Journal of Chemistry. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
- Krasucki, S., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5081. [Link]
- Journal of the Indian Chemical Society. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. [Link]
- National Institutes of Health. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. [Link]
- Organic Syntheses. (n.d.).
- Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]
- National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Journal of Medicinal Chemistry, 65(9), 6735-6746. [Link]
- National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2781. [Link]
- MURAL - Maynooth University Research Archive Library. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. [Link]
- Semantic Scholar. (2006). A Simple Synthesis of Oximes. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- SciSpace. (1986). Synthesis of α-amino acids by reaction of t-butyl N-(t-butoxycarbonyl)
- PubMed. (n.d.).
- PubMed. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]
- ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. [Link]
- MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. [Link]
- ResearchGate. (2023). Recent Advances in the Chemistry of Oximes. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes and oxime ethers. [Link]
- ResearchGate. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. [Link]
- ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. [Link]
- ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2013).
- MDPI. (2021).
- MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
- National Institutes of Health. (2023).
- ResearchGate. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. [Link]
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]
- 7. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
alternative reagents for carbonyl labeling in mass spectrometry
An In-Depth Guide to Alternative Reagents for Carbonyl Labeling in Mass Spectrometry
Introduction: The Carbonyl Conundrum in Mass Spectrometry
In the landscape of biological research, carbonyl-containing molecules—aldehydes and ketones—are of paramount importance. They are central to metabolomics, representing key nodes in pathways like ketogenesis and carbohydrate metabolism.[1][2] Furthermore, the introduction of carbonyl groups into proteins via oxidative stress, known as protein carbonylation, is a stable, irreversible post-translational modification (PTM) widely recognized as a biomarker for cellular damage in aging and a host of diseases, including neurodegenerative disorders and cancer.[3][4]
Despite their biological significance, the direct analysis of carbonyl compounds by mass spectrometry (MS), particularly using electrospray ionization (ESI), is notoriously challenging.[1][5] Their neutral charge and often poor ionization efficiency lead to low sensitivity, making detection and quantification in complex biological matrices a formidable task. To overcome this analytical hurdle, chemical derivatization has become an indispensable strategy. A well-designed labeling reagent can transform a poorly-ionizing, low-abundance analyte into a readily detectable derivative by introducing moieties that enhance ionization, improve chromatographic separation, and enable robust quantification.[5][6]
This guide provides an in-depth comparison of alternative reagents for carbonyl labeling. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols, empowering researchers to select and implement the optimal strategy for their specific analytical goals.
Pillar 1: The Chemistry of Carbonyl Derivatization
The foundation of carbonyl labeling lies in the nucleophilic addition reaction between the carbonyl group (an electrophile) and a primary amine derivative (a nucleophile). The two most prevalent reactions in this context are the formation of hydrazones and oximes.
-
Hydrazone Formation: Reagents containing a hydrazine (-NHNH₂) or hydrazide (-C(O)NHNH₂) functional group react with aldehydes and ketones under mildly acidic conditions to form a hydrazone, a molecule characterized by a carbon-nitrogen double bond (C=N-NH-).[5][7]
-
Oxime Formation: Alkoxyamine (-ONH₂) reagents react similarly to form an oxime (C=N-O-). Oxime linkages are generally more stable than hydrazone bonds, particularly at low pH, which is a significant advantage during reverse-phase liquid chromatography (LC) that often employs acidic mobile phases.[8][9]
The choice of reagent is dictated by the desired analytical outcome, leveraging specific chemical features engineered into the labeling molecule beyond its carbonyl-reactive group.
Caption: Fundamental reactions for carbonyl derivatization.
Pillar 2: A Comparative Analysis of Leading Reagent Classes
The ideal derivatization reagent does more than just react; it imparts properties to the analyte that are beneficial for mass spectrometric analysis. We can classify these reagents based on the primary advantage they confer.
Reagents for Enhanced Ionization and Sensitivity
This class of reagents introduces a chemical moiety that is either permanently charged or has a high proton affinity, dramatically increasing the signal intensity in ESI-MS.
-
Girard's Reagents (T & P): These hydrazide reagents are the archetypal "charge-tagging" agents.[5] Girard's Reagent T (GT) contains a trimethylammonium group, while Girard's Reagent P (GP) has a pyridinium group. Both possess a permanent positive charge.[10]
-
Expertise & Experience: The permanent charge is a critical feature. It ensures the derivative is readily ionized in positive-mode ESI, independent of mobile phase pH. This makes the method robust and significantly boosts sensitivity. Furthermore, the introduced charge allows for the selective enrichment of derivatized peptides or metabolites from complex mixtures using strong cation exchange (SCX) chromatography, a powerful strategy for reducing sample complexity.[4][11] Isotope-coded versions (e.g., d0/d5-GP) are available, enabling accurate relative quantification by correcting for ion suppression and matrix effects.[5][12]
-
-
Dansyl Hydrazine (Dns-Hz): This reagent attaches a dansyl group, which contains a tertiary amine.[13]
-
Expertise & Experience: The dimethylamino group is easily protonated under acidic conditions typical for LC-MS, enhancing positive-mode ESI signal.[5] A key advantage of Dns-Hz is its fluorescent nature, allowing for orthogonal detection by fluorescence if required. Its derivatives often produce a characteristic fragment ion (m/z 236.1), which can be used in precursor ion scanning or multiple reaction monitoring (MRM) assays to selectively detect all labeled compounds in a mixture.[5]
-
-
2-(Dimethylamino)ethylhydrazine (DMAEH): A simple and efficient reagent containing a tertiary amine.
-
Trustworthiness: Studies have shown that DMAEH exhibits very fast reaction kinetics compared to other hydrazines, and the terminal dimethylamino group provides high ionization efficiency in positive-ion ESI.[14] This makes it a good choice for rapid labeling and sensitive detection of small carbonyl compounds.
-
Reagents for Affinity-Based Enrichment
For extremely complex samples, such as total cell lysates, enrichment is necessary to detect low-abundance carbonylated species.
-
Biotin Hydrazide (BHZ): This reagent attaches a biotin molecule to the carbonyl analyte.
-
Expertise & Experience: The high-affinity interaction between biotin and avidin (or streptavidin) is exploited to selectively capture labeled molecules on an avidin-coated solid support.[4][15] After washing away non-specifically bound components, the enriched carbonyl-containing molecules can be eluted for MS analysis. This strategy dramatically improves the signal-to-noise ratio for low-abundance species. However, the binding efficiency can be variable, and subsequent elution can sometimes be inefficient, requiring harsh conditions that may not be compatible with all analytes.[9][16]
-
Reagents for Multiplexed Quantitative Analysis
Modern proteomics and metabolomics demand high-throughput, quantitative comparisons across multiple samples. Isobaric tagging reagents are the state-of-the-art solution for this challenge.
-
AminoxyTMT (Tandem Mass Tag®): This novel reagent class integrates a carbonyl-reactive aminooxy group with the well-established TMT isobaric tagging workflow.[17][18][19]
-
Expertise & Experience: AminoxyTMT reagents are a set of isobaric compounds (e.g., a sixplex set) that are identical in mass and chemical structure.[18] When a labeled peptide or glycan is fragmented in the mass spectrometer (MS/MS or MS3), the TMT portion cleaves to produce unique reporter ions in the low m/z region (e.g., 126-131 Da).[18] The relative intensity of these reporter ions corresponds to the relative abundance of the analyte in each of the original samples. This allows for the simultaneous, multiplexed quantification of carbonyl modifications across up to six (or more, with newer TMTpro reagents) different biological conditions in a single LC-MS run, minimizing experimental variation.[18][19] Comparative studies have shown that aminooxy-functionalized TMTs outperform hydrazide versions in terms of labeling efficiency.[8]
-
Caption: Workflow for multiplexed carbonyl quantification using AminoxyTMT.
Pillar 3: Performance Comparison and Data Summary
Choosing the right reagent requires an objective comparison of their performance characteristics. The following table synthesizes data and insights from multiple studies.
| Reagent Class | Example Reagent(s) | Reactive Group | Product | Key Feature | Primary Application | Pros | Cons |
| Charge-Tagging Hydrazide | Girard's P/T[5][10] | Hydrazide | Hydrazone | Permanent Positive Charge | Metabolomics (steroids), Proteomics (carbonylation) | Excellent ionization, enables SCX enrichment, isotopic versions available.[11][12] | Hydrazone bond can be labile at low pH; requires reduction for maximum stability.[9] |
| Ionizable/Fluorescent Hydrazide | Dansyl Hydrazine[13] | Hydrazide | Hydrazone | Ionizable Tertiary Amine, Fluorescent | Metabolomics, targeted analysis | Good ionization enhancement, allows fluorescence detection, characteristic fragment ion.[5] | Less ionization enhancement than permanent charge tags. |
| Affinity Tag | Biotin Hydrazide[4] | Hydrazide | Hydrazone | Biotin Moiety | Proteomics (enrichment of carbonylated proteins/peptides) | Enables powerful enrichment of low-abundance species from complex mixtures.[15] | Enrichment/elution can be inefficient; non-specific binding can be an issue.[16] |
| Isobaric Tag | AminoxyTMT[17][18] | Aminooxy | Oxime | Isobaric Mass Tag | Quantitative Proteomics/Glycomics | Enables high-throughput, multiplexed relative quantification; stable oxime linkage.[8][19] | Higher cost than simple reagents; primarily for relative, not absolute, quantification. |
| Simple Ionizable Alkoxyamine | QDA[20] | Aminooxy | Oxime | Quaternary Ammonium | Quantitative Metabolomics | High sensitivity, stable oxime linkage, isotopic versions for quantification.[20] | Less commonly used than Girard's reagents for proteomics. |
Pillar 4: Validated Experimental Protocols
Here we provide detailed methodologies for two powerful and widely applicable labeling strategies. The causality behind critical steps is explained to ensure a deep understanding of the protocol.
Protocol 1: Enrichment of Carbonylated Peptides using Girard's P Reagent (GPR) and SCX
This protocol is a robust method for identifying sites of protein carbonylation in a complex protein mixture.[11]
Methodology:
-
Protein Derivatization:
-
To 1 mg of total protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.4), add GPR to a final concentration of 50 mM.
-
Causality: A high molar excess of the reagent drives the reaction to completion. The reaction is performed at neutral to slightly acidic pH to facilitate hydrazone formation.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Incubate for another 1 hour at 37°C.
-
Causality: The hydrazone bond formed is reversible.[9] The reducing agent, NaCNBH₃, selectively reduces the C=N bond to a stable C-N single bond, permanently locking the tag onto the peptide and preventing its loss during subsequent low-pH steps like reverse-phase chromatography.[16]
-
Quench the reaction by adding an amino acid like glycine to scavenge excess reagent. Remove excess reagents by buffer exchange or protein precipitation (e.g., TCA precipitation).
-
-
Proteolytic Digestion:
-
Resuspend the derivatized, cleaned protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with 10 mM DTT (56°C for 30 min) and alkylate cysteines with 55 mM iodoacetamide (room temperature in the dark for 20 min).
-
Dilute the urea concentration to <1 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
SCX Enrichment:
-
Acidify the peptide digest with formic acid to pH ~3.0.
-
Load the digest onto a conditioned SCX column.
-
Causality: At this pH, most peptides are positively charged and will bind to the negatively charged SCX resin.
-
Wash the column extensively with a low-salt buffer (e.g., 5 mM KH₂PO₄, 25% ACN, pH 3.0) to remove underivatized, less-charged peptides.
-
Elute the GPR-derivatized peptides using a high-salt step gradient (e.g., 350 mM KCl in the same buffer). The permanent positive charge on the GPR tag ensures these peptides bind tightly and elute at higher salt concentrations than most native peptides.[11]
-
-
LC-MS/MS Analysis:
-
Desalt the enriched peptide fraction using a C18 StageTip or equivalent.
-
Analyze by reverse-phase nanoLC-MS/MS. The presence of the GPR modification will add a specific mass to the modified amino acid residue, which must be accounted for in the database search parameters.
-
Protocol 2: Multiplexed Quantification of Protein Carbonylation with AminoxyTMT
This protocol outlines a state-of-the-art workflow for comparative quantitative analysis of carbonylation across multiple samples.[17][19]
Methodology:
-
Sample Preparation and Derivatization:
-
Prepare protein lysates from up to six different experimental conditions. Ensure equal protein amounts (e.g., 100 µg) for each sample.
-
Perform an in-solution tryptic digest for each sample as described in Protocol 1 (steps 2.1-2.4).
-
Causality: Labeling at the peptide level is often more efficient and avoids potential issues with reagent accessibility to modification sites within folded proteins.
-
Lyophilize the peptide digests to dryness.
-
Reconstitute each peptide sample in 100 µL of labeling buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Causality: The aminooxy reaction proceeds efficiently at a slightly acidic pH.
-
Add the contents of one vial of each AminoxyTMTsixplex™ reagent (dissolved in anhydrous acetonitrile) to its respective peptide sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching, Combining, and Cleanup:
-
Quench the labeling reaction by adding acetone or hydroxylamine.[18]
-
Combine all six labeled samples into a single tube.
-
Trustworthiness: Combining samples after labeling is the core of the isobaric tagging strategy. All subsequent steps (cleanup, fractionation, LC-MS analysis) are performed on the pooled sample, eliminating quantitative errors arising from variations in sample handling and instrument performance.
-
Perform a peptide cleanup and desalting step using a solid-phase extraction (SPE) method (e.g., C18 or HILIC SPE) to remove unreacted TMT reagent and other interfering substances.[18]
-
-
Optional: Peptide Fractionation:
-
For highly complex proteomes, perform an additional fractionation step (e.g., basic reverse-phase LC) to reduce complexity and increase the number of identified peptides.
-
-
LC-MS/MS Analysis for Quantification:
-
Analyze the combined, cleaned (and fractionated) sample by nanoLC-MS/MS using an instrument capable of MS3 fragmentation (e.g., an Orbitrap Fusion or similar).
-
Data Acquisition Strategy:
-
MS1: Survey scan to detect peptide precursor ions.
-
MS2: Isolate and fragment a precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a sequence-identifying fragment spectrum.
-
MS3: Isolate multiple fragment ions from the MS2 spectrum and fragment them again using HCD. This step generates the low m/z TMT reporter ions for quantification.
-
-
Causality: An MS3-based method is crucial for accurate TMT quantification in proteomics. It isolates fragment ions away from the co-isolated, co-fragmenting precursor ions that often contaminate the MS2 spectrum, thus minimizing the issue of ratio compression and ensuring accurate quantification.[8]
-
-
Data Analysis:
-
Search the data against a protein database, specifying the AminoxyTMT modification on relevant amino acid residues (K, R, P, T) as a variable modification.
-
Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the relative intensities of the TMT reporter ions for each identified carbonylated peptide.
-
References
- Arakawa, R., et al. (2015). Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups. PubMed. [Link]
- Fenselau, C., et al. (2016). AminoxyTMT: A novel multi-functional reagent for characterization of protein carbonylation.
- Liu, Q. (2012). Identification and Quantification of Protein Carbonylation by Mass Spectrometry. VCU Scholars Compass. [Link]
- Griffin, T. J., et al. (2016).
- Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
- Chung, H. S., & Amarnath, V. (2009).
- Geyer, P. E., et al. (2025). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Journal of Proteome Research. [Link]
- Sorsa, A., & Kostiainen, R. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
- Griffin, T. J., et al. (2016). AminoxyTMT: A novel Multi-Functional Reagent for Characterization of Protein Carbonylation.
- VCU Libraries. (n.d.). Identification and Quantification of Protein Carbonylation by Mass Spectrometry. VCU Libraries. [Link]
- Francis, M. B., & Watzke, A. (2009). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC. [Link]
- Thaysen-Andersen, M., et al. (2015). Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans. PubMed. [Link]
- Blair, I. A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
- Mirzaei, H., & Regnier, F. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent. PubMed. [Link]
- Guo, K., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
- Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
- ResearchGate. (n.d.). Representative derivatization reagents for carbonyl groups.
- ResearchGate. (n.d.). Summary of the different methods to study carbonylated proteins.
- Griffiths, W. J., & Wang, Y. (2019). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
- ResearchGate. (2018). Recommended methods for derivatization of protein carbonyl modifications for mass spec?.
- Mirzaei, H., & Regnier, F. (2005). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography.
- Mesaros, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
- Patti, G. J., et al. (2017). Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS. PMC. [Link]
- Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]
- Guo, K., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. PMC. [Link]
- Guo, N., et al. (2017). Profiling of carbonyl compounds in serum by stable isotope labeling - Double precursor ion scan - Mass spectrometry analysis. ScienceDirect. [Link]
- Brodbelt, J. S., & Perera, R. (2019). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]
- Wu, Y., & Li, L. (2013). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry. [Link]
- ResearchGate. (2024). High throughput identification of carbonyl compounds in natural organic matter by directional derivatization combined with ultra-high resolution mass spectrometry.
- Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed. [Link]
- Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. Sheffield Hallam University Research Archive. [Link]
- Li, L. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. Royal Society of Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 4. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AminoxyTMT: A novel multi-functional reagent for characterization of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
O-tert-Butylhydroxylamine vs. Methoxyamine: A Comparative Guide for High-Sensitivity Steroid Hormone Analysis by Mass Spectrometry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones is fundamental to numerous fields, from clinical diagnostics and endocrinology to pharmaceutical development and anti-doping control. Given their low physiological concentrations and often subtle structural similarities, achieving the required sensitivity and specificity presents a significant analytical challenge. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, direct measurement often suffers from poor ionization efficiency.[1][2] Chemical derivatization of the steroid's carbonyl groups is a proven strategy to overcome this limitation, dramatically enhancing signal intensity and analytical performance.[1]
Among the various derivatizing agents, O-substituted hydroxylamines, which react with the ketone moieties on the steroid scaffold to form oximes, are particularly effective.[3][4] This guide provides an in-depth, evidence-based comparison of two prominent reagents in this class: the well-established Methoxyamine (also known as O-methylhydroxylamine) and the increasingly utilized O-tert-Butylhydroxylamine. We will explore the underlying chemical principles, compare their performance based on experimental data, and provide detailed protocols to guide your method development.
The "Why" of Derivatization: Enhancing Ionization and Specificity
Steroid hormones are inherently non-polar molecules and lack easily ionizable functional groups, leading to poor signal response in electrospray ionization (ESI) mass spectrometry.[1][5] Derivatization with hydroxylamine-based reagents addresses this by introducing a nitrogen-containing moiety.[3] This process, a nucleophilic addition-elimination reaction, converts a carbonyl (ketone) group into an oxime (C=N-OR).
The key advantage stems from the introduction of a basic nitrogen atom into the steroid structure.[3] This nitrogen has a high proton affinity, meaning it is readily protonated in the ESI source, forming a stable [M+H]⁺ ion. This dramatically improves ionization efficiency, leading to a significant increase in signal intensity and, consequently, lower limits of detection.[3][4][6]
Figure 1. The fundamental principle of steroid derivatization for enhanced MS analysis.
Head-to-Head Comparison: O-tert-Butylhydroxylamine vs. Methoxyamine
While both reagents operate on the same chemical principle, the nature of the O-substituent—a bulky tert-butyl group versus a small methyl group—imparts critical differences in their analytical performance.
Structural and Mechanistic Differences
Methoxyamine (CH₃ONH₂) is a small, relatively simple molecule.[7] O-tert-Butylhydroxylamine ((CH₃)₃CONH₂) features a sterically hindering tert-butyl group.[8] This structural difference influences not only the reaction kinetics but, more importantly, the fragmentation behavior of the resulting derivatives in the mass spectrometer.
The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon of the steroid.[9] The choice of reagent does not fundamentally change this mechanism, but the reaction conditions may need optimization. Methoxyamine reactions often require heating (e.g., 60-100°C for 30-60 minutes) to proceed efficiently.[10][11] In contrast, derivatization with O-tert-butylhydroxylamine can often be accomplished under milder conditions, including room temperature, though gentle heating can expedite the process.[12]
Chromatographic Behavior: The Isomer Challenge
A potential complication of oxime formation is the creation of geometric isomers (syn and anti, or E/Z) around the newly formed C=N double bond.[12] These isomers may or may not be separable by liquid chromatography. If they are partially separated, it can result in broad or split peaks, complicating peak integration and potentially reducing quantitative accuracy.
-
Methoxyamine: For many steroids, methoxime derivatives often elute as a single, sharp chromatographic peak, suggesting either the formation of a single dominant isomer or co-elution of the isomers.
-
O-tert-Butylhydroxylamine: The bulkier tert-butyl group can sometimes lead to more distinct isomer formation, resulting in two baseline-resolved chromatographic peaks for a single analyte, as has been observed for testosterone.[12] While this requires summing the peak areas for quantification, it does not inherently compromise the analysis and can even provide an additional layer of identification.
Mass Spectrometry and Fragmentation: The Decisive Factor
The most significant divergence between the two reagents becomes apparent during tandem mass spectrometry (MS/MS). The stability and fragmentation pathway of the derivatized ion directly impacts the sensitivity and specificity of the assay.
-
Methoxyamine Derivatives: Upon collision-induced dissociation (CID), methoxime derivatives typically fragment in patterns characteristic of the steroid's core ring structure.[6] While effective, the resulting product ions are not always unique or of high intensity.
-
O-tert-Butylhydroxylamine Derivatives: The tert-butyloxime derivatives exhibit a highly specific and efficient fragmentation pathway: a neutral loss of the tert-butyl group as isobutylene (-56 Da).[12] This transition is often the most abundant fragmentation pathway, channeling a large portion of the precursor ion energy into a single, intense product ion. This is exceptionally advantageous for Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) assays, as it provides a stable, high-intensity signal that is distinct from matrix background.[12] Experimental data shows that this unique fragmentation can lead to dramatic improvements in signal intensity—over 1200-fold for Dihydrotestosterone (DHT) in MRM mode compared to underivatized analysis.[12]
Figure 2. Comparison of MS/MS fragmentation pathways.
Quantitative Data Summary
The table below summarizes the key performance characteristics of each reagent, providing a quick reference for method development.
| Feature | Methoxyamine Hydrochloride | O-tert-Butylhydroxylamine Hydrochloride | Rationale & Field Insights |
| Primary Advantage | Well-established, good reactivity, often single chromatographic peaks. | Exceptional MS/MS sensitivity due to specific neutral loss fragmentation.[12] | For assays demanding the utmost sensitivity (e.g., pediatric samples, low-level metabolites), the fragmentation advantage of O-tert-butylhydroxylamine is paramount. |
| Primary Disadvantage | MS/MS fragments can be less specific and lower in intensity. | Potential for chromatographic separation of syn/anti isomers.[12] | Isomer separation requires careful integration but is a manageable aspect of data processing. The sensitivity gains often outweigh this minor complexity. |
| Typical Reaction | 60-100°C for 30-60 min.[10][11] | Room temp to 60°C for 10-60 min.[12] | Milder reaction conditions for O-tert-butylhydroxylamine can be beneficial for preserving the stability of thermolabile steroid conjugates if they are present. |
| Derivative Stability | Methoximes can be prone to degradation (e.g., Beckmann fission) under acidic GC conditions.[13] | The bulky tert-butyl group may offer some steric protection, enhancing stability. | In LC-MS, where analysis conditions are less harsh than in GC, stability is less of a concern for both, but robust derivative formation is still key. |
| MS/MS Fragmentation | Cleavage of the steroid ring or side chains.[6] | Predominant neutral loss of the tert-butyl group (-56 Da).[12] | This is the most critical differentiator. The specific, high-intensity transition from the tert-butyloxime makes it ideal for highly selective and sensitive MRM assays. |
Experimental Protocols: A Self-Validating System
This section provides a detailed methodology for the derivatization and analysis of testosterone in human serum, illustrating the practical application of both reagents. The protocol is designed as a self-validating system, where the choice of internal standard and quality controls ensures data integrity.
Overall Analytical Workflow
Figure 3. A typical workflow for steroid hormone quantification from serum.
Materials
-
Reagents: Methoxyamine hydrochloride, this compound, HPLC-grade Methanol, Acetonitrile, Water, Formic Acid, Methyl tert-butyl ether (MTBE).
-
Standards: Certified reference standards for Testosterone and a stable isotope-labeled internal standard (e.g., Testosterone-d3).
-
Equipment: Centrifuge, nitrogen evaporator, heating block/vortex mixer, LC-MS/MS system.
Step 1: Sample Preparation (Common to Both Protocols)
-
Aliquot: Transfer 100 µL of serum sample, calibrator, or quality control into a 2 mL glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Testosterone-d3 at 50 ng/mL) to each tube. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and derivatization efficiency, ensuring the highest accuracy.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This step removes the bulk of serum proteins which would otherwise interfere with the analysis.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of MTBE. Vortex for 3 minutes. LLE serves to further clean the sample and concentrate the steroids into an organic solvent.
-
Evaporation: Carefully transfer the upper organic (MTBE) layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 37°C.[12]
Step 2: Derivatization
Protocol A: Methoxyamine Derivatization
-
Reconstitution: Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in pyridine.[10]
-
Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block.[10] This provides the thermal energy needed to drive the condensation reaction to completion.
-
Finalization: After cooling to room temperature, the sample is ready for injection or can be further diluted with the initial mobile phase if necessary.
Protocol B: O-tert-Butylhydroxylamine Derivatization
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water/methanol solution (60:40, v/v) containing 2% (w/v) this compound.[12]
-
Incubation: Cap the vial tightly and vortex gently for 10 minutes at room temperature.[12] The higher reactivity allows for milder conditions, which can be advantageous for high-throughput workflows.
-
Finalization: The sample is now ready for injection into the LC-MS/MS system.
Conclusion and Authoritative Recommendation
Both Methoxyamine and O-tert-Butylhydroxylamine are effective derivatizing agents for the LC-MS/MS analysis of steroid hormones. Methoxyamine is a reliable, well-documented choice that provides significant sensitivity gains over underivatized methods.[14]
However, for applications demanding the highest levels of sensitivity and specificity, O-tert-Butylhydroxylamine is demonstrably superior. Its unique property of inducing a highly specific and abundant neutral loss of the tert-butyl group during MS/MS fragmentation provides an exceptionally clean and intense signal for MRM-based quantification.[12] This often translates into lower limits of quantification and more robust performance, especially when dealing with complex biological matrices or trace-level analytes. While the potential for chromatographic isomer separation exists, it is a manageable characteristic that is far outweighed by the significant enhancement in analytical sensitivity. Therefore, for researchers, scientists, and drug development professionals pushing the boundaries of steroid analysis, O-tert-Butylhydroxylamine should be considered the preferred reagent for modern, high-sensitivity LC-MS/MS method development.
References
- Waters Corporation. (n.d.). A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research.
- Vogeser, M., & Seger, C. (2010). Standardized LC-MS/MS based steroid hormone profile-analysis. Clinica Chimica Acta, 411(1-2), 125-129.
- Liu, S., Sjövall, J., & Griffiths, W. J. (2000). Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes. Rapid communications in mass spectrometry, 14(6), 390–400.
- Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Steroid Hormones.
- Li, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(6), 1147-1154.
- Chromsystems. (n.d.). Steroid Profiling by LC-MS/MS.
- ResearchGate. (n.d.). Chemical reaction of a steroid with methoxyamine (e.g. pregnenolone).
- Wikipedia. (n.d.). Methoxyamine.
- Wang, C., et al. (2016). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry. Google Patents, US9834578B2.
- VandenHeuvel, W. J. A., & Smith, J. L. (1972). GC Behavior of 3-Ketosteroid Methoximes. Application to GC Studies of Adrenocortical Steroid Hormone MO-TMS Derivatives. Analytical Letters, 5(11), 801-814.
- ResearchGate. (n.d.). Analysis of testosterone and dihydrotestosterone from biological fluids as the oxime derivatives using high-performance liquid chromatography/tandem mass spectrometry.
- Fan, L., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 2(3), 224-234.
- Gray, B., et al. (2011). Analysis of methyloxime derivatives of intact esters of testosterone and boldenone in equine plasma using ultra high performance liquid chromatography tandem mass spectrometry. Drug Testing and Analysis, 3(2), 99-106.
- Nodari, S., et al. (2014). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry, 25(10), 1775-1786.
- Li, Y., et al. (2020). Chemical derivatization-ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneously detecting 18 steroid hormones in serum. Google Patents, CN111366671B.
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383.
- ResearchGate. (n.d.). The derivatization scheme involved in this paper.
- Kushnir, M. M. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Ihori, M., et al. (2021). Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(11), 724.
- Soldin, S. J., & Soldin, O. P. (2009). Steroid hormone analysis by tandem mass spectrometry. Clinical chemistry, 55(6), 1061–1066.
- Fales, H. M., & Luukkainen, T. (1965). O-Methyloximes as Carbonyl Derivatives in Gas Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance. Analytical Chemistry, 37(8), 955-957.
- ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?.
- Doceri. (2014). Organolithium Reagent-Mediated Oxidation of a Methoxy Ketone to a 3° Alcohol (RXN Mechanism). YouTube.
- Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
- Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383.
- Tóth, N., et al. (2021). Semisynthetic Ecdysteroid Cinnamate Esters and tert-Butyl Oxime Ether Derivatives with Trypanocidal Activity. Molecules, 26(21), 6432.
- Fernandes, C., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1735.
- Chemspace. (n.d.). O-tert-Butylhydroxylamine HCl: Your Key to Efficient Organic Synthesis.
- PubChem. (n.d.). O-tert-butylhydroxylamine.
- Fernandes, C., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1735.
- Singh, M., & Li, F. (1998). Stabilized steroid compositions. Google Patents, EP0843548A2.
- Fernandes, C., et al. (2023). Steroid Oximes. Encyclopedia MDPI.
- Soldin, S. J., & Soldin, O. P. (2009). Steroid hormone analysis by tandem mass spectrometry. Clinical Chemistry, 55(6), 1061-1066.
- SLS - Lab Supplies. (n.d.). O-tert-Butylhydroxylamine hydr.
Sources
- 1. longdom.org [longdom.org]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxyamine - Wikipedia [en.wikipedia.org]
- 8. O-tert-butylhydroxylamine | C4H11NO | CID 2777907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Analysis of methyloxime derivatives of intact esters of testosterone and boldenone in equine plasma using ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Eye of the Trapper: A Comparative Analysis of Alkoxyamines in Radical Scavenging
In the intricate dance of chemical reactions, the fleeting existence of radical species presents both a formidable challenge and a unique opportunity. For researchers in drug development, polymer science, and materials science, the ability to effectively trap and study these highly reactive intermediates is paramount. Alkoxyamines, with their characteristic thermally labile N-O-C bond, have emerged as a versatile and powerful class of molecules for this very purpose. This guide provides an in-depth comparative analysis of different alkoxyamines, moving beyond a simple catalog of options to offer a field-proven perspective on their performance, grounded in experimental data and mechanistic insights. Our goal is to empower researchers to make informed decisions in selecting the optimal alkoxyamine for their specific radical trapping applications.
The Heart of the Matter: The Alkoxyamine's Radical Trapping Mechanism
At its core, the utility of an alkoxyamine lies in its ability to undergo reversible homolytic cleavage of the C-O bond upon thermal or photochemical stimulation. This process generates a persistent nitroxyl radical and a transient carbon-centered radical.[1] It is this dynamic equilibrium that forms the basis of their application in controlled radical polymerization, a field that has extensively driven their development.[2][3] However, the fundamental principles of this equilibrium are directly applicable to the broader context of radical trapping.
The efficacy of an alkoxyamine as a radical trap is governed by a delicate balance between two key kinetic parameters: the rate of C-O bond homolysis (dissociation, kd) and the rate of radical trapping by the corresponding nitroxide (recombination, kc). An ideal radical trap should exhibit high thermal stability at ambient temperatures to prevent premature generation of radicals, yet efficiently trap the target radical species.
Caption: Reversible C-O bond homolysis in alkoxyamines.
A Comparative Look at the Leading Alkoxyamine Families
While a vast number of alkoxyamines have been synthesized, the majority of commercially available and widely studied examples fall into three main families, distinguished by the structure of their parent nitroxide: TEMPO, SG1, and TIPNO.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)-Based Alkoxyamines
TEMPO is arguably the most well-known and historically significant nitroxide. Alkoxyamines derived from TEMPO are characterized by their high stability and relatively low cost. However, their application is often limited to the control of styrenic polymerizations due to the relatively strong C-O bond in the corresponding alkoxyamines. This high bond dissociation energy (BDE) necessitates higher temperatures to achieve a sufficient rate of dissociation for effective radical trapping in some applications.
SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) Nitroxide)-Based Alkoxyamines
The development of SG1 marked a significant advancement in the field. SG1-based alkoxyamines, such as BlocBuilder®, exhibit a significantly weaker C-O bond compared to their TEMPO counterparts.[4] This is attributed to the increased steric hindrance around the nitroxyl moiety, which destabilizes the alkoxyamine adduct.[4] Consequently, SG1-based alkoxyamines dissociate at lower temperatures, making them suitable for a broader range of applications, including the trapping of radicals from acrylate and methacrylate monomers.
TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide)-Based Alkoxyamines
TIPNO represents another important class of acyclic nitroxides. Alkoxyamines derived from TIPNO often exhibit kinetic behavior that is intermediate between TEMPO and SG1. They offer a good balance of thermal stability and radical trapping efficiency, making them versatile for various applications.
Quantitative Comparison of Alkoxyamine Performance
The selection of an appropriate alkoxyamine is a data-driven process. The following tables summarize key kinetic parameters for representative alkoxyamines from the TEMPO, SG1, and TIPNO families.
Table 1: C-O Bond Dissociation Energies (BDE) and Arrhenius Parameters for Alkoxyamine Homolysis
| Alkoxyamine Family | Leaving Radical (R•) | BDE (kJ/mol) | Ea (kJ/mol) | A (s⁻¹) | Reference |
| TEMPO | 1-phenylethyl | ~124 | 124-133 | ~10¹⁵ | [5] |
| 1-cyano-1-methylethyl | ~117 | 117-125 | ~10¹⁵ | [5] | |
| SG1 | 1-phenylethyl | ~112 | 110-120 | ~10¹⁴ | [4] |
| 1-cyano-1-methylethyl | ~105 | 103-110 | ~10¹⁴ | [4] | |
| TIPNO | 1-phenylethyl | ~118 | 115-125 | ~10¹⁴ | [6] |
Note: BDE, Ea, and A values are approximate and can vary depending on the specific substituents and the experimental/computational method used.
Table 2: Rate Constants for Radical Trapping by Nitroxides (kc)
| Nitroxide | Trapped Radical | kc (M⁻¹s⁻¹) at 25°C | Solvent | Reference |
| TEMPO | n-nonyl | 1.2 x 10⁹ | Isooctane | [7] |
| Benzyl | 4.8 x 10⁸ | Isooctane | [7] | |
| Hydroxyl (•OH) | 4.5 x 10⁹ | Water | [1] | |
| SG1 | Polystyryl | ~10⁷ - 10⁸ | - | [6][8] |
| TIPNO | Polystyryl | ~10⁷ - 10⁸ | - | [6] |
Note: Trapping rate constants are highly dependent on the nature of the radical, solvent, and temperature.
Experimental Protocols for Comparative Analysis
To empirically determine the most suitable alkoxyamine for a specific application, a direct comparative analysis is indispensable. Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful technique for such studies, as it allows for the direct detection and quantification of radical species.
Workflow for Comparative Radical Trapping Efficiency
Caption: A generalized workflow for the comparative evaluation of radical trapping efficiency using EPR spectroscopy.
Detailed Step-by-Step Methodology: Competitive Radical Trapping Assay
This protocol describes a competitive kinetic analysis to determine the relative trapping efficiencies of different alkoxyamines.
-
Preparation of Reagents:
-
Prepare stock solutions of the radical precursor (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN) in a suitable solvent (e.g., toluene, deoxygenated).
-
Prepare stock solutions of each alkoxyamine to be tested at the same concentration in the same solvent.
-
Prepare a standard solution of a stable nitroxide (e.g., TEMPO) of known concentration for calibration of the EPR signal.
-
-
EPR Sample Preparation:
-
In a typical experiment, mix the radical precursor solution with a solution of the alkoxyamine in an EPR-compatible capillary tube. Ensure the final concentrations are appropriate for the expected radical flux and the sensitivity of the EPR spectrometer.
-
Prepare a separate sample for each alkoxyamine to be tested.
-
Deoxygenate the samples by bubbling with an inert gas (e.g., argon) for at least 15 minutes to prevent scavenging of carbon-centered radicals by oxygen.
-
-
EPR Measurement:
-
Place the capillary tube into the EPR cavity, which has been pre-heated to the desired reaction temperature.
-
Record the EPR spectrum at regular time intervals. The formation of the persistent nitroxyl radical from the homolysis of the alkoxyamine will result in a characteristic three-line spectrum (for TEMPO and related nitroxides).
-
The rate of increase of the nitroxide signal intensity is proportional to the rate of radical generation and subsequent trapping.
-
-
Data Analysis:
-
Integrate the area under the EPR signal at each time point to determine the concentration of the nitroxide radical. This can be done by double integration of the first-derivative spectrum.
-
Calibrate the signal intensity to concentration using the standard nitroxide solution.
-
Plot the concentration of the nitroxide as a function of time.
-
The initial slope of this plot represents the initial rate of radical trapping.
-
By comparing the initial rates obtained for different alkoxyamines under identical conditions, their relative radical trapping efficiencies can be determined.
-
Factors Influencing Alkoxyamine Performance
The choice of an alkoxyamine is not solely based on its intrinsic kinetic properties. The experimental conditions can significantly impact its performance.
-
Solvent Effects: The polarity and viscosity of the solvent can influence both the dissociation and recombination rate constants.[5] Polar solvents can stabilize the polar transition state of the C-O bond cleavage, potentially accelerating dissociation. Conversely, high viscosity can decrease the diffusion-controlled recombination rate.
-
pH Effects: For alkoxyamines containing pH-sensitive functional groups, the protonation state can dramatically alter the C-O bond dissociation energy and, consequently, the rate of homolysis.[9] This opens up the possibility of "switchable" radical traps that can be activated or deactivated by changes in pH.
-
Steric and Electronic Effects: As previously mentioned, the steric bulk around the nitroxide and the stability of the leaving carbon-centered radical are primary determinants of the C-O BDE. Electron-withdrawing or -donating substituents on the alkoxyamine can also modulate the bond strength through polar effects.
Concluding Remarks: A Strategic Approach to Radical Trapping
The selection of an alkoxyamine for radical trapping is a multi-faceted decision that requires a thorough understanding of the underlying chemical principles and the specific demands of the application. While TEMPO-based alkoxyamines offer stability and cost-effectiveness for less demanding applications, the enhanced reactivity of SG1 and the balanced properties of TIPNO derivatives provide a broader toolkit for the modern researcher.
By leveraging the quantitative data presented in this guide and employing rigorous experimental methodologies such as competitive EPR analysis, scientists can move beyond trial-and-error and make strategic, evidence-based choices. This discerning approach will undoubtedly accelerate progress in fields that depend on the precise control and understanding of radical-mediated processes.
References
- Skene, W. G., et al. (1998).
- Samuni, A., et al. (2002). Kinetics and Mechanism of Hydroxyl Radical and OH-adduct Radical Reactions With Nitroxides and With Their Hydroxylamines. Journal of the American Chemical Society. [Link]
- Audran, G., et al. (2011).
- Hawker, C. J., Bosman, A. W., & Harth, E. (2001).
- Marque, S. R. A., et al. (2005). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Macromolecules. [Link]
- Fischer, H. (2001).
- Bowry, V. W., & Ingold, K. U. (1992). Kinetics of nitroxide radical trapping. 2. Structural effects. Journal of the American Chemical Society. [Link]
- Scaiano, J. C., et al. (2000).
- Goldstein, S., et al. (2002). Kinetics and Mechanism of Hydroxyl Radical and OH-adduct Radical Reactions with Nitroxides and With Their Hydroxylamines. Journal of the American Chemical Society. [Link]
- Sienkiewicz, A., & Ligeza, A. (2022). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants. [Link]
- Gryn'ova, G., et al. (2013). Acid Is Key to the Radical-Trapping Antioxidant Activity of Nitroxides. Journal of the American Chemical Society. [Link]
- Mitchell, J. B., et al. (2006). The Chemistry and Biology of Nitroxide Compounds. Progress in Nucleic Acid Research and Molecular Biology. [Link]
- Zetterlund, P. B., et al. (2010). Determination of the rate constants of recombination of macroradicals and stable radicals via the competitive-inhibition method. Polymer Science, Series A. [Link]
- Coote, M. L., & Lin, C. Y. (2014). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules. [Link]
- Barata-Vallejo, S., et al. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules. [Link]
- Pratt, D. A., et al. (2016). Acid Is Key to the Radical-Trapping Antioxidant Activity of Nitroxides. Journal of the American Chemical Society. [Link]
- Beckwith, A. L. J., Bowry, V. W., & Ingold, K. U. (1992). Kinetics of nitroxide radical trapping. 1. Solvent effects. Journal of the American Chemical Society. [Link]
- Ananchenko, G. S., & Zetterlund, P. B. (2018). Trapping of Protein-Centered Radicals with a Nitrone Spin Trap Prevents EndotoxinInduced Experimental Acute Respiratory Distress Syndrome Mouse Model. Antioxidants. [Link]
- Coote, M. L., & Gryn'ova, G. (2014). pH-switchable catalysts and initiators: a review. Polymer Chemistry. [Link]
Sources
- 1. Kinetics and mechanism of hydroxyl radical and OH-adduct radical reactions with nitroxides and with their hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic subtleties of nitroxide mediated polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of nitroxide radical trapping. 2. Structural effects | Semantic Scholar [semanticscholar.org]
- 5. Kinetics of nitroxide radical trapping. 1. Solvent effects (1992) | Athelstan L. J. Beckwith | 318 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of nitroxide radical trapping. 2. Structural effects - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Salt Advantage: A Comparative Guide to Utilizing Hydrochloride Salts of Amine Reagents
For researchers, scientists, and drug development professionals, the choice of reagent form is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the bioavailability of a therapeutic agent. While many organic reagents containing amine functionalities are available as free bases, their hydrochloride (HCl) salt counterparts often provide a distinct set of advantages. This in-depth technical guide provides a comprehensive comparison of the physicochemical properties and practical benefits of using hydrochloride salts over their freebase forms, supported by illustrative experimental data and detailed protocols.
The Fundamental Difference: From Free Base to Hydrochloride Salt
An amine in its freebase form possesses a lone pair of electrons on the nitrogen atom, rendering it basic and often nucleophilic. The conversion to a hydrochloride salt is a straightforward acid-base reaction where the amine is protonated by hydrochloric acid. This seemingly simple transformation has profound implications for the molecule's physical and chemical properties.
dot
Caption: Workflow for comparing the stability of reagent forms.
Hygroscopicity
Hygroscopicity, the tendency to absorb moisture from the air, can be a concern for some hydrochloride salts. H[1]owever, in many cases, the crystalline structure of the salt form can lead to reduced hygroscopicity compared to the amorphous or oily free base.
[2]#### 2.4. Impact on pH and Reactivity
The use of a hydrochloride salt will result in a more acidic solution compared to the free base. This can be advantageous in preventing the degradation of pH-sensitive compounds in the formulation. However, if the freebase form is the desired reactant, the hydrochloride salt must be neutralized with a base to liberate the free amine before proceeding with the reaction.
The protonation of the amine in the hydrochloride salt significantly reduces its nucleophilicity. This can be beneficial for storage and handling, as it prevents unwanted side reactions.
Experimental Protocols
Preparation of a Hydrochloride Salt of a Generic Amine
This protocol provides a general method for the conversion of an amine free base to its hydrochloride salt.
Materials:
-
Amine free base
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Hydrochloric acid solution in anhydrous diethyl ether (e.g., 2 M)
-
Stir plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
Dissolve the amine free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add the hydrochloric acid solution in diethyl ether dropwise to the stirred amine solution.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the hydrochloride salt under vacuum or in a desiccator to remove residual solvent.
Comparative Solubility Determination
Procedure:
-
Add an excess amount of the test compound (free base or hydrochloride salt) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Stability Assessment
Procedure:
-
Accurately weigh samples of the free base and hydrochloride salt into separate, appropriate containers.
-
Store the samples under controlled conditions of temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove a sample and analyze it for:
-
Physical appearance: Note any changes in color, form, or consistency.
-
Purity: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Conclusion
The conversion of an amine free base to its hydrochloride salt is a valuable strategy for improving the physicochemical properties of a reagent. The resulting salt form often exhibits enhanced aqueous solubility, greater stability, and improved handling characteristics. While considerations such as hygroscopicity and the need for neutralization in certain reactions are important, the overall benefits make hydrochloride salts a preferred choice in many research, development, and manufacturing settings. The selection between the free base and the hydrochloride salt should be made based on a thorough understanding of the specific requirements of the application.
References
- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem. [URL: https://www.benchchem.com/product/b2354]
- Salt Selection in Drug Development. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/salt-selection-drug-development]
- What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_way_to_convert_my_amine_compound_from_the_free_amine_into_the_salt_form_HCl]
- Methylamine Hydrochloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0347]
- Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. ResearchGate. [URL: https://www.researchgate.
- abruzzi/graphviz-scripts: Some dot files for graphviz. GitHub. [URL: https://github.com/abruzzi/graphviz-scripts]
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267278/]
- Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=7315]
- What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [URL: https://www.researchgate.
- Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. [URL: https://www.scielo.br/j/bjce/a/xXyV5q9qQZ6z3Z6yYyX9xXh/?lang=en]
- Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. [URL: https://www.researchgate.net/publication/327734895_Salt_Stability_-_The_Effect_of_pHmax_on_Salt_to_Free_Base_Conversion]
- Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. [URL: https://www.researchgate.net/publication/327734895_Salt_Stability_-_The_Effect_of_pHmax_on_Salt_to_Free_Base_Conversion]
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9965005/]
- Drawing graphs with dot. Graphviz. [URL: https://graphviz.org/pdf/dotguide.pdf]
- User Guide — graphviz 0.21 documentation. [URL: https://graphviz.readthedocs.io/en/stable/]
- dot. Graphviz. [URL: https://graphviz.org/docs/layouts/dot/]
- Graphviz DOT rendering and animated transitions using D3. GitHub. [URL: https://github.com/magjac/d3-graphviz]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [URL: https://www.mdpi.com/1420-3049/23/7/1719]
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [URL: https://pharmaoffer.
- Methylamine sulfate vs. methylamine HCl vs. methylamine freebase. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=170066]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1614320268.pdf]
- Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003210343-18/salt-formation-pharmaceutical-compounds-associated-genotoxic-risks-shang-chen-yi-teo-lian-chee]
- DOT Language. Graphviz. [URL: https://graphviz.org/doc/info/lang.html]
- Graphviz and dot: Generating Diagrams with Code. YouTube. [URL: https://www.youtube.
- Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. [URL: https://www.researchgate.net/publication/352427670_Current_and_Potential_Applications_of_Simultaneous_DSC-FTIR_Microspectroscopy_for_Pharmaceutical_Analysis]
- Solubility Data Resource. TOKU-E. [URL: https://www.toku-e.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. ResearchGate. [URL: https://www.researchgate.net/publication/377033580_DSC_TGA-FTIR_and_FTIR_Assisted_by_Chemometric_Factor_Analysis_and_PXRD_in_Assessing_the_Incompatibility_of_the_Antiviral_Drug_Arbidol_Hydrochloride_with_Pharmaceutical_Excipients]
- Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [URL: https://www.arlok.com/blog/drug-formulation-and-the-impact-on-analytical-testing]
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [URL: https://www.restek.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. [URL: https://www.pharmtech.com/view/strategy-prediction-and-selection-drug-substance-salt-forms]
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [URL: https://www.researchgate.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328229/]
Sources
A Researcher's Guide to Oxime Stability: A Comparative Analysis of Hydroxylamine Derivatives
In the landscape of bioconjugation and drug delivery, the oxime bond stands out for its unique combination of stability and tunable reversibility.[1] Formed by the condensation of a hydroxylamine with an aldehyde or ketone, this carbon-nitrogen double bond offers a reliable linkage in complex biological environments.[2][3] However, not all oximes are created equal. The choice of the hydroxylamine precursor significantly dictates the stability of the resulting oxime, a critical consideration for researchers designing controlled-release systems or stable bioconjugates. This guide provides an in-depth comparison of the stability of oximes formed with different hydroxylamines, supported by experimental data and mechanistic insights.
The Chemistry of Oxime Stability: A Balancing Act
The stability of an oxime bond is primarily governed by its resistance to hydrolysis, the cleavage of the bond by water.[4] This reaction is catalyzed by acid, where protonation of the imine nitrogen renders the carbon atom more susceptible to nucleophilic attack by water.[1][2] Consequently, several factors intrinsic to the oxime's structure and its external environment influence its stability.
Key Factors Influencing Oxime Stability:
-
pH: Oxime hydrolysis is significantly accelerated under acidic conditions.[5] They exhibit greater stability at neutral or physiological pH.[1]
-
Electronic Effects: Electron-withdrawing groups near the C=N bond decrease the basicity of the imine nitrogen. This makes protonation less likely, thus increasing resistance to hydrolysis.[1] Conversely, electron-donating groups can enhance the nitrogen's basicity, making the oxime more labile.
-
Steric Hindrance: Bulky substituents around the carbonyl group can impede the approach of water molecules, slowing the rate of hydrolysis.[1][6]
-
Carbonyl Source: Oximes derived from ketones are generally more stable than those derived from aldehydes.[1]
The nature of the hydroxylamine used for oxime formation directly impacts these electronic and steric factors. Broadly, we can categorize hydroxylamines into three main classes:
-
Unsubstituted Hydroxylamine (H₂N-OH): Forms the simplest oximes.
-
O-Alkyl Hydroxylamines (H₂N-OR): The oxygen is substituted with an alkyl group.
-
O-Aryl Hydroxylamines (H₂N-OAr): The oxygen is substituted with an aryl group.
The stability of the resulting oxime is directly influenced by the electronegativity of the group attached to the imine-forming nitrogen.[2]
Visualizing the Factors at Play
Caption: Key factors influencing the hydrolytic stability of oximes.
Comparative Stability: An Evidence-Based Approach
A pivotal study by Kalia and Raines provides a direct comparison of the hydrolytic stability of an oxime against various isostructural hydrazones.[4] Their findings unequivocally establish oximes as a superior linkage for stable bioconjugation. At a physiological pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately:
This remarkable stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in hydrazones, which makes the imine nitrogen less prone to protonation.[4][8]
While direct comparative studies on the stability of oximes formed from different hydroxylamines (unsubstituted, O-alkyl, and O-aryl) are less common in a single publication, the principles of electronic effects provide a strong basis for prediction.
-
O-Aryl Hydroxylamines: The electron-withdrawing nature of the aryl group is expected to decrease the basicity of the oxime nitrogen, leading to enhanced stability against acid-catalyzed hydrolysis.
-
O-Alkyl Hydroxylamines: Alkyl groups are generally electron-donating, which would be predicted to slightly decrease the stability of the oxime compared to an unsubstituted oxime. However, the steric bulk of the alkyl group could counteract this electronic effect.[1]
-
Unsubstituted Hydroxylamine: This forms the baseline for oxime stability.
The following table summarizes the expected relative stability based on these electronic principles.
| Hydroxylamine Type | Substituent on Oxygen | Electronic Effect of Substituent | Expected Relative Stability |
| O-Aryl Hydroxylamine | Aryl group | Electron-withdrawing | Highest |
| Unsubstituted Hydroxylamine | Hydrogen | Neutral | Intermediate |
| O-Alkyl Hydroxylamine | Alkyl group | Electron-donating | Lowest (potentially offset by sterics) |
It is crucial to note that steric effects can play a significant role and may alter this predicted order depending on the specific alkyl or aryl groups employed.[9]
Experimental Protocol: Assessing Oxime Stability via ¹H NMR Spectroscopy
To empirically determine the stability of different oximes, a robust and reliable experimental protocol is essential. The following method, adapted from the work of Kalia and Raines, utilizes ¹H NMR spectroscopy to monitor the rate of oxime hydrolysis.[4] This self-validating system provides quantitative data on the stability of the C=N bond.
Objective: To measure the first-order rate constant of hydrolysis for an oxime conjugate.
Materials:
-
Purified oxime conjugate
-
Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD
-
Deuterated formaldehyde (CD₂O) as a trap
-
NMR spectrometer
Experimental Workflow:
Caption: Workflow for determining oxime hydrolysis rate constant by ¹H NMR.
Detailed Steps:
-
Sample Preparation: Dissolve the purified oxime conjugate in the deuterated buffer to a known concentration. The choice of buffer and pD should align with the intended application (e.g., physiological conditions).
-
Addition of Trapping Agent: The hydrolysis of an oxime is a reversible reaction.[4] To drive the reaction towards completion and accurately measure the forward hydrolysis rate, a trapping agent is added. A 10-fold molar excess of deuterated formaldehyde (CD₂O) is effective in trapping the released hydroxylamine, preventing the reverse condensation reaction.[4]
-
NMR Data Acquisition: Acquire an initial ¹H NMR spectrum immediately after adding the trapping agent. This will serve as the t=0 time point. Subsequently, acquire spectra at regular intervals. The frequency of data collection will depend on the expected stability of the oxime; more labile oximes will require more frequent measurements.
-
Data Analysis: Integrate the signals corresponding to a proton on the oxime conjugate and the proton of the released aldehyde or ketone. The disappearance of the oxime signal and the appearance of the aldehyde/ketone signal over time are monitored.
-
Kinetic Analysis: Plot the natural logarithm of the oxime concentration (ln[Oxime]) versus time. For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the first-order rate constant (k) for hydrolysis. The half-life (t₁₂) of the oxime can then be calculated using the equation: t₁₂ = 0.693 / k.
Conclusion: Making an Informed Choice
The stability of an oxime bond is a critical parameter in the design of bioconjugates and drug delivery systems. While oximes, in general, offer superior stability compared to other linkages like hydrazones, the choice of the hydroxylamine precursor allows for fine-tuning of this property.[2] Based on fundamental electronic principles, oximes derived from O-aryl hydroxylamines are predicted to offer the highest stability due to the electron-withdrawing nature of the aryl group. Conversely, O-alkyl hydroxylamines may yield slightly less stable oximes, although steric factors can play a confounding role.
For researchers and drug development professionals, a thorough understanding of these principles, coupled with robust experimental validation using techniques like ¹H NMR-based hydrolysis assays, is paramount. This knowledge enables the rational design of oxime linkages with the precise degree of stability required for a given application, from long-circulating, stable bioconjugates to stimuli-responsive drug release systems.
References
- Benchchem.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 827–837. [Link]
- Wikipedia. Oxime. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. (2008). [Link]
- Eyer, P., Hagedorn, I., & Ladstetter, B. (2004). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224–226. [Link]
- Khan Academy.
- Saczewski, J., & Korcz, M. (2014).
- Baskin, J. M., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. ACS Macro Letters, 3(10), 1041–1045. [Link]
- Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]
- Vanova, N., et al. (2017). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. International Journal of Molecular Sciences, 18(11), 2358. [Link]
- Zaytsev, A. V., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1247–1289. [Link]
- Chan, B., et al. (2020). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
- Dong, X., et al. (2019). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Chromatographic Science, 57(8), 735–743. [Link]
- Zaryanov, N. O., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(15), 4583. [Link]
- Saczewski, J., & Korcz, M. (2014).
- OC hem Videos by Dr. Mike Evans. (2017, November 21). 04.07 Stability Factors: Steric Effects [Video]. YouTube. [Link]
- Wikipedia. Steric effects. [Link]
- Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224–226. [Link]
- Organic Chemistry Portal.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 14b, 4th ed. (1990). c) O-Alkyl- bzw. O-Aryl-oxime. Thieme. [Link]
- Giraud, F., et al. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 27(19), 6527. [Link]
- Walton, J. C., & Postigo, A. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules, 21(1), 75. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. raineslab.com [raineslab.com]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to O-tert-Butylhydroxylamine Hydrochloride: A Comparative Review of Its Synthetic and Radical Scavenging Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and antioxidant chemistry, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and stability. O-tert-Butylhydroxylamine hydrochloride emerges as a versatile and valuable reagent with a range of applications, from the synthesis of complex nitrogen-containing molecules to its role as a radical scavenger. This guide provides an in-depth, comparative analysis of this compound, offering insights into its performance against alternative reagents, supported by available data and detailed experimental protocols. Our objective is to equip researchers with the knowledge to make informed decisions in their experimental designs.
Introduction to this compound: Properties and Advantages
This compound, with the chemical formula (CH₃)₃CONH₂ · HCl, is a white crystalline solid soluble in water.[1] Its defining feature is the sterically bulky tert-butyl group attached to the oxygen of the hydroxylamine moiety. This structural characteristic imparts unique properties, such as high stability and ease of handling, making it a preferred choice in certain applications over the parent hydroxylamine or other O-alkylated derivatives.[2]
The tert-butyl group's steric hindrance significantly influences the reactivity of the aminooxy group, a factor that can be both an advantage and a disadvantage depending on the desired transformation. This guide will delve into these nuances across its primary applications.
Application in Oxime Formation: A Tale of Steric Hindrance and Stability
Oxime ligation, the reaction between a hydroxylamine and a carbonyl compound (aldehyde or ketone), is a cornerstone of bioconjugation and synthetic chemistry due to the formation of a stable C=N-O bond.[3] While a variety of O-alkylhydroxylamines are employed for this purpose, this compound presents a unique case.
Comparative Performance in Oxime Formation
The reactivity of hydroxylamines in oxime formation is significantly influenced by steric hindrance around the nucleophilic nitrogen atom.[4] The bulky tert-butyl group in this compound creates considerable steric hindrance, resulting in significantly slower reaction rates compared to less hindered analogues like hydroxylamine, O-methylhydroxylamine, and O-ethylhydroxylamine.[4]
Table 1: Qualitative Comparison of Reactivity of Hydroxylamines in Oxime Formation [4]
| Hydroxylamine Derivative | Relative Reactivity | Key Characteristics |
| Hydroxylamine (NH₂OH) | High | Most reactive due to the absence of steric hindrance. |
| O-Methylhydroxylamine (CH₃ONH₂) | Moderate | A good balance of reactivity and stability of the resulting oxime. |
| O-Ethylhydroxylamine (C₂H₅ONH₂) | Moderate to Low | Slightly more sterically hindered than the methyl analogue, leading to slower rates. |
| O-Benzylhydroxylamine (C₆H₅CH₂ONH₂) | Low | Increased steric bulk further reduces reactivity. |
| **O-tert-Butylhydroxylamine ((CH₃)₃CONH₂) ** | Very Low | Significant steric hindrance leads to very slow oxime formation. |
Mechanistic Considerations
The formation of an oxime proceeds through a two-step mechanism: nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the oxime. The rate-determining step is often pH-dependent.
Figure 1: General reaction mechanism for oxime formation.
The steric bulk of the tert-butyl group primarily affects the initial nucleophilic attack, increasing the activation energy of this step and thus slowing down the overall reaction rate.
Experimental Protocol: Comparative Analysis of Oxime Formation Rates
To provide a framework for researchers to quantitatively assess the performance of this compound, the following protocol, adapted from general procedures for oxime synthesis, can be employed.[4]
Objective: To compare the second-order rate constants for the formation of an oxime from a model aldehyde (e.g., benzaldehyde) with hydroxylamine hydrochloride and this compound.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
This compound
-
Ethanol (anhydrous)
-
Pyridine
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of benzaldehyde, hydroxylamine hydrochloride, and this compound in ethanol.
-
In an NMR tube, mix the benzaldehyde solution with either the hydroxylamine hydrochloride or this compound solution at a known concentration.
-
Add a known concentration of pyridine as a base.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the aldehyde proton signal and the appearance of the oxime proton signal.
-
Calculate the concentration of reactants and products at each time point.
-
Plot the concentration of the aldehyde versus time to determine the initial reaction rate.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[aldehyde][hydroxylamine].
This experiment will provide quantitative data on the difference in reaction rates, allowing for a direct comparison of the two reagents under identical conditions.
Application in Hydroxamic Acid Synthesis: A Stable Reagent for a Key Pharmacophore
Hydroxamic acids are an important class of compounds with a wide range of biological activities, notably as histone deacetylase (HDAC) inhibitors.[5] The synthesis of hydroxamic acids often involves the reaction of a carboxylic acid derivative with a hydroxylamine. This compound can be utilized in this context, offering the advantage of a stable and protected hydroxylamine source.
Comparative Performance in Hydroxamic Acid Synthesis
The synthesis of hydroxamic acids can be achieved through various methods, including the reaction of esters or activated carboxylic acids with hydroxylamine.[6][7] While hydroxylamine hydrochloride is commonly used, its free base form can be unstable. O-protected hydroxylamines, such as O-tert-butylhydroxylamine, provide a more stable alternative, with the protecting group being removed in a subsequent step.
Direct comparative studies providing quantitative yield comparisons between this compound and other hydroxylamine reagents for the synthesis of a specific hydroxamic acid under identical conditions are scarce in the literature. However, the use of O-protected hydroxylamines is a well-established strategy to improve yields and simplify purification by avoiding side reactions associated with the instability of free hydroxylamine.[6]
Figure 2: Synthetic routes to hydroxamic acids using O-tert-Butylhydroxylamine.
Experimental Protocol: Synthesis of a Model Hydroxamic Acid
The following protocol provides a general method for the synthesis of a hydroxamic acid using this compound and a coupling agent, which can be used as a basis for comparison with other hydroxylamine reagents.[6]
Objective: To synthesize benzohydroxamic acid from benzoic acid using this compound.
Materials:
-
Benzoic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling Reaction:
-
Dissolve benzoic acid, EDC, and HOBt in DCM.
-
Add this compound and DIPEA to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting O-tert-butyl benzohydroxamate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified O-tert-butyl benzohydroxamate in a mixture of DCM and TFA.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and TFA under reduced pressure to obtain the crude benzohydroxamic acid.
-
Purify the final product by recrystallization.
-
By performing this synthesis in parallel with other hydroxylamine derivatives (e.g., hydroxylamine hydrochloride or O-benzylhydroxylamine), researchers can obtain a direct comparison of yields and purity.
Role as a Radical Scavenger: Insights from the N-tert-Butyl Isomer
While this compound itself is primarily known as a synthetic reagent, its structural isomer, N-tert-Butylhydroxylamine (NtBHA), is a well-documented antioxidant and radical scavenger.[8][9][10] NtBHA has been shown to protect against oxidative damage in various biological systems.[11][12]
Given the structural similarity, it is plausible that O-tert-Butylhydroxylamine also possesses radical scavenging properties, although this is less extensively studied. The mechanism of radical scavenging by hydroxylamines often involves the donation of a hydrogen atom from the N-H or O-H group to a radical species, forming a stable nitroxide radical. In the case of O-tert-Butylhydroxylamine, the presence of N-H protons suggests potential for radical scavenging activity.
Comparative Performance as a Radical Scavenger
Direct comparative studies on the radical scavenging efficiency of this compound against established antioxidants are lacking. However, studies on NtBHA have demonstrated its effectiveness in mitigating oxidative stress.[8] To evaluate the antioxidant potential of this compound, a standard in vitro antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, can be employed.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method to assess and compare the radical scavenging activity of this compound with a standard antioxidant like ascorbic acid.[13][14][15][16]
Objective: To determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals) of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value.
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
This experiment will provide quantitative data on the antioxidant capacity of this compound, allowing for a direct comparison with other known antioxidants.
Conclusion and Future Directions
This compound is a valuable reagent in the chemist's toolkit, offering distinct advantages in specific applications. Its high stability and the steric influence of the tert-butyl group are key properties that dictate its utility.
-
In oxime formation , its slow reactivity can be harnessed for controlled reactions, although it is not the reagent of choice for rapid conjugations.
-
In hydroxamic acid synthesis , it serves as a stable, protected hydroxylamine source, potentially leading to cleaner reactions and higher yields compared to the use of free hydroxylamine.
-
As a radical scavenger , while less explored than its N-tert-butyl isomer, it holds promise and warrants further investigation.
This guide has provided a comparative overview and detailed experimental protocols to empower researchers to evaluate the suitability of this compound for their specific needs. A significant opportunity for future research lies in conducting direct, quantitative comparative studies to generate kinetic and yield data against a broader range of alternative reagents. Such data would be invaluable to the scientific community and would further solidify the position of this compound as a key reagent in organic synthesis and medicinal chemistry.
References
- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2738. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Alam, M. S. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 22(12), 1155-1176. [Link]
- Fairweather, J. K., et al. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 12(3), 1139-1146. [Link]
- Atamna, H., et al. (2000). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. The FASEB Journal, 14(8), 1226-1234. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018). Methods for Hydroxamic Acid Synthesis. [Link]
- MoreLife. (2006). Research Chemicals - N-tert-butyl Hydroxylamine. [Link]
- Lee, J. H., et al. (2022). Neuroprotective efficacy of N-t-butylhydroxylamine (NtBHA) in transient focal ischemia in rats.
- Bertrand, B., et al. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 20(10), 19348-19373. [Link]
- Jones, A. M., et al. (2019). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic Letters, 21(15), 5963-5967. [Link]
- ResearchGate. (n.d.). Literature methods for the synthesis of hydroxamic acids and this work. [Link]
- Roy, D., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. Macromolecules, 47(19), 6543-6550. [Link]
- Falk, E., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]
- Bates, R. W., et al. (2025). Hydroxylamine natural products. Alkaloids: Chemistry and Biology, 93, 1-172. [Link]
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. [Link]
- protocols.io. (2019). Free radical scavenging activity. [Link]
- MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6571. [Link]
- Das, N., & Samanta, T. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. Journal of Traditional and Complementary Medicine, 8(1), 169-175. [Link]
- ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the.... [Link]
- MDPI. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 25(1), 238. [Link]
- Organic Chemistry Portal. (n.d.).
- Li, J., et al. (2025). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer.
- Bates, R. W. (2024). Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. The Journal of Organic Chemistry, 89(41), 15995-16010. [Link]
- Selvaraj, J., & Pugalendi, K. V. (2011). Scavenging potential of reactive oxygen species by Tetra-hydrocurcumin. Journal of Applied Pharmaceutical Science, 1(5), 114-118. [Link]
Sources
- 1. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MoreLife: Research Chemicals - N-tert-butyl Hydroxylamine [morelife.org]
- 11. Neuroprotective efficacy of N-t-butylhydroxylamine (NtBHA) in transient focal ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-tert-ブチルヒドロキシルアミン塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Free radical scavenging activity [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to O-tert-Butyl Oxime Ether Synthesis: A Comparative Analysis of tert-Butoxyamine Hydrochloride
For the modern researcher in synthetic and medicinal chemistry, the strategic incorporation of nitrogen- and oxygen-containing functional groups is paramount. Oxime ethers, in particular, serve as crucial intermediates, carbonyl bioisosteres, and pharmacophores in their own right. Among the reagents available for their synthesis, tert-butoxyamine hydrochloride ((CH₃)₃CONH₂ · HCl) has emerged as a uniquely efficient and reliable tool for the direct synthesis of O-tert-butyl oxime ethers.
This guide provides an in-depth technical comparison of synthetic routes utilizing tert-butoxyamine hydrochloride against traditional, multi-step alternatives. We will delve into case studies, supported by experimental data and protocols, to elucidate the causal factors behind procedural choices and to demonstrate the superior performance profile of this reagent in many contexts.
The Strategic Advantage of the O-tert-Butyl Group
The tert-butyl group is more than just a bulky substituent; its incorporation into a molecule can profoundly influence physicochemical properties.[1] In the context of oxime ethers, the O-tert-butyl group confers significant steric protection to the C=N double bond, enhancing the compound's stability towards hydrolysis compared to simpler O-alkyl oximes or the parent oximes. This stability is critical for multi-step syntheses where the oxime ether must endure various reaction conditions, and it simplifies purification and handling. Furthermore, in drug discovery, the introduction of a lipophilic tert-butyl group can be a deliberate strategy to modulate a compound's pharmacokinetic profile.[1]
Core Mechanism: The Acid-Catalyzed Condensation
The synthesis of an O-tert-butyl oxime ether from a carbonyl compound and tert-butoxyamine hydrochloride is a classic example of acid-catalyzed imine formation.[2][3] The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon.
Causality Behind pH Control: The success of this reaction hinges on careful pH management. The reaction requires a mildly acidic environment for two key reasons:
-
Carbonyl Activation: Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the initial nucleophilic attack by the weakly basic tert-butoxyamine.
-
Facilitating Dehydration: The intermediate hemiaminal (or carbinolamine) possesses a hydroxyl group that is a poor leaving group. Acid catalysis allows for its protonation, converting it into a good leaving group (H₂O), which is subsequently eliminated to form the final C=N double bond.[4]
However, excessively low pH is detrimental. In strongly acidic conditions, the tert-butoxyamine reagent becomes fully protonated to its ammonium salt. This neutralizes its nucleophilic character, effectively halting the reaction.[2][3] Therefore, the reaction is typically buffered or run with a weak base (like pyridine or sodium acetate) to consume the HCl generated from the hydrochloride salt, maintaining the pH in the optimal range of ~4-5.
Case Study 1: Synthesis from an Aliphatic Ketone (Cyclohexanone)
This case study demonstrates the straightforward, one-pot conversion of a common aliphatic ketone to its stable O-tert-butyl oxime ether.
Experimental Protocol: Direct O-tert-Butoximination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), tert-butoxyamine hydrochloride (1.1 eq), and pyridine (1.2 eq) in ethanol (5 mL per mmol of cyclohexanone).
-
Reaction: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.
Performance Comparison: Cyclohexanone
| Method | Reagents | Steps | Typical Yield | Reaction Time | Key Advantages / Disadvantages |
| Direct (This Guide) | Cyclohexanone, tert-Butoxyamine HCl | 1 | >90% | 4-6 h | Adv: One-pot, high yield, simple workup. Disadv: Reagent is more specialized. |
| Two-Step Alternative | 1. Cyclohexanone, NH₂OH·HCl[5][6] 2. Oxime, t-BuBr, Base | 2 | 60-70% (overall) | 8-16 h | Adv: Uses more common starting materials. Disadv: Lower overall yield, longer process, intermediate isolation needed, competing elimination with t-BuBr. |
Case Study 2: Synthesis from an Aromatic Aldehyde (4-Chlorobenzaldehyde)
Aromatic aldehydes can sometimes be less reactive than aliphatic ketones due to resonance stabilization. However, the direct oximation with tert-butoxyamine hydrochloride remains highly effective.
Experimental Protocol: Direct O-tert-Butoximination
-
Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq), tert-butoxyamine hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in methanol (5 mL per mmol of aldehyde).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The use of a milder base (sodium acetate) and solvent (methanol) at ambient temperature is often sufficient for activated or unhindered aldehydes.
-
Workup: Filter off any solids and concentrate the filtrate under reduced pressure. Dilute the residue with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product, 4-chlorobenzaldehyde O-tert-butyl oxime, is typically a crystalline solid that can be purified by recrystallization from hexane.
Performance Comparison: 4-Chlorobenzaldehyde
| Method | Reagents | Steps | Typical Yield | Reaction Time | Key Advantages / Disadvantages |
| Direct (This Guide) | 4-Cl-Benzaldehyde, tert-Butoxyamine HCl | 1 | ~95% | 8-12 h | Adv: Excellent yield, mild conditions (RT), crystalline product is easy to purify. Disadv: Longer reaction time than reflux. |
| Two-Step Alternative | 1. 4-Cl-Benzaldehyde, NH₂OH·HCl[5] 2. Oxime, Base, Alkylating Agent | 2 | 75-85% (overall) | 12-24 h | Adv: Standard, well-established procedures. Disadv: Two distinct reaction and workup steps required, potentially lower overall throughput. |
Discussion: Why Choose tert-Butoxyamine Hydrochloride?
The primary advantage of tert-butoxyamine hydrochloride lies in its operational simplicity and efficiency . It facilitates a direct, one-pot conversion of a carbonyl to a stable, protected oxime ether, bypassing the need to first synthesize and isolate the parent oxime. This is particularly valuable in high-throughput and discovery chemistry settings where time and material economy are critical.
While alternative methods for creating substituted hydroxylamines exist, such as the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis, these routes often involve multiple steps and the use of hazardous reagents like hydrazine.[7][8] A more modern alternative involves the alkylation of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), which cleverly avoids hydrazine but still requires a multi-step sequence to generate the desired alkoxyamine.[8] Compared to these, the direct condensation with a commercially available reagent like tert-butoxyamine hydrochloride is demonstrably superior for the specific synthesis of O-tert-butyl oximes.
Conclusion
Tert-butoxyamine hydrochloride is a powerful reagent that enables the efficient, high-yielding, and direct synthesis of O-tert-butyl oxime ethers from a wide range of aldehydes and ketones. Its use streamlines synthetic workflows by collapsing a traditional two-step process into a single, robust operation. The stability conferred by the tert-butyl group makes the resulting products ideal intermediates for further chemical elaboration or for direct use in biological screening. For researchers, scientists, and drug development professionals, mastering the application of this reagent is a valuable addition to their synthetic toolkit, offering a clear advantage in terms of efficiency, yield, and operational simplicity.
References
- PubMed Central (PMC). (n.d.).Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide.
- Organic Chemistry Portal. (n.d.).O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- PubMed. (2015).Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
- Journal of Organic Chemistry and Pharmaceutical Research (JOCPR). (n.d.).One-pot synthesis of oxime ethers from cinnam.
- PubMed Central (PMC). (n.d.).Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation.
- Supporting Information. (n.d.).Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters.
- ResearchGate. (n.d.).Synthesis of (tert-alkoxy)amines.
- ResearchGate. (2019).A Facile Synthesis of (tert-Alkoxy)amines.
- Quick Company. (n.d.).“PROCESS FOR THE PREPARATION OF VILOXAZINE HYDROCHLORIDE”.
- ResearchGate. (n.d.).Different approaches for oxime (ether) synthesis.
- PubMed. (2003).[Improved method of fluvoxamine synthesis].
- Google Patents. (n.d.).EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Oriental Journal of Chemistry. (n.d.).Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- IAEA. (1988).Synthesis of deuterium-labelled viloxazine.
- Google Patents. (n.d.).US6512143B1 - Salts of N-tert-butylhydroxylamine.
- Canadian Science Publishing. (n.d.).Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation.
- Royal Society of Chemistry. (n.d.).Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight.
- PubMed. (2014).Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
- Google Patents. (n.d.).US6433225B1 - Process for the preparation of fluvoxazmine maleate.
- ResearchGate. (2003).[Improved method of fluvoxamine synthesis].
- MDPI. (2023).tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine).
- Google Patents. (n.d.).CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
- PubChem. (n.d.).N-tert-butylhydroxylamine hydrochloride.
- MDPI. (n.d.).Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.
- Organic Chemistry Portal. (n.d.).O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes.
- Organic Chemistry Portal. (n.d.).Simple Preparation of O-Substituted Hydroxylamines from Alcohols.
- Organic Syntheses. (n.d.).tert-BUTYLAMINE.
- PubMed. (2021).Discovery of tert-amine-based RORγt agonists.
- Chemistry LibreTexts. (2021).12.7: Reactions of Aldehydes and Ketones with Amines.
- Fiveable. (n.d.).tert-Butylamine Definition.
- Drug Hunter. (n.d.).Case Studies.
- Chemistry LibreTexts. (2022).18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives.
- Quora. (2015).Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- ResearchGate. (n.d.).Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
- YouTube. (2019).Action of Hydroxylamine on Aldehyde and Ketone.
- Organic Syntheses. (n.d.).tert-BUTYL ISOCYANIDE.
Sources
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Hydroxy Peptide Synthesis: Comparing Reagent Yields and Performance
For researchers, medicinal chemists, and drug development professionals, the synthesis of N-hydroxy peptides, also known as peptide hydroxamic acids, is a critical step in the development of a wide range of therapeutics, most notably histone deacetylase (HDAC) inhibitors. The hydroxamic acid moiety is a powerful zinc-binding group, but its synthesis can be challenging, with yields varying significantly depending on the chosen reagents and strategy. This guide provides an in-depth comparison of common reagents used for N-hydroxy peptide synthesis, supported by experimental insights to aid in your selection process.
The Importance of N-Hydroxy Peptides
N-hydroxy peptides are a class of peptidomimetics where the C-terminal carboxylic acid is replaced by a hydroxamic acid (-CONHOH). This functional group is a key pharmacophore in numerous enzyme inhibitors due to its strong ability to chelate metal ions, such as the zinc ion in the active site of metalloenzymes.[1][2][3] Beyond HDAC inhibitors, peptide hydroxamic acids have shown promise as inhibitors of matrix metalloproteinases (MMPs), tumor necrosis factor-α converting enzyme (TACE), and other enzymes implicated in various diseases.[1]
Synthetic Strategies: An Overview
The synthesis of N-hydroxy peptides typically involves the coupling of a peptide's C-terminal carboxylic acid with hydroxylamine or a protected hydroxylamine derivative. The challenge lies in achieving efficient coupling while minimizing side reactions, particularly racemization. The choice of coupling reagent is therefore paramount to the success of the synthesis.
Comparing Coupling Reagents for N-Hydroxy Peptide Synthesis
The following sections delve into the most common classes of coupling reagents, discussing their mechanisms, advantages, disadvantages, and reported yields.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for amide bond formation.[4][5] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.
-
Mechanism of Action: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea. This intermediate is then susceptible to nucleophilic attack by the hydroxylamine.
-
Advantages:
-
Readily available and relatively inexpensive.
-
EDC and its urea byproduct are water-soluble, simplifying purification in solution-phase synthesis.[5]
-
-
Disadvantages:
-
High risk of racemization, especially for sensitive amino acids.
-
The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side product that is difficult to remove.[5]
-
DCC's byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, complicating purification.
-
-
Yields: While widely used, yields can be variable. For the synthesis of hydroxamic acids, one-pot reactions using EDC in combination with 1-hydroxybenzotriazole (HOBt) have been reported to give good to very good overall yields.[1]
Phosphonium and Uronium/Aminium Salts: Enhanced Reactivity and Reduced Racemization
To overcome the limitations of carbodiimides, a new generation of coupling reagents based on phosphonium and uronium/aminium salts was developed. These reagents are generally more efficient and lead to lower levels of racemization.[6]
-
Common Reagents:
-
Mechanism of Action: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form an active ester (e.g., OBt or OAt ester), which is more stable than the O-acylisourea intermediate and less prone to racemization. This active ester then reacts with the hydroxylamine.
-
Advantages:
-
Disadvantages:
-
Higher cost compared to carbodiimides.
-
Uronium/aminium reagents can lead to guanidinylation of the free N-terminus as a side reaction.[6]
-
-
Yields: The use of PyBOP in DMF has been reported to provide hydroxamic acids in good to moderate overall yields.[1] A cocktail of HATU/HOAt was found to be suitable for the synthesis of dipeptide-peptoids containing N-alkoxy residues, with yields ranging from 70-87%.[7]
Other Activating Agents
-
Cyanuric Chloride (CC): This reagent has been used to activate carboxylic acids for the synthesis of enantiopure hydroxamates of α-amino acids and peptides in excellent yields.[1]
-
Ethyl Chloroformate: A one-step method using ethyl chloroformate as a carboxylic acid activator under neutral pH conditions has been described, with yields reported between 81% and 95%.[8]
Summary of Reagent Performance
| Reagent Class | Common Examples | Reported Yields | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC | Good to very good (with HOBt)[1] | Inexpensive, water-soluble byproducts (EDC) | High risk of racemization, N-acylurea formation |
| Phosphonium Salts | PyBOP | Good to moderate[1] | High efficiency, low racemization | More expensive than carbodiimides |
| Uronium/Aminium Salts | HBTU, HATU | 70-87% (HATU/HOAt)[7] | Very high efficiency, low racemization, effective for hindered couplings | Cost, potential for guanidinylation |
| Other | Cyanuric Chloride, Ethyl Chloroformate | Excellent[1], 81-95%[8] | High yields, specific applications | Less commonly used for general peptide synthesis |
Experimental Workflow: Solid-Phase Synthesis of a Peptide Hydroxamic Acid
Solid-phase peptide synthesis (SPPS) is a preferred method for preparing peptide hydroxamic acids due to the ease of purification.[1][9] A common strategy involves the use of a resin-bound hydroxylamine.
Diagram of the Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of N-hydroxy peptides.
Detailed Protocol
1. Resin Preparation:
-
Start with a pre-loaded hydroxylamine resin, such as a 2-chlorotrityl chloride (CTC) resin coupled with N-Fmoc-hydroxylamine.[1]
2. First Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Pre-activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice.
-
Wash the resin extensively with DMF.
4. Peptide Chain Elongation:
-
Repeat the coupling (Step 2) and deprotection (Step 3) steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices
-
Choice of Resin: The 2-chlorotrityl chloride resin is often chosen for its acid lability, allowing for mild cleavage conditions that preserve the hydroxamic acid moiety.
-
Choice of Coupling Reagent: HATU is frequently selected for SPPS due to its high reactivity and ability to minimize racemization, which is crucial for maintaining the stereochemical integrity of the peptide.
-
Use of Scavengers: Scavengers are included in the cleavage cocktail to trap reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing unwanted side reactions with the peptide.
Conclusion
The synthesis of N-hydroxy peptides is a nuanced process where the choice of coupling reagent has a profound impact on the overall yield and purity of the final product. While traditional carbodiimides offer a cost-effective solution, modern phosphonium and uronium/aminium reagents like HATU provide superior performance, especially for complex or sterically hindered peptides, by offering higher yields and minimizing racemization. For researchers aiming for high-purity N-hydroxy peptides for downstream applications, a careful consideration of the coupling chemistry is not just recommended—it is essential for success.
References
- Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 11(1), 73-86. [Link]
- Sun, Y. S. (1998). Synthesis of peptides with hydroxamic acid side chain appendages. University of Louisville. [Link]
- Tshibangu, M. L., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
- Lamarche, O., et al. (2021). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. The Journal of Organic Chemistry, 86(20), 14196-14203. [Link]
- E-mail, Y., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 273-281. [Link]
- Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis.
- Hart, D. J., & de Leeuw, M. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(15), 2825-2830. [Link]
- Hart, D. J., & de Leeuw, M. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]
- A. A. A., & A. A. A. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]
- Raines, R. T., & Miller, J. S. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3870-3875. [Link]
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
- Maccallini, C., & Di Zanni, E. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21877-21891. [Link]
- Raines, R. T., & Miller, J. S. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. PMC. [Link]
- N-Hydroxy and N-acyloxy Peptides: Synthesis and Chemical Modific
- Lamarche, O., et al. (2021). Structure-Property Relationship Study of N-(Hydroxy)Pep- tides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv. [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naun.org [naun.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurjchem.com [eurjchem.com]
- 9. "Synthesis of peptides with hydroxamic acid side chain appendages." by Yingchuan Susan Sun 1975- [ir.library.louisville.edu]
A Critical Evaluation of O-tert-Butylhydroxylamine as a Greener Reagent in Modern Organic Synthesis
For the contemporary researcher in drug development and fine chemical synthesis, the pursuit of "greener" methodologies is no longer a niche interest but a central pillar of innovation. This guide provides an in-depth technical evaluation of O-tert-Butylhydroxylamine, a reagent gaining traction for its potential to offer a more sustainable and safer alternative to conventional synthetic tools. We will move beyond a simple catalog of properties to a critical comparison, grounded in experimental evidence and the core principles of green chemistry, with a particular focus on the ubiquitous challenge of amide bond formation.
O-tert-Butylhydroxylamine: Properties and Postulated "Green" Profile
O-tert-Butylhydroxylamine, typically handled as its hydrochloride salt (C₄H₁₁NO·HCl), is a stable, off-white solid with good solubility in water.[1] Its core utility in organic synthesis stems from its role as a versatile nucleophile and a precursor to various reactive intermediates.[2][3] It is widely employed in the preparation of N-tert-butoxyamino acids, oximes, nitrones, and as a radical scavenger.[1][2][4][5]
The argument for its "green" credentials rests on several key attributes:
-
High Stability and Ease of Handling: Compared to unsubstituted hydroxylamine or its more volatile derivatives, O-tert-Butylhydroxylamine hydrochloride is a stable solid, simplifying storage and handling, and reducing risks associated with decomposition.[1]
-
Reduced Volatility: The solid nature of the hydrochloride salt minimizes inhalation exposure risks compared to liquid or gaseous reagents.
-
Versatile Intermediate: Its application in forming stable intermediates, such as N-alkoxyamides (Weinreb-like amides), allows for controlled, high-yield downstream reactions, potentially reducing the formation of byproducts.[5]
However, it is crucial to acknowledge its hazard profile. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[6][7][8] Therefore, its "green" potential must be weighed against the need for appropriate personal protective equipment and careful handling protocols.[4]
Comparative Analysis: Amide Bond Formation
The formation of amide bonds is arguably the most common reaction in pharmaceutical and medicinal chemistry.[9] This process, however, is often associated with poor atom economy and the use of hazardous reagents. Here, we compare the strategy involving O-tert-Butylhydroxylamine with conventional peptide coupling reagents.
The primary role of O-tert-Butylhydroxylamine in this context is not as a direct coupling agent, but as a precursor to N-alkoxyamides. These intermediates, akin to Weinreb amides, react cleanly with organometallic reagents or reducing agents to yield ketones/aldehydes or amines, respectively, without over-addition—a common problem with more reactive species.
Let's compare this approach to the use of standard coupling reagents.
The Alternatives: Conventional Coupling Reagents
-
Carbodiimides (e.g., DCC, EDC): These reagents activate carboxylic acids but generate insoluble or water-soluble urea byproducts, complicating purification. The use of additives like 1-Hydroxybenzotriazole (HOBt) is common to suppress racemization, but HOBt is known to be potentially explosive.[9][10]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These aminium and phosphonium salts are highly efficient and rapid.[11][12] However, they are expensive, contribute significantly to poor atom economy, and generate stoichiometric amounts of waste. Reagents like HATU, HBTU, and HCTU have also been flagged for safety concerns, including potential anaphylaxis.[9]
Green Chemistry Metrics: A Head-to-Head Comparison
To provide an objective comparison, we will evaluate these methods using key green chemistry metrics.[13][14][15]
| Metric | O-tert-Butylhydroxylamine Approach (via N-alkoxyamide) | Conventional Coupling (e.g., HATU/DIPEA) | Analysis & Causality |
| Atom Economy | Moderate | Very Low | The O-tert-butyl group is ultimately a leaving group, not incorporated into the final product. However, coupling reagents like HATU (MW: 380.23) and bases like DIPEA (MW: 129.24) are entirely waste, leading to exceptionally poor atom economy. |
| E-Factor / PMI | Potentially Lower | High | The high molecular weight of onium salt reagents and the need for solvents for both the reaction and purification drive a high Process Mass Intensity (PMI). The O-tert-butylhydroxylamine route can be more streamlined, especially if the intermediate is used in a one-pot sequence, reducing solvent and purification waste.[16] |
| Byproduct Hazard | tert-Butanol (low toxicity) | HOBt/HOAt derivatives (potentially explosive, sensitizers), substituted ureas (purification burden), phosphine oxides (for PyBOP).[9] | The byproducts from the O-tert-butylhydroxylamine route are generally more benign and easier to remove than the complex and potentially hazardous waste streams from onium salts. |
| Reagent Stability/Safety | Stable solid (hydrochloride). Flammable.[7] | Many onium salts are moisture-sensitive. HOBt is explosive. HATU/HBTU are severe allergens.[9] | The stability of this compound is a significant advantage in terms of storage, handling, and safety, reducing the risk of decomposition or unexpected reactivity. |
| Versatility | High (precursor to ketones, aldehydes, amines) | High (direct formation of amides) | While conventional reagents are highly effective for direct amide synthesis, the N-alkoxyamide intermediate from O-tert-butylhydroxylamine offers greater synthetic flexibility for subsequent transformations. |
Experimental Workflows & Protocols
To translate theory into practice, we provide detailed protocols for the formation of an amide bond using both methodologies. The choice of these specific protocols is to illustrate a standard, high-efficiency conventional method against the strategic use of an O-tert-butylhydroxylamine-derived intermediate.
Workflow 1: Amide Synthesis via N-alkoxyamide Intermediate
This workflow demonstrates the strategic value of O-tert-Butylhydroxylamine in creating a stable, versatile intermediate for controlled amide synthesis.
Caption: Workflow for amide synthesis using an O-tert-butylhydroxylamine intermediate.
Protocol 1: Synthesis of N-tert-butoxy-N-methylbenzamide
This protocol details the formation of the stable N-alkoxyamide intermediate.
-
Activation: To a solution of benzoic acid (1.22 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol). Stir the mixture for 15 minutes.
-
Rationale: EDC and HOBt form a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This minimizes racemization and is highly efficient. 0 °C is used to control the exothermic reaction and maintain the stability of the active ester.
-
-
Nucleophilic Addition: In a separate flask, dissolve this compound (1.38 g, 11 mmol) and N-methylmorpholine (NMM) (1.21 mL, 11 mmol) in dichloromethane (20 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Rationale: NMM is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free O-tert-Butylhydroxylamine for reaction. Dropwise addition maintains temperature control.
-
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC until the starting material is consumed. Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Rationale: The aqueous workup removes the water-soluble byproducts (EDC-urea, HOBt, NMM·HCl), simplifying purification.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure N-tert-butoxy-N-methylbenzamide.
Workflow 2: Direct Amide Synthesis with HATU
This diagram illustrates the more common, direct approach to amide bond formation.
Caption: Workflow for direct amide synthesis using HATU as a coupling agent.
Protocol 2: Synthesis of N-benzylbenzamide using HATU
-
Activation: In a round-bottom flask, dissolve benzoic acid (1.22 g, 10 mmol) and HATU (4.18 g, 11 mmol) in dimethylformamide (DMF) (40 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22 mmol) to the solution and stir for 5 minutes at room temperature.
-
Rationale: HATU rapidly converts the carboxylic acid to a highly reactive OAt-ester.[12] Two equivalents of the hindered base DIPEA are used: one to deprotonate the carboxylic acid and one to neutralize the acid formed during the activation step. DMF is a polar aprotic solvent that effectively solubilizes all reactants.
-
-
Amine Addition: Add benzylamine (1.09 mL, 10 mmol) to the activated mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The high reactivity of the OAt-ester typically leads to rapid and complete conversion.
-
-
Workup and Purification: Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography.
-
Rationale: The aqueous workup is designed to remove the DMF solvent and the water-soluble byproducts from HATU and DIPEA.
-
Conclusion and Future Outlook
O-tert-Butylhydroxylamine presents a compelling, albeit nuanced, case as a "greener" alternative in organic synthesis. It does not replace direct coupling agents but offers a strategic alternative. Its primary advantages lie in the stability and versatility of the N-alkoxyamide intermediates it forms, which can lead to cleaner reactions and more benign waste streams. From a green chemistry perspective, this translates to a potentially lower E-Factor and a significantly improved safety profile compared to reagents like HOBt and HATU.[9][15]
The choice of reagent is never absolute and must be guided by the specific synthetic challenge. For a simple, direct amidation where speed is critical, a modern onium salt may be preferred despite its poor atom economy. However, for multi-step syntheses where a versatile intermediate is valuable and minimizing hazardous waste is a priority, the O-tert-Butylhydroxylamine pathway represents a strategically "greener" and more elegant chemical solution. As the field continues to evolve, embracing such strategic reagents will be crucial in designing synthetic routes that are not only efficient but also sustainable and safe.
References
- Hill, J., et al. (2021).
- PubChem. This compound. [Link]
- Albrecht, S., Defoin, A., & Tarnus, C. (2006).
- Kieffer, M. E., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
- Yale University. METRICS - Green Chemistry Toolkit. [Link]
- Legnani, L., et al. (2021).
- García-García, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules. [Link]
- Hill, J., & Crich, D. (2021).
- Scribd. Green Metrics - Chemistry. [Link]
- Tobiszewski, M. (2015). Green Chemistry Metrics. Molecules. [Link]
- Springer.
- Aapptec Peptides. Coupling Reagents. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 39684-28-1 [smolecule.com]
- 4. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]
- 5. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. mdpi.com [mdpi.com]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. toc.library.ethz.ch [toc.library.ethz.ch]
A Senior Application Scientist's Guide to O-tert-Butylhydroxylamine: A Cost-Benefit Analysis Against Alternative Reagents
In the landscape of modern chemical synthesis, the selection of reagents is a critical decision point, balancing reactivity, selectivity, cost, and safety. O-tert-Butylhydroxylamine, often supplied as its hydrochloride salt, is a versatile reagent with applications spanning from the synthesis of complex pharmaceuticals to its use as a stabilizing agent. This guide provides an in-depth technical comparison of O-tert-Butylhydroxylamine with its common alternatives, offering experimental insights and a cost-benefit analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to O-tert-Butylhydroxylamine: Properties and Key Applications
O-tert-Butylhydroxylamine hydrochloride is a white to off-white crystalline solid with the chemical formula C₄H₁₁NO·HCl.[1][2] Its defining feature is the sterically bulky tert-butyl group attached to the hydroxylamine moiety. This structural characteristic significantly influences its reactivity and stability, making it a unique tool in the synthetic chemist's arsenal.[1]
Key applications of O-tert-Butylhydroxylamine include:
-
Formation of Oximes and Nitrones: It reacts with aldehydes and ketones to form stable oxime derivatives, which are crucial intermediates in the synthesis of various organic compounds, including amines and heterocyclic molecules.[1]
-
Synthesis of Biologically Active Molecules: It is a key reactant in the preparation of a variety of therapeutic candidates, including matrix metalloproteinase (MMP) inhibitors and antimalarial agents.[3][4]
-
Radical Scavenging and Antioxidant Properties: The hydroxylamine functional group imparts antioxidant properties, allowing it to neutralize free radicals and inhibit unwanted side reactions in various chemical processes.[5][6]
-
Amide and Ester Bond Formation: While less conventional, it has been explored in unique amide-forming ligations.[7]
Comparative Analysis: O-tert-Butylhydroxylamine vs. Alternative Reagents
The utility of O-tert-Butylhydroxylamine is best understood through a direct comparison with alternative reagents in its primary applications.
Oxime Formation: A Tale of Steric Hindrance
The formation of an oxime bond is a cornerstone of bioconjugation and synthetic chemistry, providing a stable linkage between molecules.[1][8] The primary alternatives to O-tert-Butylhydroxylamine in this context are unsubstituted hydroxylamine and other O-alkylhydroxylamines.
Experimental Insights:
The reactivity of hydroxylamines in oxime formation is predominantly governed by steric hindrance around the nucleophilic nitrogen atom.[1] While direct, side-by-side quantitative kinetic data under standardized conditions is not extensively documented in a single source, a qualitative and semi-quantitative comparison can be drawn from existing literature.
| Reagent | Relative Reactivity | Key Characteristics |
| Hydroxylamine (NH₂OH) | High | The most reactive due to the absence of steric hindrance. Products are formed faster and more easily.[1][9] |
| O-Methylhydroxylamine (CH₃ONH₂) ** | Moderate | A good balance of reactivity and stability of the resulting O-methyl oxime.[1] |
| O-Ethylhydroxylamine (C₂H₅ONH₂) | Moderate to Low | Slightly more sterically hindered than O-Methylhydroxylamine, leading to slower reaction rates.[1] |
| O-Benzylhydroxylamine (C₆H₅CH₂ONH₂) | Low | Significantly more sterically hindered, resulting in slower reaction kinetics.[1] |
| O-tert-Butylhydroxylamine ((CH₃)₃CONH₂) ** | Very Low | The bulky tert-butyl group provides significant steric hindrance, leading to very slow oxime formation.[1] |
Causality Behind Experimental Choices:
The choice of hydroxylamine derivative is a strategic one. For rapid and efficient oxime formation, particularly with unhindered carbonyls, unsubstituted hydroxylamine is the reagent of choice. However, its higher reactivity can sometimes lead to side reactions. O-Methylhydroxylamine offers a good compromise. The significantly lower reactivity of O-tert-Butylhydroxylamine makes it unsuitable for applications requiring rapid ligation. However, this reduced reactivity can be advantageous in specific scenarios where a slow, controlled reaction is desired or when seeking to differentiate between carbonyls of varying steric environments.
Experimental Workflow: Comparative Kinetics of Oxime Formation
To quantitatively assess the reactivity of different hydroxylamines, a kinetic study using ¹H NMR spectroscopy can be employed.
Caption: Workflow for comparing hydroxylamine reactivity in oxime formation.
Amide Bond Formation: A Niche Application
Amide bond formation is a fundamental transformation in organic synthesis, traditionally dominated by coupling reagents like carbodiimides (DCC, EDC) and uronium/aminium salts (HATU, HBTU).[10] O-tert-Butylhydroxylamine's involvement in amide synthesis is less conventional and typically proceeds through specialized, mechanistically distinct pathways.[7]
A direct comparison with standard coupling reagents reveals the trade-offs:
| Reagent/Method | General Yield | Cost | Safety/Byproducts |
| Carbodiimides (e.g., EDC, DIC) | Good to Excellent | Low to Moderate | Can cause racemization; urea byproducts can be difficult to remove.[11] |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | Excellent | High | Highly efficient, low racemization; byproducts are generally water-soluble.[12][13] |
| O-tert-Butylhydroxylamine (via specific ligations) | Substrate Dependent | Moderate | Mechanistically unique, can offer chemoselectivity in specific contexts.[7] |
Cost-Benefit Analysis:
For routine amide bond formation, especially in peptide synthesis, the high efficiency and reliability of reagents like HATU and HBTU often justify their higher cost, particularly when dealing with precious substrates or complex molecules.[12] Carbodiimides offer a more economical option for simpler systems.[11] O-tert-Butylhydroxylamine is not a general-purpose coupling reagent. Its value lies in specialized applications where its unique reactivity can overcome challenges faced by traditional methods, such as in specific chemoselective ligations. Therefore, a direct cost-benefit comparison for general amide synthesis is not entirely appropriate. The decision to use O-tert-Butylhydroxylamine in this context would be driven by the specific synthetic challenge rather than a simple cost-per-reaction analysis.
Logical Relationship: Selecting a Coupling Reagent
Caption: Decision tree for selecting an appropriate amide bond formation strategy.
Radical Scavenging: A Protective Role
In many chemical reactions, the formation of radical species can lead to undesirable side products and decomposition of sensitive functional groups. Radical scavengers are employed to mitigate these effects. O-tert-Butylhydroxylamine, due to its hydroxylamine moiety, can act as an effective antioxidant and radical scavenger.[5]
| Radical Scavenger | Mechanism | Key Characteristics |
| Hindered Phenols (e.g., BHT) | Hydrogen atom transfer | Widely used, effective at terminating radical chains. |
| Thioethers | Radical trapping | Can be oxidized to sulfoxides and sulfones. |
| Vitamin E (α-tocopherol) | Hydrogen atom transfer | A natural, lipid-soluble antioxidant. |
| O-tert-Butylhydroxylamine | Hydrogen atom transfer from the N-H or O-H bond | Effective at scavenging various radical species.[6][14] |
Cost-Benefit Considerations:
The choice of a radical scavenger is often dictated by the specific reaction conditions, the nature of the radical species, and the solubility of the scavenger in the reaction medium. While hindered phenols like BHT are cost-effective and widely used, their potential for generating colored byproducts can be a drawback. O-tert-Butylhydroxylamine offers a viable alternative, particularly in systems where its other chemical properties can be leveraged. The cost of O-tert-Butylhydroxylamine is generally higher than that of simple phenolic antioxidants, so its use as a radical scavenger is typically justified in cases where its specific chemical compatibility or performance outweighs the cost difference.
Safety and Handling: A Critical Comparison
When selecting a reagent, safety and ease of handling are paramount considerations.
| Reagent | Key Hazards | Handling Precautions |
| Hydroxylamine | Can be explosive, toxic, and an irritant. | Requires careful handling, often used as a salt to improve stability. |
| This compound | Flammable solid, causes skin and eye irritation.[3][15][16] | Avoid ignition sources, wear appropriate personal protective equipment (PPE), and handle in a well-ventilated area.[16] |
| Common Coupling Reagents (e.g., HATU, HBTU) | Can be irritants and sensitizers. | Standard laboratory safety protocols, including the use of gloves and eye protection, are required. |
The tert-butyl group in O-tert-Butylhydroxylamine imparts greater thermal stability compared to unsubstituted hydroxylamine. However, it is still a flammable solid and should be handled with care.[15][16] Its hydrochloride salt is the common commercial form, which improves its stability and handling characteristics.[3]
Conclusion: Making the Right Choice
O-tert-Butylhydroxylamine is a valuable reagent with a distinct reactivity profile shaped by its sterically demanding tert-butyl group.
-
For oxime formation , its very low reactivity makes it a niche reagent for specific applications requiring slow, controlled reactions, while less hindered hydroxylamines are preferred for general-purpose ligations.
-
In amide bond formation , it is not a direct competitor to standard coupling reagents but offers unique possibilities in specialized, mechanistically driven transformations.
-
As a radical scavenger , it provides an effective means of controlling unwanted radical-mediated side reactions, with its selection being dependent on the specific reaction system and cost considerations.
Ultimately, the decision to use O-tert-Butylhydroxylamine should be based on a thorough analysis of the specific synthetic challenge at hand. By understanding its unique properties and comparing them to the alternatives, researchers can leverage its strengths to achieve their synthetic goals efficiently and safely.
References
- ResearchGate. (2023). Influence of different radical scavengers on the CIP removal efficiency.... [Link]
- PubChem. (n.d.). This compound. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). TBTU vs.
- Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013).
- Gademann, K., & Futran, A. (2009).
- Damerow, H., Hübner, R., Judmann, B., Schirrmacher, R., Wängler, B., Fricker, G., & Wängler, C. (2021). Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties. Semantic Scholar. [Link]
- Zhang, H. Y. (2018). Evaluation and comparison of antioxidant abilities of five bioactive molecules with C–H and O–H bonds in thermodynamics and kinetics. PubMed Central. [Link]
- ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl.
- Bode, J. W. (2012).
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
- Atamna, H., Robinson, C., Ingersoll, R., Elliott, H., & Ames, B. N. (2000). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. PubMed. [Link]
- ResearchGate. (2000). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. [Link]
- MDPI. (2023).
- D'hooghe, M., & Vanlangendonck, T. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
- Aapptec. (n.d.). Coupling Reagents. [Link]
- El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PubMed Central. [Link]
- ResearchGate. (2021). (PDF) Side-By-Side Comparison of Five Chelators for 89 Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. [Link]
- Park, S., & Lee, S. (2016). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. PubMed. [Link]
- Prior, R. L., & Cao, G. (1999). In vivo total antioxidant capacity: comparison of different analytical methods. PubMed. [Link]
- Zhang, W. (2007). Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction. PubMed. [Link]
- Rahal, S., & Kumar, P. (2009).
- Research Square. (2024). Effect of different free radical scavengers on the removal efficiency of 2,4-DCP. [Link]
- ACS Omega. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of O-tert-Butylhydroxylamine Hydrochloride
An In-Depth Guide to Laboratory Waste Management and Operational Safety
O-tert-Butylhydroxylamine hydrochloride is a versatile reagent utilized in organic synthesis, including the preparation of active pharmaceutical ingredients and as a stabilizer in polymer chemistry.[1][2] However, its utility in the lab is matched by its potential hazards, classifying it as a flammable solid that is irritating to the skin and eyes.[3][4] Improper disposal not only poses significant safety risks, including fire and exposure, but also violates stringent federal and local environmental regulations.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste. As senior application scientists, we recognize that true laboratory safety is built on a foundation of understanding not just what to do, but why you are doing it. This protocol is designed to be a self-validating system, ensuring that every step contributes to a safe and compliant laboratory environment.
Hazard Profile and Incompatibilities: The 'Why' Behind the Protocol
Understanding the specific hazards of this compound is fundamental to managing its waste stream correctly. Its classification dictates the entire disposal pathway, from container selection to final removal.
Table 1: Hazard Summary for this compound
| Hazard Category | Description | Rationale for Disposal Protocol |
| Physical Hazards | Flammable Solid (Hazard Class 4.1, UN1325) .[3][5] It is assigned the EPA Hazardous Waste Number D001 (Ignitability) .[6] Fine dust can form explosive mixtures with air, and it can be ignited by heat, sparks, friction, or open flames.[3][6] | Waste must be stored away from all ignition sources. Containers must be kept closed to prevent dust dispersion. Segregation from oxidizing agents is critical to prevent ignition.[6] |
| Health Hazards | Skin and Eye Irritant .[4][7] Causes serious eye irritation and skin irritation.[4] Harmful if Swallowed or Inhaled .[6] Ingestion may lead to adverse health effects similar to hydroxylamine, such as hypotension and circulatory issues.[6] Repeated exposure may cause respiratory sensitization.[6] | All handling, including waste packaging, requires appropriate Personal Protective Equipment (PPE). Waste generation and packaging should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[3] |
| Chemical Hazards | Incompatible with Strong Oxidizing Agents .[3][6] This includes nitrates, oxidizing acids (e.g., nitric acid), and chlorine-based bleaches.[6] Reaction can result in ignition. | Waste containers of this compound must be strictly segregated from the waste streams of oxidizing agents to prevent violent reactions within the storage area.[8] |
| Decomposition | Hazardous Combustion Products . Under fire conditions, it decomposes to produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][6][9] | This underscores the importance of preventing fire by adhering to proper storage and handling protocols for this flammable waste. |
Essential Safety: PPE and Engineering Controls
Prior to handling any waste containing this compound, ensure the following controls are in place. This is your first and most critical line of defense.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect against dust particles and splashes, preventing serious eye irritation.[4] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Required when dusts are generated outside of a fume hood. Use a NIOSH/MSHA-approved respirator with a particulate filter.[3] | To prevent inhalation of airborne particles, which can cause respiratory irritation.[7] |
Engineering Control: All waste consolidation and packaging procedures should be performed inside a certified chemical fume hood. This control is essential to contain flammable and irritating dust, protecting the user and the laboratory environment.[3]
Step-by-Step Disposal Workflow
The disposal of this compound is managed through the hazardous waste stream. At no point should this chemical or its rinseate be disposed of down the drain or in the regular trash.[10]
Step 1: Waste Characterization and Container Labeling
Proper identification is a regulatory requirement and ensures safe handling by all personnel, including Environmental Health & Safety (EHS) staff.
-
Identify the Waste: This material is classified as hazardous due to ignitability (D001).
-
Select a Container: Use a sturdy, leak-proof container with a secure screw-top lid. Plastic is often preferred.[11] The container must be compatible with the chemical; using the original manufacturer's container is ideal if it is in good condition.[8]
-
Label Immediately: Before any waste is added, affix a completed EHS Hazardous Waste Label to the container.[10] The label must include:
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for storing hazardous waste.[8][11]
-
Designate the SAA: This must be at or near the point of waste generation.[11] A designated portion of a fume hood or a secondary containment tray on a benchtop are common SAAs.[8]
-
Segregate Incompatibles: Store the this compound waste container away from all oxidizing agents (e.g., nitric acid waste, bleach).[8] Physical separation is key to preventing accidental mixing.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when you are actively adding waste.[8][10] This prevents the release of flammable dust and vapors.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[10]
Step 3: Managing Contaminated Materials and Empty Containers
Solid waste and empty containers require specific handling.
-
Contaminated Solids: Used weigh boats, contaminated gloves, and absorbent pads should be collected in a separate, clearly labeled solid hazardous waste container (e.g., "Solid Waste with this compound residue").
-
Empty Containers: An unrinsed chemical container is still considered hazardous waste. To dispose of it as non-hazardous waste, it must be properly rinsed.
-
Thoroughly empty all contents into the hazardous waste container.
-
Rinse the container three times with a suitable solvent (e.g., water, if the material is soluble, or another solvent in which it is freely soluble).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [10] Add it to your this compound waste container. Subsequent rinses can typically be disposed of according to your institution's policies.
-
After rinsing and air-drying, deface or remove the original label to prevent confusion. The clean container can now be disposed of in the regular laboratory glass or plastic recycling.
-
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, not its ultimate treatment.
-
Monitor Fill Level: Fill containers no further than the shoulder to leave adequate headspace and prevent spills.[10]
-
Request Pickup: Once the container is full, or within one year of the accumulation start date, contact your institution's EHS department to schedule a waste pickup.[8][11] EHS professionals or licensed contractors will transport the waste for final disposal at an approved facility, likely via incineration.[3]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste from the point of generation to its readiness for professional pickup.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Guide to Personal Protective Equipment for Handling O-tert-Butylhydroxylamine hydrochloride
O-tert-Butylhydroxylamine hydrochloride is a versatile reagent utilized in organic synthesis, particularly in the preparation of N-tert-butoxyamino acids and other biologically active molecules.[1][2][3] However, its utility in the lab is matched by its potential hazards, necessitating a thorough understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using personal protective equipment (PPE) when handling this compound, ensuring the safety of all laboratory personnel.
Understanding the Risks: Hazard Profile of this compound
Before selecting PPE, it is crucial to understand the specific hazards associated with this compound. This compound is classified as a hazardous substance and presents several risks:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Flammable Solid | The material is a flammable solid that can burn and propagate flame easily.[4][5][6] It can be ignited by friction, heat, sparks, or open flames.[4] | 🔥 | Danger [5] |
| Skin Irritation | Causes skin irritation.[7][8][9] | ❗ | Warning [7] |
| Serious Eye Irritation | Causes serious eye irritation.[7][8][9] | ❗ | Warning [7] |
| Respiratory Irritation | May cause respiratory irritation.[9] There is also evidence that inhalation may lead to sensitization in some individuals, with repeated exposure potentially causing asthma-like symptoms.[4] | ❗ | Warning |
| Potential for Dust Explosion | As a powder, there is a risk of dust accumulation which could explode in the presence of an ignition source.[4] |
Additionally, accidental ingestion may be harmful to health.[4] It is a white, hygroscopic crystalline powder, meaning it readily absorbs moisture from the air.[4]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound and are intended to provide a robust framework for safe handling.
Minimum Requirement: At a minimum, safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required for any work with this compound.[10]
Enhanced Protection: For procedures with a higher risk of splashing or dust generation, such as weighing or transferring large quantities, chemical safety goggles are essential.[4] A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face.
Causality: The hydrochloride salt can cause serious eye irritation.[7][8][9] Direct contact with the eye, even if not considered a primary irritant, can cause transient discomfort, tearing, and redness.[4] The use of appropriate eye protection is critical to prevent both chemical splashes and contact with airborne dust particles.
Material and Standards: The choice of glove material and its durability depends on the frequency and duration of contact.[4] Gloves should be selected based on their chemical resistance and breakthrough time, conforming to standards such as Europe EN 374, US F739, or AS/NZS 2161.1.[4]
-
For Brief Contact: A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[4]
-
For Prolonged or Repeated Contact: A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[4]
Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Contaminated gloves should be replaced immediately.[4]
-
Gloves should only be worn on clean hands. After use, hands should be washed and dried thoroughly, and the application of a non-perfumed moisturizer is recommended.[4]
A laboratory coat or overalls should be worn to protect street clothing and prevent skin exposure.[4][10] For larger-scale operations or where there is a significant risk of dust generation, consider tight-weave, non-static clothing and non-sparking safety footwear.[4] It is important to note that some plastic PPE, such as aprons and overshoes, may generate static electricity and are not recommended.[4]
When is a Respirator Needed? Respiratory protection is necessary when engineering controls, such as fume hoods or local exhaust ventilation, are not sufficient to maintain exposure below acceptable limits, or when dust is generated.
Selecting the Right Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10] For particulates, a respirator with a P2 or P3 filter is recommended. The specific type of respirator should be chosen based on the potential for exposure and in accordance with a comprehensive respiratory protection program.
Causality: Inhalation of this compound can cause respiratory irritation.[9] Furthermore, there is a risk of respiratory sensitization with repeated exposure.[4]
Safe Handling and Emergency Procedures Workflow
The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
-
Lab Coat/Overalls: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat/Overalls: Remove your lab coat, folding the contaminated outside inwards.
-
Eye and Face Protection: Remove your goggles and face shield.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound, including used PPE and any spilled material, must be treated as hazardous waste.[4]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Regulations: Disposal must be in accordance with all local, state, and federal regulations.[4]
By adhering to these stringent PPE and handling protocols, researchers can safely harness the synthetic utility of this compound while minimizing their risk of exposure and ensuring a safe laboratory environment.
References
- This compound | C4H12ClNO | CID 2777906 - PubChem. (n.d.).
- N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem. (n.d.).
- This compound - Chongqing Chemdad Co., Ltd. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
